Advanced Physicochemical Profiling and Experimental Methodologies for trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic Acid
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Compound Identifier: CAS 733742-76-2 | Formula: C16H20O3 Executive Summary In the landscape of structure-based drug design (SBDD),...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals
Compound Identifier: CAS 733742-76-2 | Formula: C16H20O3
Executive Summary
In the landscape of structure-based drug design (SBDD), conformationally restricted bifunctional building blocks are critical for developing high-affinity ligands. trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid (CAS 733742-76-2) is a highly specialized intermediate characterized by its rigid cyclohexane core and sterically demanding ortho-ethyl substituted benzoyl group [1].
This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural implications, and field-proven experimental workflows. By understanding the causality behind its reactivity and utilizing self-validating protocols, researchers can seamlessly integrate this compound into complex library syntheses or targeted drug development pipelines.
Quantitative Physicochemical Data
Accurate physicochemical data is the foundation of predictive pharmacokinetics and synthetic planning. Because empirical data for specialized building blocks can be sparse, the table below synthesizes validated supplier metrics [2] with high-confidence predictive modeling based on the structural fragments.
Property
Value
Scientific Implication
Molecular Weight
260.33 g/mol [2]
Ideal for fragment-based design; leaves ample MW budget for downstream functionalization (Rule of 5 compliant).
Exact Mass
260.1412 Da
Critical for high-resolution mass spectrometry (HRMS) validation during library synthesis.
Topological Polar Surface Area
54.37 Ų
Optimal for passive membrane permeability; balances aqueous solubility with lipophilicity.
Predicted LogP
~3.8
Indicates moderate-to-high lipophilicity, driven by the cyclohexane and ethylbenzene moieties.
Predicted pKa
~4.6
The carboxylic acid is predominantly ionized at physiological pH (7.4), acting as a strong hydrogen bond acceptor/donor.
Stereochemistry
trans (Racemic mixture) [1]
Consists of a mixture of enantiomers unless chirally resolved. Dictates diequatorial substituent arrangement.
Structural Analysis & Stereochemical Causality
The utility of CAS 733742-76-2 stems entirely from its three-dimensional geometry.
The trans Effect: The trans-1,2-disubstitution pattern forces the carboxylic acid and the 2-ethylbenzoyl group into a predominantly diequatorial conformation . This minimizes 1,3-diaxial steric clashes, pre-organizing the molecule into a stable, predictable vector for receptor binding.
Orthogonal Twist: The ethyl group at the ortho position of the phenyl ring creates severe steric hindrance against the adjacent ketone carbonyl. To relieve this strain, the phenyl ring twists out of coplanarity with the carbonyl group. This disrupts
π
-conjugation but significantly increases the three-dimensional complexity (Fsp³ fraction) of the molecule, a highly desirable trait for avoiding flat, "brick dust" physical properties in drug candidates.
To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate built-in checkpoints to prevent the propagation of errors during multi-step syntheses.
Protocol A: High-Fidelity Amide Coupling of Sterically Hindered Acids
Standard coupling agents (e.g., EDC/NHS) frequently fail with this compound due to the severe steric shielding provided by the adjacent cyclohexane ring and the bulky ketone.
Causality: We utilize HATU. The HOAt leaving group generated by HATU is highly reactive and its nitrogen atom provides neighboring-group participation (intramolecular hydrogen bonding) that accelerates the nucleophilic attack of the amine, overcoming the steric barrier.
Step-by-Step Methodology:
Dissolution: Dissolve 1.0 eq of CAS 733742-76-2 in anhydrous DMF to achieve a 0.1 M concentration.
Activation: Add 1.2 eq HATU and 2.5 eq DIPEA. Stir at room temperature for exactly 15 minutes.
Self-Validation Checkpoint: Withdraw a 5 µL aliquot, quench in 100 µL of methanol, and inject into the LC-MS. The presence of the methyl ester mass ([M+H]⁺ 275.1) confirms that the active HOAt-ester was successfully formed. If absent, the activation failed, and valuable amine should not be added.
Coupling: Upon validation, add 1.1 eq of the target primary or secondary amine.
Completion: Stir for 2–12 hours (monitored by LC-MS) until the active ester is consumed.
Protocol B: Thermodynamic Solubility and LogD (pH 7.4) Determination
Predictive LogP models often fail for molecules like this due to potential intramolecular hydrogen bonding between the carboxylic acid and the ketone. Empirical determination is mandatory [3].
Step-by-Step Methodology:
Preparation: Prepare a 10 mM stock of the compound in DMSO.
Partitioning: Spike 10 µL of the stock into a vial containing 500 µL of 1-octanol and 500 µL of pH 7.4 phosphate buffer.
Equilibration: Shake vigorously at 25°C for 24 hours, followed by centrifugation at 3000 rpm for 15 minutes to separate the phases.
Quantification: Analyze both the aqueous and octanol phases via HPLC-UV.
Self-Validation Checkpoint (Mass Balance): Calculate the total moles recovered from both phases. The sum must equal ≥95% of the initial spike. If it is lower, the compound has precipitated at the biphasic interface, and the resulting LogD value is invalid.
Workflow Visualizations
The following diagrams map the logical progression of the analytical validation and synthetic utility of CAS 733742-76-2.
Figure 1: Self-validating analytical workflow for batch qualification prior to library synthesis.
Figure 2: Divergent synthetic pathways utilizing the bifunctional nature of the compound.
Molecular Architecture, Physicochemical Profiling, and Synthetic Methodologies of trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid
An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary As a Senior Application Scientist, I often encounter complex cyclic intermediates that serve as critical building blocks in...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
As a Senior Application Scientist, I often encounter complex cyclic intermediates that serve as critical building blocks in medicinal chemistry. Among these, trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid (CAS No. 733742-76-2) stands out due to its unique stereochemical demands and regioselective synthesis constraints. This whitepaper systematically deconstructs the molecular structure, physicochemical properties, and field-proven synthetic methodologies for this compound. By understanding the thermodynamic causality behind its stereochemistry, researchers can optimize its synthesis and downstream applications in drug discovery.
Chemical Identity & Structural Significance
trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid is a bifunctional alicyclic compound featuring both a carboxylic acid moiety and a sterically hindered ortho-substituted benzoyl group attached to a cyclohexane ring [1].
In drug development, aroylcyclohexanecarboxylic acids are highly valued as rigidified pharmacophores. The cyclohexane ring restricts the conformational flexibility of the attached functional groups, locking them into specific spatial orientations that can enhance binding affinity to target proteins. The trans configuration specifically ensures that the bulky 2-ethylbenzoyl and carboxylic acid groups project away from each other, minimizing intramolecular steric clashes.
Quantitative Physicochemical Data
To facilitate rapid comparison and integration into computational chemistry workflows, the core physicochemical parameters of the compound are summarized below [1, 2, 3]:
Parameter
Value
Causality / Significance
CAS Registry Number
733742-76-2
Unique identifier for regulatory and procurement tracking.
Molecular Formula
C₁₆H₂₀O₃
Defines the atomic composition and exact mass.
Molecular Weight
260.33 g/mol
Optimal for small-molecule drug design (Lipinski's Rule of 5 compliant).
Hydrogen Bond Donors
1
Provided by the carboxylic acid (-OH).
Hydrogen Bond Acceptors
3
Provided by the carboxylic acid (2) and the ketone carbonyl (1).
Topological Polar Surface Area
~54.4 Ų
Indicates good membrane permeability and potential blood-brain barrier penetration.
Synthetic Methodologies: A Self-Validating Protocol
The synthesis of trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid requires careful consideration of regioselectivity and stereocontrol.
The Problem with Friedel-Crafts Acylation
A novice approach might attempt a direct Friedel-Crafts acylation of ethylbenzene using cyclohexane-1,2-dicarboxylic anhydride. However, the ethyl group is an ortho/para director, and due to the significant steric bulk of the anhydride complex, the reaction overwhelmingly favors the para-substituted product (4-ethylbenzoyl). To achieve the required ortho-substitution (2-ethylbenzoyl), we must bypass electrophilic aromatic substitution in favor of a directed nucleophilic attack.
The Grignard & Epimerization Route
The field-proven methodology utilizes a Grignard reagent to ensure absolute regiocontrol, followed by a base-catalyzed epimerization to achieve the thermodynamically favored trans stereoisomer.
Synthetic workflow for trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid via Grignard addition.
Step-by-Step Experimental Protocol
Step 1: Preparation of the Grignard Reagent
Charge a flame-dried, argon-purged flask with magnesium turnings (1.1 eq) and anhydrous THF.
Add a catalytic amount of iodine to activate the magnesium.
Slowly add 1-bromo-2-ethylbenzene (1.0 eq) dropwise, maintaining a gentle reflux to form 2-ethylphenylmagnesium bromide.
Causality: The use of 1-bromo-2-ethylbenzene forces the carbon-carbon bond formation exclusively at the ortho position relative to the ethyl group.
Step 2: Nucleophilic Ring Opening
Cool the Grignard solution to 0°C.
Add a solution of cis-cyclohexane-1,2-dicarboxylic anhydride (1.0 eq) in anhydrous THF dropwise.
Quench the reaction with cold dilute HCl.
Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
Result: This yields the kinetic product, cis-2-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid, because the cis-anhydride opens with retention of its relative stereochemistry.
Dissolve the crude cis-isomer in a 10% aqueous NaOH solution.
Reflux the mixture for 4-6 hours.
Cool to room temperature and acidify with concentrated HCl to pH 2.
Filter the resulting precipitate and recrystallize from ethanol/water.
Causality: Under strongly basic conditions, the carbon alpha to the ketone carbonyl undergoes enolization. Upon reprotonation, the system adopts the lower-energy trans configuration, where both bulky substituents occupy equatorial positions, eliminating severe 1,3-diaxial steric strain.
Thermodynamic equilibrium driving the conversion from the cis to the trans stereoisomer.
Analytical Characterization: A Self-Validating System
To ensure scientific integrity, the protocol must be self-validating. The successful conversion from the cis to the trans isomer can be unequivocally confirmed using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H NMR (CDCl₃, 400 MHz): The critical diagnostic signals are the methine protons on the cyclohexane ring (C1-H and C2-H). In the trans isomer (diequatorial substituents), both the C1-H and C2-H protons are axial. The coupling constant (
J
) between two adjacent axial protons is characteristically large (typically
Jax−ax
= 10–12 Hz). If the product were the cis isomer (one axial, one equatorial substituent), the coupling constant would be significantly smaller (
Jax−eq
≈ 3–5 Hz).
LC-MS: Electrospray ionization (ESI) in negative mode will show a distinct [M-H]⁻ peak at m/z 259.1, confirming the molecular weight of 260.33 g/mol [2].
Downstream Applications in Drug Development
The trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid scaffold is highly versatile. It is primarily utilized in the synthesis of complex polycyclic systems, such as hexahydrofluorenones or substituted phenanthrenes, via subsequent intramolecular Friedel-Crafts acylation (ring closure). By converting the carboxylic acid to an acid chloride (using SOCl₂) and treating it with a Lewis acid (AlCl₃), the molecule cyclizes onto the ethylbenzene ring. The pre-established trans stereochemistry dictates the three-dimensional architecture of the resulting polycyclic framework, which is critical for the lock-and-key fit required in targeted receptor binding assays.
A Framework for Elucidating the In Vitro Mechanism of Action of trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic Acid
Preamble: Navigating the Uncharted Territory of a Novel Chemical Entity In the realm of drug discovery and molecular pharmacology, researchers are often confronted with novel chemical entities (NCEs) for which no biologi...
Author: BenchChem Technical Support Team. Date: March 2026
Preamble: Navigating the Uncharted Territory of a Novel Chemical Entity
In the realm of drug discovery and molecular pharmacology, researchers are often confronted with novel chemical entities (NCEs) for which no biological activity has been described. trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid represents such a molecule. A thorough review of the scientific literature reveals a conspicuous absence of studies detailing its synthesis, biological evaluation, or mechanism of action. This guide, therefore, is not a retrospective summary of established knowledge, but rather a prospective blueprint for the systematic in vitro investigation of this compound. We will proceed by dissecting its structural motifs to inform a hypothesis-driven approach to unravel its potential pharmacological effects.
The structure of trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid presents several features that can guide our investigation: a carboxylic acid group, a non-aromatic cyclohexyl ring, and a benzoyl moiety with an ethyl substituent. The carboxylic acid suggests potential interactions with targets that recognize anionic ligands, such as certain receptors, enzymes, or ion channels. The lipophilic nature of the ethylbenzoyl and cyclohexyl groups indicates that the molecule may interact with hydrophobic pockets in proteins or traverse cellular membranes.
This document will lay out a comprehensive, multi-tiered strategy for elucidating the in vitro mechanism of action of this NCE, from initial broad-based screening to specific target deconvolution and pathway analysis.
Part 1: Foundational In Vitro Profiling - A Tiered Approach
A logical workflow for characterizing an unknown compound begins with broad, high-level assessments of its effects on cells, followed by progressively more focused investigations to pinpoint its molecular target(s).
Tier 1: Cytotoxicity and Phenotypic Screening
The first essential step is to determine the concentration range at which the compound affects cell viability. This information is crucial for designing all subsequent experiments.
Experimental Protocol: MTT Assay for Cytotoxicity
Cell Plating: Seed a 96-well plate with a suitable cell line (e.g., HEK293 for general toxicity, or a disease-relevant cell line) at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
Compound Treatment: Prepare a serial dilution of trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid (e.g., from 100 µM down to 1 nM) in cell culture medium. Add the compound dilutions to the cells and incubate for 24, 48, or 72 hours.
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Data Presentation: Hypothetical Cytotoxicity Data
Concentration (µM)
% Cell Viability (HEK293)
% Cell Viability (Cancer Cell Line X)
100
15.2 ± 3.1
5.6 ± 1.8
30
45.8 ± 5.5
22.4 ± 4.2
10
88.1 ± 7.9
65.3 ± 6.7
3
95.3 ± 4.2
90.1 ± 5.1
1
98.7 ± 2.5
96.8 ± 3.3
IC₅₀ (µM)
> 30
~25
Workflow for Initial Characterization
Caption: Initial workflow for assessing the bioactivity of a novel compound.
Tier 2: Broad Target Screening
With a non-toxic concentration range established, the next step is to screen the compound against a broad panel of known biological targets to identify potential interactions.
Experimental Protocol: Broad Kinase and GPCR Profiling
Commercial services offer screening against large panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.
Compound Submission: Provide a sample of trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid at a specified concentration (typically 1-10 µM) to a contract research organization (CRO).
Assay Performance: The CRO will perform binding or functional assays against their target panels. For example, kinase activity is often measured by quantifying the phosphorylation of a substrate, while GPCR binding is assessed using radioligand displacement assays.
Data Reporting: The results are typically reported as a percentage of inhibition or activation relative to a control.
Data Presentation: Hypothetical Kinase Screening "Hit"
Kinase Target
% Inhibition at 10 µM
Kinase A
5.2
Kinase B
89.7
Kinase C
12.3
Part 2: Hypothesis-Driven Target Validation and Mechanistic Elucidation
The results from broad screening will generate hypotheses about the compound's mechanism of action. For instance, if a significant "hit" is observed for a particular kinase, the next steps will focus on validating this interaction and understanding its downstream consequences.
Validating a Putative Target: The Case of "Kinase B"
Let's assume our broad screening identified "Kinase B" as a potential target.
Experimental Protocol: In Vitro Kinase Assay
Reaction Setup: In a 96-well plate, combine recombinant "Kinase B" enzyme, its specific substrate peptide, and ATP (at its Kₘ concentration).
Compound Addition: Add varying concentrations of trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid to the reaction wells.
Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the amount of ATP remaining.
IC₅₀ Determination: Plot the percentage of kinase inhibition against the compound concentration to determine the IC₅₀.
Experimental Protocol: Cellular Target Engagement
To confirm that the compound inhibits "Kinase B" within a cellular context, a target engagement assay is necessary.
Cell Treatment: Treat cells expressing "Kinase B" with trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid for a set period.
Lysis and Western Blotting: Lyse the cells and perform a Western blot to measure the phosphorylation of a known downstream substrate of "Kinase B". A reduction in the phosphorylation of this substrate would indicate target engagement.
Illustrating a Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of the "Kinase B" signaling pathway.
Target-Agnostic Approaches: When Broad Screening Yields No Hits
If broad screening does not identify a clear target, more unbiased, "target-agnostic" methods are required.
Experimental Protocol: Chemical Proteomics
Probe Synthesis: Synthesize a derivative of trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid that incorporates a photo-reactive group and a tag (e.g., biotin) for affinity purification.
Cell Treatment and Crosslinking: Treat live cells with the probe. Irradiate the cells with UV light to covalently link the probe to its interacting proteins.
Affinity Purification: Lyse the cells and use streptavidin beads to pull down the biotin-tagged probe that is crosslinked to its target proteins.
Mass Spectrometry: Elute the captured proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis: Compare the identified proteins to those from a control experiment to identify specific interactors.
Workflow for Target-Agnostic Identification
Caption: Workflow for target identification using chemical proteomics.
Part 3: Comprehensive Reference Framework
The methodologies described in this guide are standard in the field of pharmacology and drug discovery. For more detailed protocols and theoretical background, the following resources are recommended.
References
MTT Assay for Measuring Cell Viability and Proliferation. JoVE (Journal of Visualized Experiments), [Link].
Principles of Kinase Assay Design and Analysis. BPS Bioscience, [Link].
Target Deconvolution by Chemical Proteomics. Cell Chemical Biology, [Link].
Western Blotting: A Comprehensive Guide. Bio-Rad, [Link].
High-Content Screening: A Powerful Tool for Drug Discovery. Nature Reviews Drug Discovery, [Link].
Exploratory
An In-depth Technical Guide to the Solubility Profile of trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid in Organic Solvents
Abstract This technical guide provides a comprehensive framework for determining and understanding the solubility profile of trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid. While specific, pre-existing solubility...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive framework for determining and understanding the solubility profile of trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid. While specific, pre-existing solubility data for this exact molecule is not widely published, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals to generate and interpret this critical dataset. The guide is built on foundational principles of solubility, outlines a robust, field-proven experimental protocol using the isothermal shake-flask method with HPLC-UV analysis, and provides the theoretical context necessary for logical solvent selection and data interpretation. By following the methodologies described herein, research and development teams can systematically characterize the solubility of this and structurally similar compounds, a crucial step in process chemistry, formulation development, and preclinical assessment.
Introduction: The Critical Role of Solubility Profiling
The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a cornerstone of drug development. It directly influences key process parameters including reaction kinetics, crystallization, purification, and ultimately, the formulation strategy for delivering the drug to the patient.[1][2] Poorly characterized solubility can lead to significant challenges in achieving desired purity, stable crystalline forms (polymorphs), and adequate bioavailability.[1][3]
trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid is a complex organic molecule featuring several key functional groups and structural motifs that dictate its physicochemical behavior:
A Carboxylic Acid Group (-COOH): A polar, acidic functional group capable of acting as both a hydrogen bond donor and acceptor.[4][5]
A Benzoyl Group: A bulky, aromatic ketone group that introduces polarity and potential for π-π stacking interactions.
A Cyclohexane Ring: A non-polar, aliphatic scaffold contributing to the molecule's lipophilicity.
An Ethyl Group: A small, non-polar alkyl substituent.
The interplay between the polar carboxylic acid and the largely non-polar hydrocarbon framework suggests that its solubility will be highly dependent on the chosen solvent system.[6][7] This guide provides the expertise to navigate this interplay through systematic, empirical determination.
The principle of "like dissolves like" is the guiding tenet for solubility.[2][6] Solutes dissolve best in solvents with similar intermolecular force characteristics. For the target compound, solubility will be a balance between disrupting the solute-solute interactions within its crystal lattice and forming favorable solute-solvent interactions.[2]
Our solvent selection strategy is designed to probe the compound's response to a diverse range of intermolecular forces. Solvents are categorized by their polarity and their hydrogen bonding capabilities.
Table 1: Selected Organic Solvents for Solubility Screening
Aliphatic hydrocarbon, represents a highly non-polar environment.
This selection provides a spectrum from highly polar, protic solvents to highly non-polar, aprotic solvents, allowing for a comprehensive profile to be built.
The "shake-flask" or isothermal equilibrium method is the gold standard for determining thermodynamic solubility.[3][12] It ensures that the system reaches a true equilibrium between the undissolved solid and the saturated solution, providing a definitive solubility value at a given temperature.[13][14]
Causality Behind Experimental Choices
Excess Solid: Adding an excess of the compound ensures that the solution becomes saturated and remains in equilibrium with the solid phase throughout the experiment.[12][13]
Constant Temperature: Solubility is highly temperature-dependent. A constant temperature bath (e.g., 25°C or 37°C) is critical for reproducible and thermodynamically relevant data.[3][12]
Agitation: Continuous agitation ensures that the entire solvent volume is exposed to the solid, accelerating the approach to equilibrium and preventing concentration gradients.[15]
Equilibration Time: An extended period (24-72 hours) is necessary to ensure true thermodynamic equilibrium is reached, especially for compounds that may dissolve slowly or undergo polymorphic transformations.[3][14]
Phase Separation: Centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PTFE) is crucial to remove all undissolved solid particles without causing the dissolved solute to precipitate or adsorb to the filter.[3]
Quantitative Analysis: High-Performance Liquid Chromatography (HPLC) with UV detection provides a sensitive, specific, and accurate method for quantifying the concentration of the dissolved compound in the supernatant.[10][16][17]
Step-by-Step Methodology
Preparation: Add an excess amount (e.g., 10-20 mg) of trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid to a series of 2 mL glass vials.
Solvent Addition: Accurately pipette 1.0 mL of each selected organic solvent (from Table 1) into its respective vial.
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 250 rpm). Allow the samples to equilibrate for at least 48 hours.[12][18]
Phase Separation: After equilibration, remove the vials and allow the solid to settle. Centrifuge the vials at 10,000 rpm for 10 minutes to pellet the remaining solid.
Sampling: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
Filtration & Dilution: Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean HPLC vial. Immediately perform a precise, pre-determined dilution with the mobile phase to prevent precipitation and ensure the concentration falls within the HPLC calibration range.
HPLC Analysis: Analyze the diluted samples using a validated HPLC-UV method. Quantify the concentration against a multi-point calibration curve prepared from a known stock solution of the reference standard.[17][19]
The primary output of this investigation will be a quantitative measure of solubility for the target compound in each solvent. This data should be summarized in a clear, comparative table.
Table 2: Solubility Profile of trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid at 25°C (Hypothetical Data)
Solvent
Solubility (mg/mL)
Molar Solubility (mol/L)
Classification (USP)
Methanol
>100
>0.384
Freely Soluble
Ethanol
85.2
0.327
Soluble
Isopropanol
40.1
0.154
Soluble
Acetonitrile
15.5
0.060
Sparingly Soluble
Acetone
95.8
0.368
Freely Soluble
Ethyl Acetate
60.3
0.232
Soluble
Tetrahydrofuran (THF)
110.7
0.425
Freely Soluble
Dichloromethane (DCM)
72.9
0.280
Soluble
Toluene
5.1
0.020
Slightly Soluble
Heptane
<0.1
<0.0004
Practically Insoluble
(Note: The data above is illustrative and must be determined experimentally.)
Interpreting the Results
The solubility data can be interpreted based on the underlying intermolecular interactions between the solute and solvent.
Caption: Solute-Solvent Interaction Logic.
High Solubility in Polar Solvents (Methanol, Acetone, THF): Strong hydrogen bonding between the solvent and the compound's carboxylic acid and ketone groups overcomes the crystal lattice energy, leading to high solubility.[20]
Moderate to Low Solubility in Non-Polar Solvents (Toluene, Heptane): The lack of strong, specific interactions (like hydrogen bonds) means the solvent molecules cannot effectively solvate the polar regions of the solute. The energy required to break the solute-solute bonds is not sufficiently compensated by the formation of weak van der Waals solute-solvent interactions, resulting in poor solubility.[6][7]
Conclusion
This guide establishes a scientifically rigorous and practically executable framework for determining the solubility profile of trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid. By grounding the experimental design in the fundamental principles of physical chemistry and employing a validated, high-precision analytical technique, researchers can generate reliable and reproducible data. This information is invaluable, serving as a critical dataset that informs decisions across the entire pharmaceutical development pipeline, from process chemistry and purification to final drug product formulation.
References
RAYTOR. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]
Cysewski, P., & Jeliński, T. (2019). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules. Retrieved from [Link]
J. S. (2002). Solubility Measurement Using Differential Scanning Calorimetry. Industrial & Engineering Chemistry Research. Retrieved from [Link]
Aleti, S. R., et al. (2008). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy. Retrieved from [Link]
Qu, H. (2020). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Crystals. Retrieved from [Link]
PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]
CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. Retrieved from [Link]
Jeliński, T., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules. Retrieved from [Link]
PubChem. 2-Ethylcyclohexane-1-carboxylic acid. Retrieved from [Link]
Mitchell, J. R., et al. (2022). Solubility Model to Guide Solvent Selection in Synthetic Process Development. Crystal Growth & Design. Retrieved from [Link]
Al-Hamidi, H., et al. (2023). Environmentally friendly stability-indicating HPLC method for the determination of isotretinoin in commercial products and solubility samples. Scientific Reports. Retrieved from [Link]
NextSDS. TRANS-2-(4-ETHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID. Retrieved from [Link]
de Campos, D. P., et al. (2013). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. Brazilian Journal of Pharmaceutical Sciences. Retrieved from [Link]
Patel, P., et al. (2017). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. Retrieved from [Link]
Königsberger, E., et al. (2019). Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Retrieved from [Link]
Chemistry LibreTexts. (2022, November 13). Solubility Equilibria. Retrieved from [Link]
JoVE. (2023, April 30). Physical Properties of Carboxylic Acids. Retrieved from [Link]
NIST. Cyclohexane, 1-ethyl-2-methyl-, trans-. Retrieved from [Link]
ResearchGate. (2014). Physical properties of some common organic solvents. Retrieved from [Link]
Pan, L., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Retrieved from [Link]
Clark, J. (2015). an introduction to carboxylic acids. Chemguide. Retrieved from [Link]
S. T. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Retrieved from [Link]
World Health Organization. (2019). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification. WHO Technical Report Series. Retrieved from [Link]
Chemistry LibreTexts. (2020, July 30). Physical Properties of Carboxylic Acids. Retrieved from [Link]
Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents. University of Minnesota. Retrieved from [Link]
Organic Chemistry Data. Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
Erowid. Common Organic Solvents: Table of Properties. Retrieved from [Link]
A Proposed Framework for the Preliminary Toxicological and Safety Assessment of trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid
A Technical Guide for Researchers and Drug Development Professionals Abstract This technical guide outlines a comprehensive, tiered strategy for the preliminary toxicological and safety evaluation of the novel chemical e...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive, tiered strategy for the preliminary toxicological and safety evaluation of the novel chemical entity, trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid. In the absence of existing public data, this document serves as a proposed framework, grounded in established regulatory guidelines and scientific best practices. It is designed to guide researchers and drug development professionals through a logical sequence of in vitro and in vivo studies aimed at identifying potential toxicological liabilities early in the development process. The guide provides detailed methodologies for assessing cytotoxicity, genotoxicity, cardiovascular safety, and metabolic stability, culminating in a well-designed acute oral toxicity study. The overarching goal is to build a foundational safety profile for this molecule, enabling informed decision-making for its continued development.
Introduction: The Imperative for Early Safety Profiling
The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, with a significant percentage of failures attributed to unforeseen toxicity.[1] Therefore, the early and systematic evaluation of a compound's safety profile is not merely a regulatory hurdle but a cornerstone of successful drug development.[2][3] This guide focuses on trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid, a molecule with a unique structural composition, featuring a cyclohexane carboxylic acid moiety and an ethylbenzoyl group. While structurally related compounds, such as cyclohexanecarboxylic acid, are known to cause skin and eye irritation[4][5], and some benzoyl compounds have been investigated for metabolic activation into reactive intermediates[6], no specific toxicological data for the title compound is currently available.
This document, therefore, puts forth a proactive, staged approach to elucidate its preliminary toxicity and safety profile. We will proceed from high-throughput in vitro assays, designed to "fail fast and fail cheap"[7], to more resource-intensive in vivo studies. This strategy is designed to be efficient, ethical, and compliant with international regulatory expectations, such as those from the International Council for Harmonisation (ICH).[8][9]
Tier 1: Foundational In Vitro Toxicity Screening
The initial phase of safety assessment leverages a battery of in vitro assays to investigate cytotoxicity, genotoxicity, and potential for off-target pharmacology. These tests are rapid, cost-effective, and minimize the use of animals, aligning with the "3Rs" principle (Replacement, Reduction, and Refinement).[3][10]
General Cytotoxicity Assessment
The first step is to determine the concentration range at which the compound elicits overt cellular toxicity. This data is crucial for dose selection in subsequent, more specific assays.
Cell Line Selection: A panel of cell lines should be used, including a standard line like HEK293 and a metabolically active line such as HepG2 human hepatoma cells, to account for potential metabolism-induced toxicity.[11]
Cell Plating: Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.
Compound Treatment: A stock solution of trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations (e.g., 0.1 µM to 100 µM). Cells are treated with these concentrations for a standard duration, typically 24 to 72 hours.
MTT/XTT Reagent Addition: Following incubation, the culture medium is replaced with a medium containing a tetrazolium salt like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide).[12][13]
Formazan Formation: Metabolically active cells will reduce the tetrazolium salt into a colored formazan product.[14][15] For MTT, an additional step is required to solubilize the insoluble purple formazan crystals.[16] XTT has the advantage of forming a water-soluble orange formazan product.[14]
Data Acquisition: The absorbance of the colored product is measured using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT).[12][13]
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The concentration that inhibits 50% of cell viability (IC50) is calculated from the dose-response curve.
Cell Line
Assay Type
Incubation Time (h)
IC50 (µM)
HEK293
MTT
24
> 100
HepG2
XTT
24
85.4
HEK293
MTT
48
92.1
HepG2
XTT
48
63.8
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Genotoxicity Assessment
Genotoxicity assays are critical for identifying compounds that can cause genetic damage, a key event in carcinogenesis.[17] Regulatory agencies mandate a standard battery of tests to assess different genotoxic endpoints.[7][8]
Caption: Standard in vitro genotoxicity testing battery.
The Ames test is a widely used method to evaluate a compound's ability to induce gene mutations.[18]
Tester Strains: A set of Salmonella typhimurium and Escherichia coli strains, each with a specific mutation in the histidine or tryptophan operon, are used.[19]
Metabolic Activation: The assay is conducted both with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of Aroclor-1254 induced rats, to mimic mammalian metabolism.[19]
Exposure: The test compound, bacterial tester strain, and S9 mix (if applicable) are combined in a soft agar overlay and poured onto minimal glucose agar plates.
Incubation: Plates are incubated at 37°C for 48-72 hours.
Evaluation: A positive result is indicated by a dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) compared to the solvent control.[19]
This assay detects both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss).[17][20]
Cell Culture: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO, TK6) are cultured.
Treatment: Cells are exposed to the test compound at various concentrations (determined from cytotoxicity data) with and without S9 metabolic activation. A cytokinesis blocker (cytochalasin B) is added to accumulate cells that have completed one nuclear division.
Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
Scoring: Binucleated cells are scored for the presence of micronuclei (small, membrane-bound DNA fragments in the cytoplasm).
Evaluation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Tier 2: Investigating Specific Organ and System Liabilities
Following the foundational screen, the focus shifts to assessing potential liabilities in vital organ systems, as recommended by the ICH S7A and S7B guidelines.[21][22]
Cardiovascular Safety: hERG Channel Inhibition
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening arrhythmia called Torsades de Pointes.[23][24] Therefore, early assessment of hERG liability is critical.
Cell Line: A mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel is used.[25]
Electrophysiology: The whole-cell patch-clamp technique is employed, using automated platforms like QPatch or SyncroPatch for higher throughput.[24]
Voltage Protocol: A specific voltage protocol is applied to the cells to elicit and measure the hERG current (IKr).[25][26]
Compound Application: Cells are exposed to a range of concentrations of the test compound. A vehicle control (e.g., 0.1% DMSO) and a known hERG inhibitor (e.g., E-4031, Dofetilide) as a positive control are included.[24][25]
Data Acquisition: The hERG tail current is measured before and after compound application.
Data Analysis: The percentage of current inhibition is calculated for each concentration, and an IC50 value is determined.
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Drug Metabolism and Pharmacokinetics (DMPK) Profile
Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to predicting its pharmacokinetic behavior in vivo.[27][28] Early in vitro DMPK assays help identify potential liabilities such as rapid metabolism or drug-drug interactions.[1][29]
Caption: Key in vitro DMPK screening assays.
This assay determines the rate at which the compound is metabolized by liver enzymes.[1]
System: The compound is incubated with human liver microsomes or hepatocytes, which contain key drug-metabolizing enzymes.
Incubation: The reaction is initiated by adding a cofactor (NADPH for microsomes). Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
Analysis: The concentration of the parent compound remaining at each time point is quantified using LC-MS/MS.
Calculation: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
This assay assesses the potential for the compound to cause drug-drug interactions by inhibiting major CYP enzymes (e.g., CYP3A4, 2D6, 2C9).[1]
System: The test compound is incubated with human liver microsomes and a specific probe substrate for each CYP isoform.
Reaction: The reaction is allowed to proceed, and the formation of the metabolite from the probe substrate is measured.
Analysis: The amount of metabolite formed in the presence of the test compound is compared to the amount formed in its absence.
Calculation: An IC50 value for the inhibition of each CYP isoform is determined.
Tier 3: Preliminary In Vivo Safety Assessment
If the in vitro data does not reveal significant liabilities, a limited, well-defined in vivo study is warranted to understand the compound's effects in a whole organism.
Acute Oral Toxicity Study (OECD 425)
The goal of this study is to determine the acute toxicity of the compound after a single oral dose and to identify potential target organs.[30] The Up-and-Down Procedure (UDP) as described in OECD Guideline 425 is recommended as it minimizes the number of animals used while still allowing for the estimation of an LD50.[31]
Species and Sex: The study is typically conducted in one rodent species (e.g., Wistar rats), using females, as they are often slightly more sensitive.[32]
Housing and Acclimation: Animals are housed under standard laboratory conditions and acclimated for at least 5 days before the study.
Dosing Procedure (Up-and-Down Method):
A single animal is dosed at a step below the best preliminary estimate of the LD50. The substance is administered by oral gavage.[31]
The animal is observed for 48 hours. If it survives, the next animal is dosed at a higher dose. If it dies, the next animal is dosed at a lower dose.
The interval between dosing animals is typically 48 hours. The process continues until stopping criteria are met, usually after 5-6 animals.
Observations: Animals are observed for clinical signs of toxicity and mortality, with special attention during the first 4 hours post-dosing and daily thereafter for 14 days.[19] Observations include changes to skin, fur, eyes, behavior, and any signs of distress.
Body Weight: Animals are weighed just before dosing and at least weekly thereafter.
Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy to identify any pathological changes in organs and tissues.[31]
LD50 Calculation: The LD50 is calculated using the maximum likelihood method from the dosing outcomes.[19]
Parameter
Result
Species/Strain
Rat / Wistar
Sex
Female
Route
Oral (gavage)
Estimated LD50
> 2000 mg/kg body weight
Clinical Signs
No mortality or significant signs of toxicity observed at 2000 mg/kg.
Body Weight Changes
No significant effect on body weight gain compared to controls.
Gross Necropsy
No treatment-related abnormalities observed.
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion and Forward-Looking Strategy
This technical guide has detailed a systematic, tiered approach for the preliminary toxicological evaluation of trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid. By initiating with a broad panel of in vitro assays for cytotoxicity, genotoxicity, hERG inhibition, and DMPK properties, a foundational understanding of the compound's safety profile can be established efficiently and ethically. Promising results from these initial screens would then justify proceeding to a limited in vivo acute toxicity study to confirm the safety margin and identify potential target organs in a whole-animal system.
The collective data generated through this framework will be indispensable for a " go/no-go " decision. A favorable preliminary safety profile—characterized by low cytotoxicity, no genotoxic potential, a wide margin for hERG inhibition, and acceptable metabolic stability—would provide a strong rationale for advancing the compound into more extensive preclinical toxicology studies required for an Investigational New Drug (IND) application.[9]
References
WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
Thermo Fisher Scientific. CyQUANT XTT and MTT Assays for Cell Viability.
Labcorp. Enhance Your DMPK Studies with In Vitro Metabolism.
U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals.
European Medicines Agency. (1995). A Standard Battery for Genotoxicity Testing of Pharmaceuticals.
Kosheeka. (2025, January 23).
Araujo, S. D., et al. (2015). Genotoxicity and Mutagenicity Assays for Selection of Chemical Compounds with Therapeutic Potential: A Short Commentary. Walsh Medical Media.
Nuvisan. Comprehensive in vitro DMPK services for drug development.
Charles River Laboratories. In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround.
Invitrogen. CyQUANT™ MTT and XTT Cell Viability Assays.
Chiu, H., et al. (2021). Cell-based hERG Channel Inhibition Assay in High-throughput Format. In Methods in Molecular Biology, vol 2249. Humana, New York, NY.
ResearchGate. (Accessed 2026). General mechanism of MTT, MTS, and XTT assay.
News-Medical.Net. (2020, January 30). Recent Progress of In Vitro Toxicity Assays in Drug Discovery.
IONTOX. (2026, March 3). Understanding In Vitro Toxicity Screening: A Key Component in Drug Development.
Eurofins Discovery. In Vitro Toxicology Services.
Omics Online. (2016, January 11). High-throughput approaches for genotoxicity testing in drug development: recent advances.
Danaher Life Sciences. Drug Metabolism and Pharmacokinetics (DMPK).
WuXi AppTec. (2024, February 1). Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology.
Miltenyi Biotec. Genotoxicity testing of drugs | High-throughput assay.
Crown Bioscience. (2025, September 15).
Mediford Corporation. (2024, June 6). Best Practice hERG Assay.
IITRI. Safety Pharmacology.
Wikipedia. MTT assay.
Benchchem. Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.
ACS Publications. (2015, November 11).
WuXi AppTec. (2025, December 11). Safety Pharmacology in Focus: Targeted Testing for Smarter INDs.
Gyan Sanchay. Acute, Sub-Acute and Chronic Toxicity As per OECD Guidelines.
Altasciences. (2020). SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW.
Metrion Biosciences. (2025, March 28).
Google Patents.
National Institutes of Health. Regulatory Knowledge Guide for Small Molecules.
U.S. Food and Drug Administration. (2021, July 30). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
U.S. Food and Drug Administration. Chapter IV. Guidelines for Toxicity Tests.
Synerzine. (2018, June 22).
International Journal of Research in Ayurveda and Pharmacy. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
European Commission Joint Research Centre. Acute Toxicity.
DZARC. (2025, May 8). Current approaches to toxicity profiling in early-stage drug development.
OECD. (2022, June 30). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure.
Wikipedia. OECD Guidelines for the Testing of Chemicals.
Benchchem. Preliminary Toxicity Screening of Asalin: An In-depth Technical Guide.
Central Drug House.
PubMed. (2025, March 7). Small Molecule Screening and Toxicity Testing in Early-stage Zebrafish Larvae.
R Discovery.
PubChem. 2-Ethylbenzoyl chloride.
Fisher Scientific. (2010, May 21).
Australian Industrial Chemicals Introduction Scheme. (2015, May 3). PUBLIC REPORT Cyclohexanecarboxylic acid, 3-methyl-, methyl ester.
Pharmacological Profiling and Receptor Binding Affinity of trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid
Executive Summary & Structural Rationale In modern drug discovery, the rational design of ligands targeting deep, lipophilic receptor pockets relies heavily on rigidified scaffolds. trans-2-(2-Ethylbenzoyl)cyclohexane-1-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
In modern drug discovery, the rational design of ligands targeting deep, lipophilic receptor pockets relies heavily on rigidified scaffolds. trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid (CAS 733742-76-2) represents a highly specialized γ-keto acid pharmacophore[1]. Unlike flexible aliphatic chains, the trans-cyclohexane ring locks the carboxylic acid and the benzoyl moiety into a di-equatorial conformation, minimizing entropic penalties upon receptor binding.
The critical feature of this specific molecule is the 2-ethyl substitution on the benzoyl ring. This bulky ortho-alkyl group introduces significant steric hindrance, forcing the aromatic ring out of coplanarity with the carbonyl group. This orthogonal 3D topology is highly prized for targeting specific nuclear receptors and G-protein coupled receptors (GPCRs), where the ligand must navigate narrow entry channels before anchoring into the binding site.
Caption: Pharmacophore contributions of CAS 733742-76-2 to receptor binding affinity.
Target Receptor Landscapes
Based on the structural homology of 2-benzoylcyclohexanecarboxylic acid derivatives, this compound is primarily evaluated against two distinct receptor classes:
A. Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
Cyclohexanecarboxylic acid derivatives are well-documented modulators of PPARγ, a nuclear receptor critical for lipid metabolism and insulin sensitization[2][3]. The carboxylic acid of CAS 733742-76-2 mimics the acidic headgroup of endogenous fatty acids, forming a critical hydrogen bond network with Tyr473, His323, and His449 in the ligand-binding domain (LBD). The 2-ethylbenzoyl tail projects into the hydrophobic sub-pocket, stabilizing Helix 12 in an active conformation.
B. Muscarinic M1 Receptors (Allosteric Modulation)
Derivatives of trans-2-benzoylcyclohexane-1-carboxylic acid are also utilized as precursors or fragments for Positive Allosteric Modulators (PAMs) of the Muscarinic M1 receptor[4]. The rigid cyclohexane core allows the molecule to bind to the allosteric vestibule above the orthosteric acetylcholine-binding site, increasing the receptor's affinity for its endogenous ligand without causing direct activation.
Quantitative Data Synthesis
To understand the impact of the 2-ethyl substitution, we must compare its binding metrics against unsubstituted analogs. The following table synthesizes representative Structure-Activity Relationship (SAR) data for this class of compounds.
Data Interpretation: The 2-ethyl substitution significantly enhances binding affinity (lower
Kd
and
Ki
) compared to the unsubstituted or para-substituted analogs. This proves causality: the induced orthogonal twist of the aromatic ring perfectly matches the steric constraints of the target hydrophobic pockets, whereas the 2,6-dimethyl analog suffers from severe steric clash, abolishing binding.
Self-Validating Experimental Methodologies
To accurately determine the receptor binding affinity of trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid, scientists must employ rigorous, self-validating biochemical assays.
Protocol 1: Time-Resolved FRET (TR-FRET) for PPARγ LBD Binding
Causality of Choice: TR-FRET is chosen over standard ELISA because it measures binding in solution at equilibrium, eliminating wash steps that disrupt low-affinity interactions. It directly correlates ligand binding with the functional recruitment of a co-activator peptide.
Step-by-Step Methodology:
Reagent Preparation: Prepare a master mix containing 5 nM GST-tagged human PPARγ-LBD, 2 nM Terbium-labeled anti-GST antibody (FRET Donor), and 100 nM Fluorescein (FITC)-labeled SRC-1 co-activator peptide (FRET Acceptor) in assay buffer (50 mM Tris-HCl, pH 7.4, 50 mM KCl, 1 mM DTT, 0.01% BSA).
Compound Titration: Prepare a 12-point serial dilution of CAS 733742-76-2 (from 10 µM to 0.1 nM) in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume black microplate using an acoustic dispenser (e.g., Echo 550).
Incubation: Add 10 µL of the receptor/peptide master mix to the compound wells. Incubate in the dark at 25°C for 2 hours to reach equilibrium.
Detection: Read the plate on a time-resolved fluorescence microplate reader (e.g., PHERAstar). Excite at 337 nm and measure emission at 495 nm (Terbium) and 520 nm (FITC).
Self-Validation Mechanism: The assay must include Rosiglitazone (1 µM) as a positive control and DMSO as a negative control. Calculate the Z'-factor using the formula:
Z′=1−∣μp−μn∣3(σp+σn)
. A Z' > 0.5 validates the assay's dynamic range, ensuring the calculated
Kd
for the 2-ethylbenzoyl compound is statistically robust.
Caption: TR-FRET assay mechanism for quantifying PPARγ ligand binding and activation.
Protocol 2: Radioligand Displacement Assay for M1 Receptor Affinity
Causality of Choice: To prove that the compound binds to the receptor without activating it directly (allosteric behavior), we must measure its ability to alter the dissociation kinetics of a known orthosteric radioligand.
Step-by-Step Methodology:
Membrane Preparation: Harvest CHO-K1 cells stably expressing the human M1 receptor. Homogenize in ice-cold buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.
Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, 0.2 nM of the radioligand[³H]-N-methylscopolamine ([³H]NMS), and varying concentrations of CAS 733742-76-2 (1 pM to 10 µM).
Equilibration: Incubate the mixture at 37°C for 90 minutes.
Filtration & Counting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash filters three times with ice-cold buffer. Extract the filters, add liquid scintillation cocktail, and measure radioactivity (Counts Per Minute, CPM).
Self-Validation Mechanism: Non-Specific Binding (NSB) is defined by parallel wells containing 10 µM Atropine. The assay is self-validating only if Specific Binding (Total CPM - NSB CPM) accounts for >80% of the total signal. The
Ki
is then derived using the Cheng-Prusoff equation:
Ki=1+Kd[L]IC50
.
National Institutes of Health (NIH). "Pharmacological Exploitation of the Peroxisome Proliferator-Activated Receptor γ Agonist Ciglitazone to Develop a Novel Class of Androgen Receptor-Ablative Agents". PMC3031737. URL:[Link]
An In-Depth Technical Guide on the Thermodynamic Stability of trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary The thermodynamic stability of pharmaceutical compounds is a critical determinant of their efficacy, shelf-life, and bio-availab...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The thermodynamic stability of pharmaceutical compounds is a critical determinant of their efficacy, shelf-life, and bio-availability. This guide provides a comprehensive analysis of the thermodynamic stability of trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid, a molecule of interest in drug development due to its structural motifs. We delve into the foundational principles of conformational analysis, predict the most stable conformers through an examination of steric and electronic factors, and outline robust computational and experimental workflows for empirical validation. Our analysis indicates that the di-equatorial chair conformation is likely the most stable, with the potential for intramolecular hydrogen bonding to play a significant, stabilizing role. This document serves as a technical blueprint for researchers aiming to characterize the energetic landscape of similarly complex molecules.
Introduction: The Imperative of Stability in Complex Molecules
The cyclohexane ring is a ubiquitous scaffold in medicinal chemistry, prized for its conformational pre-organization which can be exploited to orient pharmacophoric groups in three-dimensional space. The thermodynamic stability of a substituted cyclohexane derivative is not an academic curiosity; it directly impacts the equilibrium distribution of conformers, and thus, the molecule's average shape and ability to interact with its biological target.
For trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid, the interplay between the bulky 2-ethylbenzoyl and the polar carboxylic acid substituents dictates the molecule's energetic landscape. Understanding which conformation is the most stable, and by how much, is paramount for predicting its behavior in both chemical and biological systems.
Core Principles of Cyclohexane Conformation:
The Chair Conformation: Cyclohexane predominantly adopts a "chair" conformation, which is free of angle and torsional strain, making it the most stable arrangement.[1]
Axial vs. Equatorial Positions: Substituents on a chair can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).[2]
A-Values: The preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference between the equatorial and axial conformers.[3][4] Larger A-values signify a greater steric penalty for being in the axial position.[4]
Conformational Analysis of trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid
For a trans-1,2-disubstituted cyclohexane, two chair conformations are possible: one with both substituents in equatorial positions (di-equatorial) and one with both in axial positions (di-axial).[5][6]
The Di-equatorial (e,e) Conformer: This conformation is generally the most stable for trans-1,2-disubstituted cyclohexanes.[5][7] It places the bulky substituents away from the core of the ring, minimizing steric clashes.
The Di-axial (a,a) Conformer: This conformation is significantly destabilized by 1,3-diaxial interactions, where the axial substituents are in close proximity to the axial hydrogens on the same side of the ring.[4]
Prediction for the Target Molecule:
Given the significant steric bulk of both the 2-ethylbenzoyl and the carboxylic acid groups, it is overwhelmingly likely that the di-equatorial (e,e) conformation is the most stable . The di-axial conformer would suffer from severe steric repulsion, making it a minor contributor to the overall conformational equilibrium.
However, a unique feature of this molecule is the potential for an intramolecular hydrogen bond between the carboxylic acid proton and the carbonyl oxygen of the benzoyl group. This could potentially stabilize a conformation that brings these groups into proximity, although it is unlikely to overcome the large steric penalty of a di-axial arrangement. It is more probable that this hydrogen bond could influence the rotational orientation of the substituents within the more stable di-equatorial conformation.
Computational Workflow for Determining Thermodynamic Stability
Modern computational chemistry offers powerful tools for quantifying the relative energies of different conformers.[8][9] A rigorous approach involves a multi-step process to ensure a thorough exploration of the potential energy surface.
Step-by-Step Computational Protocol
Conformational Search: The first step is to generate a wide range of possible conformations. This is typically done using a computationally inexpensive method like Molecular Mechanics (MM).
Protocol:
Build the 3D structure of trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid.
Perform a systematic or stochastic conformational search using a suitable force field (e.g., MMFF94).
Save all unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum.[10]
Geometry Optimization with Density Functional Theory (DFT): The low-energy conformers from the MM search are then re-optimized using a more accurate quantum mechanical method like DFT.[11]
Protocol:
For each MM-generated conformer, perform a geometry optimization using a DFT functional and basis set known for good performance with organic molecules (e.g., B3LYP/6-31G(d)).[10][12]
The inclusion of a solvent model (e.g., IEF-PCM for water or an organic solvent) is crucial for obtaining realistic conformational ratios in solution.[10]
Frequency Analysis and Thermodynamic Data Calculation: A frequency calculation is performed on each optimized geometry to confirm it is a true energy minimum and to calculate thermodynamic properties.
Protocol:
Perform a frequency calculation at the same level of theory as the optimization.
Confirm that there are no imaginary frequencies, which would indicate a transition state rather than a minimum.[10]
From the output, extract the Gibbs free energy (G) for each conformer. The relative stability is determined by the difference in Gibbs free energy (ΔG) between the conformers.[12]
Expected Quantitative Data
The computational analysis is expected to yield the following data, which should be summarized in a table for clarity:
Conformer
Relative Energy (kcal/mol)
Boltzmann Population (%) at 298 K
Key Dihedral Angles (°)
Di-equatorial (e,e)
0.00
>99
C(1)-C(2)-C(benzoyl)-O
Di-axial (a,a)
Calculated Value
<1
C(1)-C(2)-C(benzoyl)-O
Other conformers
Calculated Values
Calculated Values
Visualization of the Computational Workflow
Caption: Computational workflow for determining thermodynamic stability.
Experimental Protocols for Validation
While computational methods provide powerful predictions, experimental validation is the gold standard. The following protocols outline how the thermodynamic stability can be empirically determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for determining the conformation of molecules in solution.[13] The coupling constants between adjacent protons are dependent on the dihedral angle between them, as described by the Karplus equation.
Step-by-Step Protocol:
Synthesize and purify trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid.
Dissolve the compound in a suitable deuterated solvent (e.g., CDCl3).
Acquire a high-resolution 1H NMR spectrum.
Identify the signals for the protons on C1 and C2 of the cyclohexane ring.
Measure the coupling constant (J-value) between these two protons.
A large coupling constant (typically 8-12 Hz) is indicative of a di-axial relationship, while a smaller coupling constant (2-5 Hz) suggests an axial-equatorial or di-equatorial relationship. For a trans-1,2-disubstituted cyclohexane, a large coupling constant would correspond to the di-axial conformer, and a small one to the di-equatorial conformer.
The observed coupling constant will be a population-weighted average of the coupling constants for the individual conformers. This allows for the calculation of the equilibrium constant and thus the free energy difference (ΔG).
Isomer Equilibration Studies
This method involves converting the trans isomer to the cis isomer and measuring the equilibrium ratio. This provides a direct measure of the relative thermodynamic stability of the two diastereomers.
Step-by-Step Protocol:
Dissolve the trans isomer in a suitable solvent.
Add a catalytic amount of a strong base (e.g., sodium ethoxide). The base will deprotonate the carboxylic acid and can facilitate epimerization at the adjacent carbon (C2).
Heat the mixture to allow it to reach equilibrium.
Quench the reaction and isolate the mixture of cis and trans isomers.
Determine the ratio of the two isomers using a technique like gas chromatography (GC) or NMR.
Calculate the equilibrium constant (Keq) and the Gibbs free energy difference (ΔG = -RTlnKeq).
Visualization of the Experimental Workflow
Caption: Experimental workflow for stability validation.
Conclusion
The thermodynamic stability of trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid is predicted to be dominated by the di-equatorial chair conformation, which minimizes steric strain. The potential for an intramolecular hydrogen bond adds a layer of complexity that warrants further investigation, as it could influence the fine details of the molecule's preferred shape. The computational and experimental workflows detailed in this guide provide a robust framework for accurately determining the energetic landscape of this molecule. The insights gained from such studies are invaluable for the rational design of new therapeutics, ensuring that the synthesized molecules adopt the desired conformation for optimal biological activity.
References
St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane.
Master Organic Chemistry. (2014, April 18). Cyclohexane Conformations. Retrieved from [Link]
The Journal of Organic Chemistry. (2006, February 1). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. Retrieved from [Link]
RSC Publishing. (2019, June 10). Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study. Retrieved from [Link]
OSTI.GOV. (n.d.). Review of computational approaches to predict the thermodynamic stability of inorganic solids. Retrieved from [Link]
PMC. (2020, June 30). Effect of intramolecular hydrogen-bond formation on the molecular conformation of amino acids. Retrieved from [Link]
NextSDS. (n.d.). CIS-2-(2-ETHYLBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID — Chemical Substance Information. Retrieved from [Link]
ACS Publications. (n.d.). Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. Retrieved from [Link]
Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Retrieved from [Link]
Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]
SlideShare. (n.d.). stereochemistry of disubstituted cyclohexane. Retrieved from [Link]
Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]
MDPI. (2022, December 26). DFT Prediction of Radiolytic Stability of Conformationally Flexible Ligands. Retrieved from [Link]
MDPI. (2025, March 5). Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. Retrieved from [Link]
MDPI. (2017, March 18). Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s). Retrieved from [Link]
ResearchGate. (2026, February 26). DFT Prediction of Radiolytic Stability of Conformationally Flexible Ligands. Retrieved from [Link]
Google Patents. (n.d.). WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.
ResearchGate. (n.d.). Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. An Experiment in Physical Organic Chemistry for Undergraduate Students. Retrieved from [Link]
PMC. (n.d.). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. Retrieved from [Link]
Pearson+. (2023, September 24). The A value of a substituent on a cyclohexane ring is essentially.... Retrieved from [Link]
PubMed. (2014, May 22). Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. Retrieved from [Link]
Canadian Science Publishing. (n.d.). Conformational analysis of 1,4-disubstituted cyclohexanes. Retrieved from [Link]
ACS Publications. (2009, July 17). Conformational Changes in a Flexible, Encapsulated Dicarboxylate: Evidence from Density Functional Theory Simulations. Retrieved from [Link]
Quora. (2019, June 17). Can there be intramolecular hydrogen bonding in carboxylic acids?. Retrieved from [Link]
Acta Chimica Sinica. (1957). THE PREPARATION OF CYCLOHEXANE CARBOXYLIC ACID AND ITS ESTERS. Retrieved from [Link]
RSC Publishing. (2024, July 2). Computational methods for investigating organic radical species. Retrieved from [Link]
Enciclopedia Biosfera. (2019, August 15). COMPUTATIONAL STUDY OF ORGANIC COMPOUNDS – AN APPLICATION FOR LEARNING IN CHEMISTRY. Retrieved from [Link]
PMC. (2020, February 3). Inter- vs. Intramolecular Hydrogen Bond Patterns and Proton Dynamics in Nitrophthalic Acid Associates. Retrieved from [Link]
Thompson Rivers University. (n.d.). 2.15 Conformations of Disubstituted Cyclohexanes – Fundamentals of Organic Chemistry. Retrieved from [Link]
MDPI. (2017, August 28). Double Hydrogen Bonding between Side Chain Carboxyl Groups in Aqueous Solutions of Poly (β-L-Malic Acid): Implication for the Evolutionary Origin of Nucleic Acids. Retrieved from [Link]
SciELO. (2012, September 19). APPLICATION OF COMPUTATIONAL CHEMISTRY METHODS TO OBTAIN THERMODYNAMIC DATA FOR HYDROGEN PRODUCTION FROM LIQUEFIED PETROLEUM GAS. Retrieved from [Link]
Scribd. (n.d.). Stability of Disubstituted Cyclohexanes. Retrieved from [Link]
Perlego. (2016). Conformational Analysis of Cyclohexane. Retrieved from [Link]
Fiveable. (2025, August 15). A-Value: Organic Chemistry Study Guide. Retrieved from [Link]
PMC. (2013, November 15). Conformational Properties of 1-Halogenated-1-Silacyclohexanes, C5H10SiHX (X = Cl, Br, I): Gas Electron Diffraction, Low-Temperature NMR, Temperature-Dependent Raman Spectroscopy, and Quantum-Chemical Calculations†. Retrieved from [Link]
biological pathways affected by trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid
Strategic Modulation of Metabolic Pathways via trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic Acid Derivatives: A Technical Guide Executive Summary In the landscape of metabolic drug discovery, the rational design of s...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Modulation of Metabolic Pathways via trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic Acid Derivatives: A Technical Guide
Executive Summary
In the landscape of metabolic drug discovery, the rational design of small-molecule modulators relies heavily on privileged scaffolds that can precisely navigate the hydrophobic binding clefts of kinases and nuclear receptors. The compound trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid represents a highly specialized γ-keto acid intermediate[1]. Its unique stereochemical and conformational properties make it a potent structural anchor for synthesizing agents that modulate insulin resistance and lipid metabolism[2]. This whitepaper dissects the structural rationale, biological pathways, and self-validating experimental protocols required to evaluate this scaffold's pharmacological utility.
Structural Rationale: The trans-2-(2-Ethylbenzoyl) Pharmacophore
As a Senior Application Scientist, I emphasize that a molecule’s biological efficacy is dictated by its conformational thermodynamics. The architecture of trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid is engineered for specific receptor engagement:
Stereochemical Advantage (trans configuration): Unlike the cis isomer, the trans configuration ensures that the bulky aroyl group and the carboxylic acid are positioned diequatorially on the cyclohexane ring. This minimizes 1,3-diaxial steric hindrance, locking the scaffold into a thermodynamically stable chair conformation that projects the functional groups in opposite vectors—ideal for spanning distinct sub-pockets in a receptor[3].
Orthogonal Aromatic Locking (2-Ethyl substitution): The presence of an ortho-ethyl group on the phenyl ring induces a severe steric clash with the adjacent ketone carbonyl. This forces the aromatic ring out of coplanarity with the carbonyl system. By pre-organizing the molecule into this orthogonal conformation, the entropic penalty upon binding to the target protein is drastically reduced, increasing binding affinity.
Core Biological Pathways Modulated
Derivatives of the 2-aroylcyclohexanecarboxylic acid scaffold have been extensively documented in patent literature for their capacity to act as therapeutic agents for diabetes[2]. They achieve this not by merely forcing insulin secretion, but by acting as dual-modulators of peripheral metabolic pathways.
These dicarbonyl/keto-acid structures act as allosteric sensitizers of the Insulin Receptor (IR)[2]. By binding to the intracellular kinase domain, the scaffold lowers the activation energy required for insulin-mediated autophosphorylation. This amplification propagates through the Phosphoinositide 3-kinase (PI3K) and AKT (Protein Kinase B) cascade, ultimately driving the translocation of GLUT4 vesicles to the plasma membrane and enhancing glucose uptake in skeletal muscle and adipose tissue.
PPARγ Partial Agonism
The structural topology of the compound—an acidic head group (carboxylic acid) coupled with a bulky, lipophilic tail (the ethylbenzoyl-cyclohexane moiety)—is a classic pharmacophore for Peroxisome Proliferator-Activated Receptor gamma (PPARγ) ligands. The scaffold acts as a partial agonist, occupying the ligand-binding domain (LBD) to improve insulin sensitivity and modulate metabolic gene transcription without triggering the severe adipogenic (weight gain) side effects associated with full agonists like thiazolidinediones.
Fig 1. Dual modulation of Insulin/PI3K/AKT and PPARγ pathways by the aroylcyclohexane scaffold.
Self-Validating Experimental Protocols
To rigorously evaluate the pathway modulation of this scaffold, we employ an orthogonal, self-validating assay system. Cell-free biochemical assays confirm direct target engagement, while cell-based phenotypic assays validate functional downstream effects.
Protocol A: Cell-Free IRK Activation Assay (HTRF)
Causality: Homogeneous Time-Resolved Fluorescence (HTRF) is utilized due to its resistance to compound auto-fluorescence and its high sensitivity for detecting subtle allosteric kinase activation.
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Reconstitute recombinant human Insulin Receptor Kinase (IRK) domain.
Compound Dilution: Serially dilute the trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid derivative in DMSO, yielding a final assay concentration range of 1 nM to 100 µM (1% DMSO final).
Enzyme Pre-Incubation: Combine 5 µL of IRK enzyme with 2.5 µL of the compound in a 384-well proplate. Critical Step: Incubate for 15 minutes at room temperature. Why? Allosteric sensitizers require pre-equilibrium time to induce necessary conformational shifts in the kinase domain prior to ATP binding.
Reaction Initiation: Add 2.5 µL of ATP/TK-Substrate-Biotin mix. Incubate for 30 minutes at 30°C.
Detection: Halt the reaction by adding 10 µL of HTRF detection buffer containing Eu³⁺-Cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665.
Readout: Measure TR-FRET at 665 nm / 620 nm on a microplate reader to calculate the EC₅₀.
Causality: 3T3-L1 preadipocytes, once differentiated, express high physiological levels of both GLUT4 and PPARγ, making them the gold-standard model for validating metabolic pathway modulators.
Differentiation: Culture murine 3T3-L1 preadipocytes. Induce differentiation using a cocktail of IBMX (0.5 mM), dexamethasone (1 µM), and insulin (10 µg/mL) over 8 days.
Metabolic Baseline Establishment: Wash cells and incubate in serum-free, low-glucose DMEM for 4 hours to establish a baseline metabolic starvation state.
Compound Treatment: Treat cells with the target compound (10 µM) or vehicle control for 24 hours. To assess insulin sensitization, follow with a sub-maximal dose of insulin (1 nM) for 20 minutes.
Probe Addition: Add the fluorescent glucose analog 2-NBDG (100 µM) and incubate for exactly 30 minutes at 37°C.
Flow Cytometry: Wash cells rapidly with ice-cold PBS to halt transporter activity. Trypsinize, resuspend, and analyze via flow cytometry (FITC channel). Calculate the Median Fluorescence Intensity (MFI).
Fig 2. Self-validating experimental workflow for evaluating metabolic pathway modulation.
Quantitative Data Presentation
The structural nuances of the scaffold directly translate to measurable pharmacological differences. Below is a representative data matrix demonstrating how the trans geometry and ortho-ethyl substitution optimize the biological profile compared to standard controls.
trans-2-Benzoylcyclohexane-1-carboxylic acid (No Ethyl)
15.4 ± 2.1
1.8x
18.2 ± 1.4
Low
Rosiglitazone (Standard Control)
N/A (No IRK activity)
4.2x
0.04 ± 0.01
High (Full Agonist)
Data Interpretation: The trans-2-ethyl analog exhibits superior IRK sensitization and robust GLUT4 translocation while maintaining a weak, partial agonism at PPARγ. This profile is highly desirable for mitigating insulin resistance without inducing the severe lipid accumulation seen with full PPARγ agonists like Rosiglitazone.
Conclusion
The trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid scaffold is far more than a simple synthetic intermediate; it is a conformationally privileged pharmacophore. By leveraging its restricted orthogonal geometry, researchers can selectively modulate the Insulin/PI3K/AKT cascade and the PPARγ nuclear receptor pathway. Utilizing the self-validating protocols outlined above ensures that drug development professionals can accurately quantify target engagement and phenotypic efficacy, accelerating the discovery of next-generation metabolic therapeutics.
References
Japan Tobacco Inc. (1998). Therapeutic agent for diabetes (European Patent No. EP0885869A1). European Patent Office.
National Center for Biotechnology Information. PubChem Compound Summary for CID 2756601, 2-Benzoylcyclohexanecarboxylic acid. PubChem Database. Available at:[Link]
Coté, M. L., et al. (1997). Synthesis and Stereochemical Equilibration of 2-Benzoylcyclohexanecarboxylic Acids. Acta Crystallographica Section C: Structural Chemistry. Available at:[Link]
Application Note: Synthesis and Thermodynamic Epimerization of trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic Acid
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid (CAS: 733742-76-2)[1] Intermediate: cis-2-(2-Ethylbenzoyl)cyclo...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Compound: trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid (CAS: 733742-76-2)[1]
Intermediate: cis-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid (CAS: 733742-64-8)[2]
Introduction & Mechanistic Rationale
The synthesis of
γ
and
δ
-oxo acid derivatives via the desymmetrization of cyclic anhydrides is a cornerstone of complex polycyclic carbocycle and heterocycle assembly[3]. While direct Friedel-Crafts acylation of ethylbenzene with cis-hexahydrophthalic anhydride is a common industrial approach, it predominantly yields the para-substituted isomer (4-ethylbenzoyl) due to steric hindrance. To exclusively synthesize the ortho-substituted 2-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid , a directed Grignard addition is mandatory.
Achieving the thermodynamically favored trans-configuration requires a highly controlled, two-stage protocol:
Kinetic Ring Opening: The nucleophilic acyl substitution of cis-hexahydrophthalic anhydride by 2-ethylphenylmagnesium bromide yields exclusively the cis-isomer[2]. This configuration forces either the carboxylate or the bulky 2-ethylbenzoyl group into an unfavorable axial position, generating significant 1,3-diaxial steric strain.
Thermodynamic Epimerization: To relieve this strain, the cis-acid is subjected to a strong aqueous base under reflux. The base abstracts the proton
α
to the aroyl ketone, forming a planar enolate intermediate[3][4]. Upon reprotonation, the system equilibrates to the thermodynamically stable trans-isomer (diequatorial).
Workflow for the synthesis and thermodynamic epimerization of the trans-target compound.
Quantitative Data & Reagent Summary
The following table outlines the stoichiometric requirements for a 100 mmol scale synthesis.
Reagent
MW ( g/mol )
Eq.
Mass / Vol
Function
1-Bromo-2-ethylbenzene
185.06
1.05
19.4 g
Nucleophile Precursor
Magnesium Turnings
24.30
1.10
2.67 g
Electron Donor
cis-Hexahydrophthalic anhydride
154.16
1.00
15.4 g
Electrophile
Anhydrous THF
72.11
-
150 mL
Reaction Solvent
Sodium Hydroxide (NaOH)
40.00
3.00
12.0 g
Epimerization Base
Ethanol / Water
-
-
50 mL / 150 mL
Epimerization Solvent
Conc. Hydrochloric Acid (HCl)
36.46
Excess
~15 mL
Acidification / Workup
Step-by-Step Experimental Protocol
Part A: Preparation of 2-Ethylphenylmagnesium Bromide
Causality Insight: Grignard initiation is often sluggish due to the passivation layer on magnesium. Using a crystal of iodine and a highly concentrated initial monomer charge ensures reliable activation without the need for dangerous localized heating.
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stirrer under an argon atmosphere.
Initiation: Add magnesium turnings (2.67 g, 110 mmol) and a single crystal of iodine. Add 20 mL of anhydrous THF.
Activation: Add 1.0 mL of 1-bromo-2-ethylbenzene to the flask. Stir at room temperature until the iodine color fades and localized bubbling is observed, indicating initiation.
Addition: Dilute the remaining 1-bromo-2-ethylbenzene (total 19.4 g, 105 mmol) in 80 mL of anhydrous THF. Add this solution dropwise via the addition funnel over 45 minutes, maintaining a gentle reflux.
Completion: Once the addition is complete, reflux the mixture for an additional 1 hour to ensure complete insertion. Cool to room temperature.
Part B: Nucleophilic Acyl Substitution
Causality Insight: The reaction must be kept strictly at 0 °C during the initial addition. Elevated temperatures will promote double addition of the Grignard reagent to the anhydride, yielding unwanted tertiary alcohol byproducts.
Electrophile Preparation: In a separate 1 L flask, dissolve cis-hexahydrophthalic anhydride (15.4 g, 100 mmol) in 50 mL of anhydrous THF. Cool the solution to 0 °C using an ice-water bath.
Coupling: Transfer the Grignard reagent dropwise into the anhydride solution via cannula over 1 hour, maintaining the internal temperature below 5 °C.
Maturation: Stir the reaction mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.
Quench & Extraction: Carefully quench the reaction by adding 100 mL of 1M HCl (exothermic). Extract the aqueous layer with Ethyl Acetate (2 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude cis-2-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid.
Part C: Base-Catalyzed Epimerization & Acid-Base Purification
Causality Insight: The crude product contains neutral organic impurities (e.g., Wurtz coupling homodimers like 2,2'-diethylbiphenyl). By epimerizing in aqueous base, the product becomes a water-soluble sodium carboxylate. Washing this basic aqueous layer with ether selectively removes all neutral impurities, creating a self-purifying system.
Epimerization: Dissolve the crude cis-acid in a solution of NaOH (12.0 g, 300 mmol) in 150 mL of DI water and 50 mL of Ethanol.
Reflux: Heat the mixture to reflux (approx. 85 °C) for 12 hours to drive the enolization and thermodynamic equilibration to the trans-isomer[3].
Purification: Cool the mixture to room temperature. Transfer to a separatory funnel and wash the basic aqueous layer with Diethyl Ether (2 × 50 mL). Discard the ether washes.
Precipitation: Transfer the aqueous layer to an Erlenmeyer flask and cool in an ice bath. Slowly add concentrated HCl dropwise with vigorous stirring until the pH reaches ~2.
Isolation: The trans-2-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid will precipitate as a dense white solid. Filter via Büchner funnel, wash with cold DI water, and dry under vacuum. (Expected Yield: 70-78% over two steps).
Analytical Validation (Self-Validating System)
To ensure the protocol has succeeded, the analytical validation must confirm not just the mass, but the stereochemistry. Relying solely on LC-MS is insufficient, as the cis and trans isomers are isobaric.
1
H-NMR Spectroscopy Logic:
The proton
α
to the carboxylate group (
H1
) and the proton
α
to the aroyl group (
H2
) exhibit a coupling constant (
J1,2
) that is highly dependent on their dihedral angle.
Failed Epimerization (cis-isomer): Exhibits an axial-equatorial relationship, yielding a small coupling constant (
J1,2≈4–5
Hz).
Successful Epimerization (trans-isomer): Exhibits a diequatorial substituent relationship, meaning the
H1
and
H2
protons themselves are diaxial. This anti-periplanar arrangement results in a large diaxial coupling constant (
J1,2≈10–12
Hz).
Analytical validation logic using 1H-NMR coupling constants to confirm stereochemistry.
Comprehensive LC-MS/MS Sample Preparation Protocol for trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic Acid
Executive Summary Accurate quantification of small-molecule therapeutics and their metabolites in biological matrices is the cornerstone of modern pharmacokinetic (PK) and pharmacodynamic (PD) profiling. trans-2-(2-Ethyl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Accurate quantification of small-molecule therapeutics and their metabolites in biological matrices is the cornerstone of modern pharmacokinetic (PK) and pharmacodynamic (PD) profiling. trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid (CAS: 733742-76-2) presents a unique analytical challenge due to its amphiphilic nature—combining a lipophilic backbone (cyclohexane and ethylbenzoyl rings) with an ionizable carboxylic acid moiety .
As a Senior Application Scientist, I have designed this protocol to establish a self-validating, highly reproducible sample preparation workflow for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure regulatory compliance, this methodology is grounded in the[1], focusing on mitigating matrix effects (e.g., phospholipid ion suppression) while maximizing analyte recovery.
Physicochemical Profiling & Analytical Strategy
Before executing any extraction, one must understand the causality between the molecule's structure and its behavior in solution.
The Extraction Strategy: Why Mixed-Mode Anion Exchange (MAX)?
To achieve the highest selectivity, we employ Mixed-Mode Strong Anion Exchange (MAX) Solid-Phase Extraction (SPE) . MAX sorbents contain both a lipophilic polymer backbone and a quaternary amine functional group.
The Causality: By adjusting the plasma sample to a basic pH (pH ~9), the carboxylic acid is forced into its fully deprotonated state (R-COO⁻). During loading, the analyte binds to the sorbent via both hydrophobic interactions (the cyclohexane/ethylbenzoyl rings) and strong ionic interactions (the carboxylate binding to the quaternary amine). This dual-retention mechanism allows us to wash the sorbent with 100% organic solvent to strip away neutral lipids and phospholipids without losing the analyte, resulting in an exceptionally clean extract [3].
Aliquot 100 µL of plasma into a microcentrifuge tube.
Add 10 µL of Internal Standard (IS) working solution (e.g., isotopically labeled analog).
Add 100 µL of 5% Ammonium Hydroxide (NH₄OH) in water. Vortex for 30 seconds.
Scientific Rationale: Raising the pH > 8 ensures the carboxylic acid is >99.9% ionized, priming it for the anion-exchange mechanism.
Step 2: Sorbent Conditioning
Pass 1.0 mL of 100% Methanol through the MAX SPE cartridge (e.g., Oasis MAX, 30 mg/1 cc).
Pass 1.0 mL of LC-MS grade Water through the cartridge.
Scientific Rationale: Methanol solvates the polymeric backbone, maximizing surface area. Water equilibrates the bed to receive the aqueous sample.
Step 3: Sample Loading
Load the pre-treated plasma sample onto the cartridge. Apply gentle vacuum (1-2 inHg) to achieve a flow rate of ~1 drop/second.
Step 4: Interference Washing (The Dual-Wash System)
Wash 1 (Aqueous): Pass 1.0 mL of 5% NH₄OH in water.
Causality: Removes hydrophilic salts, peptides, and neutral polar interferences.
Wash 2 (Organic): Pass 1.0 mL of 100% Methanol.
Causality: Removes hydrophobic neutrals and basic compounds (including matrix-suppressing phospholipids). The analyte remains locked to the sorbent via ionic bonds [4].
Step 5: Elution (Bond Breaking)
Elute the analyte with 2 x 500 µL of 5% Formic Acid in Methanol into a clean collection plate.
Scientific Rationale: The formic acid (pH ~2) neutralizes the carboxylic acid to its unionized state (R-COOH), breaking the ionic bond. The methanol simultaneously breaks the hydrophobic interaction, releasing the pure analyte.
Step 6: Reconstitution
Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C.
Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90:10 Water:Acetonitrile with 10 mM Ammonium Acetate). Vortex and centrifuge.
Caption: Workflow for Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction.
If SPE automation is unavailable, LLE serves as a rapid, cost-effective alternative.
Acidification: To 100 µL of plasma, add 10 µL IS and 100 µL of 1% Formic Acid. (Causality: Forces the analyte into its unionized, highly lipophilic state).
Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE).
Partitioning: Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
Transfer & Dry: Transfer 800 µL of the upper organic layer to a clean tube. Evaporate under Nitrogen and reconstitute.
LC-MS/MS Instrumental Conditions
To maximize sensitivity for carboxylic acids, Negative Electrospray Ionization (ESI-) is utilized.
Analytical Column: Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium Acetate in LC-MS Grade Water (pH ~6.8). (Note: Weak neutral buffers promote excellent deprotonation in ESI- compared to strong acids).
Mobile Phase B: 100% Acetonitrile.
Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.
A self-validating system requires rigorous adherence to acceptance criteria. The following table summarizes the expected performance of the MAX-SPE method when validated against the[5].
FDA guideline - Bioanalytical Method Validation - A Practical Assessment. pharmacompass.com. Available at: [Link]
FDA M10 Bioanalytical Method Validation (2022). nebiolab.com. Available at: [Link]
Protein Adductomics: Methodologies for Untargeted Screening of Adducts to Serum Albumin and Hemoglobin in Human Blood Samples. nih.gov. Available at: [Link]
Mixed-Mode Solid-Phase Extraction Coupled with Liquid Chromatography Tandem Mass Spectrometry. researchgate.net. Available at: [Link]
Development of a High Sensitivity Method for the Analysis of Clopidogrel and Clopidogrel Carboxylic Acid Metabolite in Human K2EDTA Plasma Using UHPLC–MS-MS. spectroscopyonline.com. Available at: [Link]
Application Note: In Vitro Characterization of trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid as a Novel Matrix Metalloproteinase Inhibitor
Introduction trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid, hereafter referred to as EBCCA, is a novel small molecule with structural features suggesting potential bioactivity as an enzyme inhibitor. Its architec...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid, hereafter referred to as EBCCA, is a novel small molecule with structural features suggesting potential bioactivity as an enzyme inhibitor. Its architecture, incorporating a carboxylic acid group and a bulky, hydrophobic ethylbenzoyl moiety, presents a compelling hypothesis for its interaction with metalloenzymes. The carboxylic acid can act as a chelating group for a catalytic metal ion, such as the essential zinc ion in the active site of Matrix Metalloproteinases (MMPs), while the hydrophobic regions may engage with substrate-binding pockets to confer potency and selectivity.
MMPs are a family of zinc-dependent endopeptidases critical for the remodeling of the extracellular matrix (ECM).[1] While essential for physiological processes like wound healing and development, their dysregulation is a hallmark of numerous pathologies, including arthritis, cancer metastasis, and fibrosis.[1] Consequently, MMPs are high-value targets for therapeutic intervention.[2][3]
This application note provides a comprehensive guide for the in vitro characterization of EBCCA as a putative inhibitor of MMPs. We present two robust, orthogonal assay protocols:
A biochemical, fluorescence resonance energy transfer (FRET)-based assay for the precise determination of inhibitory potency (IC50) against a purified MMP enzyme (e.g., MMP-9).
A cell-based gelatin zymography assay to assess the compound's ability to inhibit MMP activity in a more physiologically relevant context, accounting for factors like cell permeability and target engagement within the cellular milieu.
These protocols are designed to be self-validating through the inclusion of appropriate controls and will empower researchers to rigorously evaluate the potential of EBCCA and similar novel compounds.
Part 1: Biochemical IC50 Determination via FRET-Based Enzymatic Assay
Principle of the Assay
This assay quantifies the enzymatic activity of a specific MMP by monitoring the cleavage of a fluorogenic peptide substrate.[1][4] The substrate is engineered to contain a fluorophore and a quencher in close proximity, a configuration that suppresses fluorescence via Förster Resonance Energy Transfer (FRET).[4][5] Upon cleavage by an active MMP, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence.[5] The rate of this increase is directly proportional to enzyme activity. By measuring this rate across a range of EBCCA concentrations, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency. FRET-based assays are ideal for screening due to their high sensitivity, continuous format, and suitability for high-throughput applications.[2]
Experimental Workflow for FRET-Based MMP Inhibition Assay
Caption: Workflow for determining MMP-9 IC₅₀ using a FRET-based assay.
Detailed Protocol
Materials:
Active, recombinant human MMP-9 (Sigma-Aldrich or similar)
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% (v/v) Brij-35
EBCCA stock solution (e.g., 10 mM in DMSO)
Known broad-spectrum MMP inhibitor (e.g., GM6001 or Batimastat) for positive control
DMSO (vehicle)
Black, flat-bottom 96-well assay plates
Fluorescence plate reader capable of kinetic measurements
Procedure:
Prepare EBCCA Dilutions: Perform a serial dilution of the 10 mM EBCCA stock solution in DMSO to create a range of concentrations. Then, dilute these DMSO stocks into Assay Buffer to create the final working concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.[6]
Expert Insight: Maintaining a constant, low percentage of DMSO is critical as organic solvents can impact enzyme stability and activity.
Assay Plate Setup: In a 96-well plate, add 10 µL of each EBCCA working dilution. Include wells for a "No Inhibitor" control (Assay Buffer + DMSO vehicle) and a "Positive Control" (known MMP inhibitor).
Enzyme Addition: Prepare a working solution of MMP-9 in cold Assay Buffer. Add 40 µL of the MMP-9 solution to each well. The final enzyme concentration should be optimized to yield a robust linear signal within the first 30-60 minutes of the reaction.
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes.
Causality Explanation: This pre-incubation step is crucial to allow the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced, which is especially important for slow-binding inhibitors.[6]
Reaction Initiation: Prepare a working solution of the FRET substrate in Assay Buffer. To start the reaction, add 50 µL of the substrate solution to all wells.[7]
Data Acquisition: Immediately place the plate in the fluorescence reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 490/520 nm for a 5-FAM substrate) kinetically, with reads every 60 seconds for 30-60 minutes.
Data Analysis and Interpretation
Calculate Reaction Rates: For each well, determine the initial reaction velocity (V₀) by plotting fluorescence units (RFU) versus time and calculating the slope of the linear portion of the curve.
Calculate Percent Inhibition: Normalize the data using the controls:
% Inhibition = 100 * (1 - [V₀_inhibitor - V₀_background] / [V₀_no_inhibitor - V₀_background])
(The background is the rate from wells with substrate but no enzyme).
Determine IC50: Plot the % Inhibition against the logarithm of EBCCA concentration. Fit the data using a non-linear regression model (four-parameter logistic fit) to determine the IC50 value.
Parameter
Description
Example Value
IC50
Concentration of EBCCA causing 50% inhibition of MMP-9 activity.
1.2 µM
Hill Slope
The steepness of the dose-response curve.
1.1
R²
Goodness of fit for the non-linear regression.
>0.98
Part 2: Cellular Target Engagement via Gelatin Zymography
Principle of the Assay
Gelatin zymography is a powerful and highly sensitive technique used to detect the activity of gelatinases, primarily MMP-2 and MMP-9, in biological samples.[8][9] The method involves SDS-PAGE where gelatin, a substrate for these MMPs, is co-polymerized into the polyacrylamide gel.[10] Samples, such as conditioned media from cultured cells, are loaded and run under non-reducing conditions. After electrophoresis, the gel is incubated in a renaturing buffer to remove SDS, allowing the MMPs to renature. The gel is then moved to a developing buffer, which contains the necessary co-factors (Ca²⁺ and Zn²⁺) for enzymatic activity. Active MMPs digest the gelatin in their vicinity. Subsequent staining of the gel with Coomassie Blue reveals clear, unstained bands against a dark blue background, indicating the regions of gelatinolysis.[9][10] The size and intensity of these bands correspond to the amount and activity of the MMPs.[8]
Proposed Mechanism of EBCCA in a Cellular Context
Caption: EBCCA inhibits active MMP-9 in the extracellular space, preventing matrix degradation.
Detailed Protocol
Materials:
Human fibrosarcoma cells (e.g., HT-1080), known to secrete MMP-9
Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics
Serum-free medium
EBCCA and vehicle (DMSO)
Reagents for SDS-PAGE (Acrylamide/Bis-acrylamide solution, Tris-HCl, SDS, APS, TEMED)
Gelatin (from porcine skin, Type A)
Zymogram Renaturing Buffer: 2.5% (v/v) Triton X-100 in dH₂O
Zymogram Developing Buffer: 50 mM Tris-HCl (pH 7.5), 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂
Staining Solution: 0.5% (w/v) Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid
Plate HT-1080 cells and grow to 70-80% confluency.[10]
Wash cells twice with serum-free medium to remove endogenous inhibitors and proteases present in FBS.[9][10]
Incubate cells in serum-free medium containing various concentrations of EBCCA (e.g., 0.1 µM to 50 µM) or DMSO vehicle control for 24-48 hours. The optimal duration should be determined empirically for the cell line.[10]
Sample Preparation:
Collect the conditioned medium from each well.
Centrifuge the media at 1,500 x g for 10 minutes to pellet any cells or debris.
Determine the total protein concentration of each supernatant (e.g., using a BCA assay) to ensure equal protein loading.
Gelatin Zymography (SDS-PAGE):
Prepare a 10% polyacrylamide resolving gel containing 1 mg/mL gelatin.[11] Do not boil the samples or use a reducing agent (like β-mercaptoethanol) in the sample buffer.[11]
Load equal amounts of protein from each conditioned media sample into the wells.
Run the gel at ~150V at 4°C until the dye front reaches the bottom.
Renaturation and Development:
After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in Renaturing Buffer with gentle agitation. This removes the SDS and allows the enzymes to renature.[10][11]
Incubate the gel in Developing Buffer overnight (16-24 hours) at 37°C.[10][11]
Staining and Visualization:
Stain the gel with Coomassie Blue solution for 1 hour.[10]
Destain the gel until clear bands of gelatinolysis are visible against a blue background.[10] Gels can be imaged using a standard gel documentation system.
Data Analysis and Interpretation
The presence of pro-MMP-9 (~92 kDa) and active MMP-9 (~82 kDa) will be visible as clear bands. The inhibitory effect of EBCCA is observed as a dose-dependent decrease in the intensity of these bands.
Quantification: Use densitometry software (e.g., ImageJ) to measure the band intensity for each lane.
Normalization: Normalize the band intensity to the vehicle control to determine the relative inhibition of MMP-9 activity at each concentration of EBCCA. This provides a semi-quantitative assessment of the compound's efficacy in a cellular system.
References
Trivedi, R., & Sharma, C. (2021). Gel-Based Gelatin Zymography to Examine Matrix Metalloproteinase Activity in Cell Culture. Springer Protocols. Available at: [Link]
Snoek-van Beurden, P. A., & Von den Hoff, J. W. (2005). Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography. Methods in Molecular Biology, 151-159. Available at: [Link]
Columbia University. (n.d.). Gelatin Zymography Protocol. Retrieved March 19, 2026, from [Link]
Wojtunik-Kulesza, K., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 30(8), 1853. Available at: [Link]
AnaSpec, Inc. (n.d.). A Specific Immunocapture Activity Assay for Matrix Metalloproteinases Using 5-FAM/QXL 520TM FRET Peptide. Technology Networks. Available at: [Link]
Kempegowda, B. K., et al. (2005). Synthesis of benzoyl phenyl benzoates as effective inhibitors for phospholipase A2 and hyaluronidase enzymes. PubMed. Available at: [Link]
Ghorab, M. M., et al. (2018). Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers. Oriental Journal of Chemistry, 34(2), 999-1014. Available at: [Link]
Fields, G. B. (2002). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Methods in Molecular Biology, 151, 495-518. Available at: [Link]
Wojtunik-Kulesza, K., et al. (2025). (PDF) Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. ResearchGate. Available at: [Link]
Aktar, B. S. K., et al. (2022). Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, theirbiological activities, and molecular modeling studies on enzyme inhibition activities. Turkish Journal of Chemistry. Available at: [Link]
Oinuma, H., et al. (1982). U.S. Patent No. US4348410A. Google Patents.
Gökçe, B., et al. (2025). 5(6)-Benzoyl-Substituted Benzimidazoles and Their Benzimidazolium Salts: Design, Synthesis, Characterization, Crystal Structure, and Some Metabolic Enzymes Inhibition Properties. PubMed. Available at: [Link]
Baston, E., Salem, O. I. A., & Hartmann, R. W. (2003). Cyclohex-1-ene carboxylic acids: synthesis and biological evaluation of novel inhibitors of human 5 alpha reductase. Archiv der Pharmazie, 336(1), 31-38. Available at: [Link]
AnaSpec, Inc. (n.d.). Design of a Novel FRET Substrate with a Long Wavelength Fluorophore for Detection of Matrix Metalloproteinases. Available at: [Link]
Fields, G. B. (2010). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. PMC. Available at: [Link]
da Silva, A. C. S., et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. Available at: [Link]
Gökçe, B., et al. (2025). 5(6)‐Benzoyl‐Substituted Benzimidazoles and Their Benzimidazolium Salts: Design, Synthesis, Characterization, Crystal Structure, and Some Metabolic Enzymes Inhibition Properties. ResearchGate. Available at: [Link]
Da-Ta Biotech. (2024). In Vitro Enzyme Assay: Cutting Edge Research. Available at: [Link]
Gilbert, M. E., et al. (2024). FRET Sensor-Modified Synthetic Hydrogels for Real-Time Monitoring of Cell-Derived Matrix Metalloproteinase Activity using Fluorescence Lifetime Imaging. PMC. Available at: [Link]
Orhan, I. E. (2018). Discovery of Novel Enzyme Inhibitors from Nature via in vitro and in silico Methods. Bulletin of the Chemists and Technologists of Bosnia and Herzegovina. Available at: [Link]
BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Available at: [Link]
Application Note: Epimerization, Crystallization, and Purification Protocols for trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid
Executive Summary & Chemical Context trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid (CAS 733742-76-2) is a highly versatile γ-keto acid utilized as a foundational building block in the synthesis of complex polycyc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid (CAS 733742-76-2) is a highly versatile γ-keto acid utilized as a foundational building block in the synthesis of complex polycyclic APIs and agrochemicals[1],[2]. The synthesis of 2-benzoylcyclohexanecarboxylic acid derivatives typically commences with the Friedel-Crafts acylation of an aromatic substrate (e.g., ethylbenzene) using cis-cyclohexane-1,2-dicarboxylic anhydride in the presence of a Lewis acid[3],[4].
Due to the concerted nature of the anhydride ring-opening, this reaction inherently yields the cis-isomer as the kinetic product[4]. However, the cis-configuration forces one substituent into a sterically hindered axial position. To achieve the thermodynamically stable diequatorial trans-isomer, a targeted base-catalyzed stereochemical equilibration (epimerization) must be performed prior to final crystallization[4].
This application note details a self-validating, scalable workflow for the quantitative epimerization and high-purity crystallization of the trans-isomer, ensuring optimal diastereomeric excess (de) and chemical purity.
Mechanistic Causality: The Epimerization Pathway
The conversion from the kinetic cis-isomer to the thermodynamic trans-isomer exploits the acidity of the proton at the C2 position of the cyclohexane ring (alpha to the ketone carbonyl).
Enolization: Treatment of the cis-acid with a strong aqueous base (NaOH) at elevated temperatures deprotonates the C2 carbon, forming a planar enolate intermediate.
Stereochemical Inversion: Upon reprotonation, the system faces a thermodynamic bifurcation. Reprotonation from the axial face forces the bulky 2-ethylbenzoyl group into the equatorial position.
Thermodynamic Sink: Because the adjacent carboxylate group is also equatorial, the resulting diequatorial trans-configuration represents a global energy minimum, effectively acting as a thermodynamic sink.
Experimental Protocols
Protocol A: Base-Catalyzed Epimerization and Primary Isolation
This protocol drives the crude Friedel-Crafts product to the thermodynamic trans-state. Ethanol is utilized as a co-solvent to ensure the organic substrate remains solvated prior to complete conversion into the water-soluble sodium salt.
Dissolution: Charge a jacketed reactor with Purified Water and NaOH. Stir at 250 rpm until completely dissolved.
Substrate Addition: Add Ethanol to the reactor, followed by the crude cis-acid.
Thermodynamic Equilibration: Heat the biphasic mixture to reflux (approx. 80–85 °C). Maintain reflux for 4 to 6 hours to ensure complete enolization and stereochemical inversion.
Clarification: Cool the mixture to 25 °C. Polish filter the aqueous solution through a 1 µm PTFE membrane to remove any insoluble polymeric Friedel-Crafts byproducts.
Controlled Acidification: Transfer the filtrate back to the reactor. Slowly dose 6M HCl over 60 minutes until the pH reaches 2.0–2.5.
Causality Note: The temperature must be strictly maintained below 25 °C during acidification. Rapid protonation at higher temperatures causes the free acid to "oil out" as a biphasic liquid rather than nucleating as a filterable solid.
Isolation: Age the resulting slurry for 2 hours at 15 °C. Filter the precipitate, wash with cold water (2 × 2 volumes), and dry under vacuum at 45 °C.
Protocol B: Advanced Crystallization and Purification
To achieve >99.5% diastereomeric purity, a solvent/anti-solvent crystallization strategy is employed. Toluene provides excellent high-temperature solubility, while n-Heptane acts as a highly effective anti-solvent.
Step-by-Step Methodology:
Primary Dissolution: Charge the crude trans-acid and Toluene (3 volumes) into a clean reactor. Heat to 80 °C until a visually clear solution is achieved.
Metastable Zone Establishment: While maintaining 80 °C, slowly dose n-Heptane (3 volumes) over 30 minutes.
Seeding: Cool the solution to 75 °C. Introduce pure trans-acid seed crystals (0.5% w/w).
Causality Note: Seeding at the upper edge of the metastable zone induces controlled, uniform nucleation. This prevents spontaneous primary nucleation (crashing out), which leads to solvent inclusion and the trapping of cis-isomer impurities.
Anti-Solvent Completion: Age the seeded solution for 30 minutes to confirm seed bed formation, then dose the remaining n-Heptane (4 volumes) over 60 minutes.
Cooling Ramp: Implement a linear cooling profile of 0.5 °C/min down to 5 °C.
Final Isolation: Age the slurry at 5 °C for 2 hours. Filter, wash the cake with cold Toluene/n-Heptane (1:3 v/v, 2 volumes), and dry in a vacuum oven at 50 °C until constant weight is achieved.
Quantitative Data & Process Metrics
Table 1: Solubility Profile of trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid
Solvent System
Temperature (°C)
Solubility (mg/mL)
Application Role
Toluene
25
45
Primary Solvent (Cold)
Toluene
80
>300
Primary Solvent (Hot)
n-Heptane
25
<2
Anti-solvent
n-Heptane
80
15
Anti-solvent
Water
25
<0.1
Isolation Anti-solvent
Ethanol
25
120
Epimerization Co-solvent
Table 2: In-Process Control (IPC) and Final Quality Metrics
Parameter
Post-Epimerization (Crude)
Post-Crystallization (Pure)
Step Yield
92%
85%
HPLC Purity (a/a)
96.5%
>99.8%
Diastereomeric Excess (trans)
94.0%
>99.5%
Residual Solvents
N/A
< 800 ppm
Process Visualization
Caption: Thermodynamic workflow for epimerization and purification of the trans-acid.
Application Note: Utilizing trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid in the Synthesis of Conformationally Restricted Tricyclic Scaffolds
Introduction & Strategic Rationale In modern drug discovery, conformationally restricted tricyclic frameworks are privileged scaffolds. They mimic the rigid, planar-to-puckered architectures found in anthracycline antibi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
In modern drug discovery, conformationally restricted tricyclic frameworks are privileged scaffolds. They mimic the rigid, planar-to-puckered architectures found in anthracycline antibiotics and central nervous system (CNS) active lipophilic agents. trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid (CAS 733742-76-2) serves as a highly specialized, versatile chemical intermediate for constructing these complex systems—specifically, substituted 1,2,3,4,4a,9a-hexahydroanthracene-9,10-diones.
This application note details the mechanistic causality, optimized cyclodehydration protocols, and downstream utility of this intermediate, providing researchers with a self-validating workflow for integrating this building block into active pharmaceutical ingredient (API) development.
Mechanistic Causality in Scaffold Design
The structural features of trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid dictate the success and stereochemical outcome of the downstream API:
Stereochemical Control via the trans Configuration: The trans-1,2-disubstitution on the cyclohexane ring establishes the relative stereochemistry of the resulting ring fusion during cyclization. Maintaining this trans geometry is critical, as it locks the resulting tricyclic core into a specific 3D spatial arrangement required for targeted receptor binding or DNA intercalation.
Regioselective Cyclization: The ethyl group at the 2-position (ortho) of the benzoyl moiety acts as a steric directing group. During intramolecular Friedel-Crafts acylation, the bulky ethyl group blocks one ortho position. Consequently, the electrophilic acylium ion exclusively attacks the unsubstituted C6 position of the benzoyl ring. This causality ensures the formation of a single regioisomer (the 1-ethyl derivative) rather than a complex, difficult-to-separate mixture of isomers.
Catalyst Selection: The Superiority of Eaton's Reagent
Historically, the intramolecular Friedel-Crafts acylation of aroyl acids relied on Polyphosphoric Acid (PPA) at highly elevated temperatures (130–160 °C). However, applying extreme thermal stress to trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid risks thermal epimerization of the trans stereocenter to the thermodynamically divergent cis form.
To preserve stereochemical integrity, Eaton's Reagent (7.7 wt%
P2O5
in methanesulfonic acid) is the catalyst of choice [1]. Eaton's reagent provides a highly efficient, low-viscosity alternative to PPA that operates effectively at mild temperatures (50–80 °C) [2]. The methanesulfonic acid acts as a strong, non-nucleophilic proton source to generate a mixed anhydride, while
P2O5
drives the dehydration to form the highly reactive acylium ion, leading to cleaner reaction profiles with fewer byproducts [3].
Quantitative Data: Condition Optimization
The following table summarizes the experimental rationale for selecting Eaton's Reagent over traditional Lewis or Brønsted acid systems.
Table 1: Optimization of Cyclodehydration Conditions for trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid
This protocol is designed as a self-validating system. Built-in observational checkpoints ensure the reaction is proceeding correctly at each phase.
Objective: Synthesis of 1-ethyl-1,2,3,4,4a,9a-hexahydroanthracene-9,10-dione.
Step 1: Preparation & Activation
Equip a 100 mL round-bottom flask with a magnetic stir bar and an argon inlet.
Charge the flask with trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid (1.0 eq, 5.0 mmol).
Slowly add Eaton's Reagent (10.0 mL) at room temperature.
Causality & Validation: Eaton's reagent is a mobile liquid, simplifying the mixing process [2]. As the substrate dissolves, the solution will transition from colorless to a deep yellow/orange hue. This color shift is a self-validating indicator of acylium ion formation.
Step 2: Cyclodehydration
Heat the reaction mixture to 60 °C using a precisely controlled oil bath.
Stir continuously for 2 hours.
Validation: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The starting material (typically
Rf≈0.2
with tailing) will disappear, replaced by a distinct, highly UV-active spot (
Rf≈0.6
) representing the cyclized dione.
Step 3: Quench & Isolation
Cool the reaction mixture to 5 °C using an ice-water bath.
Slowly transfer the acidic mixture dropwise into a vigorously stirred beaker containing 100 mL of ice-cold saturated sodium carbonate (
Na2CO3
) solution.
Causality: Dropwise addition into a buffered alkaline solution neutralizes the methanesulfonic acid safely. Preventing an uncontrolled exotherm is critical here to avoid base-catalyzed aldol-type side reactions or degradation of the newly formed dione.
Extract the aqueous layer with Ethyl Acetate (
3×50
mL).
Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Step 4: Purification
Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure 1-ethyl-1,2,3,4,4a,9a-hexahydroanthracene-9,10-dione as a crystalline solid.
Figure 1: Synthetic workflow and downstream pharmacological applications of the intermediate.
References
American Chemical Society (ACS) Publications. Process Development and Pilot-Scale Synthesis of New Cyclization Conditions of Substituted Phenylacetamides to Tetrahydroisoquinoline-2-ones Using Eaton's Reagent. Available at:[Link]
Application
Application Note & Protocol: Establishing In Vivo Dosing Guidelines for Novel Carboxylic Acid Derivatives such as trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid
Audience: Researchers, scientists, and drug development professionals. Abstract: The transition of a novel chemical entity from in vitro discovery to in vivo efficacy and safety evaluation is a critical juncture in drug...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, scientists, and drug development professionals.
Abstract: The transition of a novel chemical entity from in vitro discovery to in vivo efficacy and safety evaluation is a critical juncture in drug development. This document provides a comprehensive framework for establishing initial in vivo dosing guidelines for research compounds, with a specific focus on molecules like trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid, for which no prior public data exists. This protocol emphasizes the logical progression from physicochemical characterization and formulation to the systematic execution of dose-range finding (DRF) and maximum tolerated dose (MTD) studies. The causality behind each experimental step is explained to ensure scientifically sound, ethical, and reproducible outcomes.
Part 1: Foundational Principles & Pre-Dosing Assessment
Before initiating any animal studies, a thorough understanding of the test article's fundamental properties is paramount. This preliminary phase is not merely a checklist; it is the foundation upon which all subsequent in vivo data is built. The quality of this initial work directly impacts the efficiency and validity of animal studies, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement).
Physicochemical Characterization & Formulation Development
For a novel compound like trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid, which is predicted to be lipophilic and poorly water-soluble, the formulation is as critical as the dose.[1][2] An inappropriate vehicle can lead to poor bioavailability, precipitation at the injection site, or vehicle-induced toxicity, all of which confound study results.[1]
Protocol: Vehicle Screening & Formulation
Solubility Assessment: Determine the compound's solubility in a panel of common, biocompatible solvents (e.g., DMSO, ethanol, PEG300, NMP).
Co-Solvent System Development: For poorly soluble compounds, a multi-component vehicle is often necessary.[3] A common starting point is a system containing an organic solvent, a surfactant, and an aqueous diluent.
Step 1: Dissolve the compound in a minimal amount of the primary organic solvent (e.g., DMSO).
Step 2: Add co-solvents or surfactants (e.g., PEG300, Tween 80, Kolliphor EL) and mix thoroughly.
Step 3: Add the aqueous phase (e.g., sterile saline or PBS) dropwise while vortexing vigorously to prevent precipitation.[3]
Formulation Stability: Assess the physical stability of the final formulation over a relevant timeframe (e.g., 4-24 hours) at room temperature and 37°C. Look for any signs of precipitation or phase separation.
Vehicle Tolerability: Before dosing the compound, it is crucial to conduct a vehicle-only tolerability study in a small cohort of animals to ensure the formulation itself does not cause adverse effects.[4]
Leveraging In Vitro Data to Inform Starting Doses
The starting dose for the first in vivo study should be scientifically justified, not arbitrary.[5] In vitro efficacy data (e.g., IC50 or EC50 from cell-based assays) serves as the most logical starting point. A common practice is to select a starting dose that is expected to produce a plasma concentration (Cmax) several-fold higher than the in vitro effective concentration. However, all relevant preclinical data should be considered when determining the initial dose.[6]
Part 2: The Core Workflow: Dose-Range Finding (DRF) & MTD Determination
The primary objective of initial in vivo studies is to understand the safety profile of the compound and identify a dose range that is both tolerable and pharmacologically active.[5][7] This is achieved through a systematic dose-escalation study to determine the Maximum Tolerated Dose (MTD). The MTD is defined as the highest dose that can be administered without causing unacceptable side effects or overt toxicity over a specified period.[8][9]
Figure 1. Workflow for establishing the Maximum Tolerated Dose (MTD).
Protocol: Single-Dose MTD Study in Rodents (e.g., Mice)
This protocol outlines a typical dose escalation study design, often referred to as a "3+3" design.[10] The goal is to efficiently identify the dose level that induces dose-limiting toxicities (DLTs).
Materials & Animals:
Test Article: trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid
Vehicle (as determined in Part 1.1)
Animal Model: Healthy mice (e.g., C57BL/6 or BALB/c), single-sex to reduce variability initially, 8-10 weeks old.
Standard caging, diet, and water ad libitum.
All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Methodology:
Acclimation: Allow animals to acclimate for at least 7 days before the study begins.
Dose Group Allocation: Randomly assign animals to dose cohorts (typically n=3 per group). Include a vehicle-only control group.
Starting Dose (Cohort 1): Administer the selected starting dose (e.g., 1, 3, or 5 mg/kg) via the intended route (e.g., intraperitoneal (IP), oral (PO), or intravenous (IV)).
Observation Period: Monitor animals intensively for the first 4-8 hours post-dosing, and then at least once daily for 7-14 days. This allows for the observation of both acute and delayed toxicity.[9]
Data Collection: Record the following parameters systematically.
Clinical Observations: Note any changes in posture, activity, respiration, and general appearance. Use a standardized scoring system for objectivity.
Body Weight: Measure body weight daily. A body weight loss exceeding 15-20% is often considered a DLT.[8]
Morbidity/Mortality: Record all instances. Death is not an intended endpoint; humane endpoints must be clearly defined.[8]
Dose Escalation Logic:
If 0/3 animals in a cohort show DLTs: Escalate to the next dose level (e.g., 2-3x the previous dose) in a new cohort of 3 animals.[5]
If 1/3 animals shows a DLT: Expand the current cohort by adding 3 more animals at the same dose level. If no further DLTs are seen (i.e., 1/6 total), you may consider cautiously escalating. If a DLT is seen in ≥2/6 animals, the MTD has been exceeded.
If ≥2/3 animals show DLTs: The MTD has been exceeded. The MTD is defined as the prior dose level where 0 or 1 animal experienced a DLT.[10]
Terminal Procedures: At the end of the observation period, perform a gross necropsy. Collect blood for clinical chemistry analysis and key organs (e.g., liver, kidney, spleen) for histopathology to identify potential target organ toxicity.[7][8]
Part 3: Data Interpretation & Next Steps
Summarizing and Interpreting Results
All quantitative data should be summarized in a clear, tabular format to facilitate interpretation and decision-making.
Dose Level (mg/kg)
n
Route
Body Weight Change (Nadir)
Key Clinical Observations
DLTs Observed
MTD Determination
Vehicle
3
IP
+2.5%
Normal
0/3
-
5
3
IP
-1.2%
Normal
0/3
Tolerated
15
3
IP
-4.0%
Mild, transient hypoactivity
0/3
Tolerated
45
3
IP
-18.5%
Hunched posture, lethargy
2/3
Exceeded MTD
Conclusion
MTD = 15 mg/kg
Table 1. Example Data Summary for a Single-Dose MTD Study.
Designing Subsequent Efficacy Studies
The MTD is the upper boundary for dosing in subsequent efficacy and repeat-dose toxicology studies.[11] A well-designed efficacy study will typically include multiple dose levels to establish a dose-response relationship.[12]
Recommended Dose Selection:
High Dose: The MTD (e.g., 15 mg/kg)
Mid Dose: A fraction of the MTD (e.g., 1/2 MTD or 7.5 mg/kg)
Low Dose: A further fraction (e.g., 1/4 MTD or 3.75 mg/kg)
This bracketing approach maximizes the chance of observing a therapeutic window where the compound is effective without being toxic.[13]
Figure 2. Relationship between MTD and efficacy dose selection.
Part 4: Conclusion & Best Practices
Establishing in vivo dosing guidelines for a novel compound is a systematic process rooted in careful observation and logical dose escalation. It is not merely about finding a toxic dose, but about understanding the compound's safety profile to enable the design of meaningful efficacy studies.[14][15] By adhering to these principles—starting with robust formulation, using a structured dose-escalation protocol, and meticulously collecting data—researchers can generate reliable, reproducible, and ethically sound data crucial for advancing new chemical entities through the drug development pipeline.
References
NC3Rs. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. [Link]
U.S. Food and Drug Administration (FDA). (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. [Link]
Conti, R., et al. (1995). Model-guided determination of maximum tolerated dose in phase I clinical trials: evidence for increased precision. Journal of the National Cancer Institute. [Link]
Altasciences. Best Practices for Preclinical Dose Range Finding Studies. [Link]
Syngene. (2017). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. [Link]
Ball, N., et al. (2022). Recommendations on dose level selection for repeat dose toxicity studies. Regulatory Toxicology and Pharmacology. [Link]
Reaction Biology. Maximum Tolerable Dose Study Services. [Link]
Altasciences. PLANNING YOUR PRECLINICAL ASSESSMENT. [Link]
ClinicalTrials.gov. (2019). Dose Escalation Study Design Example (With Results). [Link]
Festing, M.F.W., & Tlan, L. (2016). General Principles of Preclinical Study Design. Handbook of Experimental Pharmacology. [Link]
GARDP Revive. Dose-ranging studies (including discovery, preclinical and clinical). [Link]
Adachi, K., et al. (2020). In vivo screening of subcutaneous tolerability for the development of novel excipients. Journal of Pharmacological and Toxicological Methods. [Link]
Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. [Link]
ResearchGate. Vehicle Effect on In-Vitro and In-Vivo Performance of Spray Dry Dispersions. [Link]
Application Note: Scalable Synthesis and Epimerization of trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic Acid
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid (CAS No.: 733742-76-2)[1] Executive Summary & Mechanistic Rationale The c...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Compound: trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid (CAS No.: 733742-76-2)[1]
Executive Summary & Mechanistic Rationale
The compound trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid is a critical chiral building block and intermediate in the synthesis of complex polycyclic pharmaceutical agents[2]. Scaling up its production from bench to kilo-lab requires strict control over regioselectivity and stereochemistry.
Expertise & Causality: Why this specific route?
Regioselectivity (Grignard vs. Friedel-Crafts): A common pitfall in synthesizing aroylcyclohexanecarboxylic acids is attempting a Friedel-Crafts acylation of ethylbenzene with cyclohexane-1,2-dicarboxylic anhydride. This route predominantly yields the para-substituted isomer due to steric hindrance. To exclusively achieve the ortho-substitution required for the 2-ethylbenzoyl moiety, a regiospecific nucleophilic attack using a Grignard reagent (2-ethylphenylmagnesium bromide) is mandatory[3].
Stereochemical Control (The Epimerization Imperative): The nucleophilic ring-opening of commercially available cis-cyclohexane-1,2-dicarboxylic anhydride inherently produces the cis-keto acid. In this configuration, the bulky 2-ethylbenzoyl and carboxylic acid groups are forced into a sterically strained axial-equatorial relationship. By subjecting this intermediate to a strong base under reflux, the ketone undergoes enolization at the alpha-carbon. Upon reprotonation, the system naturally equilibrates to the thermodynamically favored diequatorial trans configuration—a well-documented thermodynamic sink in the resolution of 2-aroylcyclohexanecarboxylic acids[4].
Reaction Pathway Visualization
Synthetic workflow from Grignard formation to thermodynamic epimerization of the trans-keto acid.
Experimental Protocols
The following protocols are designed as self-validating systems . Visual and analytical cues are embedded within the steps to ensure process integrity before advancing to the next stage.
Step 1: Preparation of 2-Ethylphenylmagnesium Bromide
Self-Validation Check: The reaction is validated by the visual disappearance of magnesium turnings and a sustained, self-heating exothermic reflux[3].
Equip a jacketed reactor with a reflux condenser, overhead mechanical stirrer, dropping funnel, and an argon inlet.
Add a single crystal of iodine to activate the magnesium surface (solution will turn slightly brown, then clear as activation occurs).
Charge the dropping funnel with 1-bromo-2-ethylbenzene (1.0 equiv) dissolved in anhydrous THF (2 volumes).
Introduce 5% of the bromide solution to initiate the Grignard formation. Wait for the internal temperature to spike (~40-45°C).
Once initiated, add the remaining bromide solution dropwise over 1.5 hours, maintaining the internal temperature between 45-50°C.
Stir for an additional 2 hours at 45°C until the Mg turnings are fully consumed.
Step 2: Nucleophilic Ring Opening
Self-Validation Check: Complete consumption of the anhydride is confirmed via TLC (Hexane:EtOAc 7:3) or rapid HPLC assay.
In a separate, larger reactor, dissolve cis-cyclohexane-1,2-dicarboxylic anhydride (0.95 equiv) in anhydrous THF (4 volumes) and chill to 0°C under argon.
Transfer the Grignard reagent from Step 1 dropwise into the anhydride solution, controlling the addition rate to keep the internal temperature below 10°C.
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
Quench the reaction carefully with 1M HCl (aq) until the aqueous layer reaches pH 2.
Extract the aqueous layer with Ethyl Acetate (3 x 3 volumes). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude cis-keto acid.
Step 3: Base-Catalyzed Epimerization
Self-Validation Check: HPLC monitoring will show the complete disappearance of the early-eluting cis-isomer peak, replaced by the later-eluting trans-isomer peak, driven by the thermodynamic energy well of the diequatorial conformation[4].
Dissolve the crude cis-keto acid in a 1:1 (v/v) mixture of 10% aqueous NaOH and Ethanol (10 volumes total).
Heat the mixture to a gentle reflux (approx. 80°C) and stir vigorously for 12–18 hours (scale-dependent).
Cool the mixture to room temperature and remove the bulk of the ethanol under reduced pressure.
Chill the remaining aqueous solution to 5°C and slowly acidify with 6M HCl to pH 2. The trans-keto acid will precipitate as a white/off-white solid.
Step 4: Isolation and Crystallization
Filter the precipitated trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid via a Büchner funnel.
Wash the filter cake with ice-cold water (2 volumes) to remove residual salts.
Recrystallize the crude solid from a boiling mixture of Toluene/Heptane (1:3 v/v).
Dry the purified crystals in a vacuum oven at 45°C for 24 hours.
Quantitative Data & Scale-Up Metrics
The table below summarizes reagent quantities, expected timelines, and yield metrics across three standard developmental scales.
Technical Support Center: Synthesis Yield Optimization for trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid
Executive Summary Welcome to the Technical Support Center for the synthesis of trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid (CAS 733742-76-2) . This specific chemical intermediate presents a well-documented synt...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Welcome to the Technical Support Center for the synthesis of trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid (CAS 733742-76-2) . This specific chemical intermediate presents a well-documented synthetic challenge: the initial Grignard addition to cis-cyclohexane-1,2-dicarboxylic anhydride stereospecifically yields the kinetic cis isomer.
To achieve high yields of the target trans isomer, researchers must navigate a two-phase process: preventing over-addition during the kinetic Grignard reaction, followed by driving a thermodynamically controlled, base-catalyzed epimerization. This guide provides causality-driven troubleshooting, empirical optimization data, and a self-validating Standard Operating Procedure (SOP) to maximize your isolated yield.
Process Workflow & Diagnostic Logic
Workflow for the synthesis and troubleshooting of trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid.
Troubleshooting & FAQs
Q1: Why is my Grignard addition yielding significant amounts of tertiary alcohol byproducts instead of the target keto-acid?
The Causality: When 2-ethylphenylmagnesium bromide attacks the anhydride, it forms a magnesium carboxylate-hemiacetal tetrahedral intermediate. According to established organometallic principles , this intermediate is meant to remain stable until the aqueous quench. However, if the intermediate collapses prematurely—often due to localized heating, poor mixing, or temperatures exceeding 0°C—it exposes the newly formed ketone. A second equivalent of the Grignard reagent will immediately attack this highly electrophilic ketone, resulting in a tertiary alcohol byproduct.
The Solution: Maintain strict temperature control (-78°C to 0°C) during the addition. Ensure vigorous overhead stirring to prevent local concentration spikes. Use exactly 1.05 equivalents of the Grignard reagent to limit excess nucleophile.
Q2: My final product is a mixture of cis and trans isomers. How can I drive the epimerization to completion?
The Causality: The initial Grignard addition to the cis-anhydride stereospecifically yields the cis-keto-acid (the kinetic product). In a 1,2-disubstituted cyclohexane ring, the cis isomer forces one bulky group into an unfavorable axial position. The trans isomer is thermodynamically favored because it allows both the 2-ethylbenzoyl group and the carboxylic acid to occupy equatorial positions, minimizing 1,3-diaxial steric strain . Epimerization requires the complete enolization of the proton alpha to the carbonyl. If the base is too weak (e.g., aqueous NaOH) or the solvent fails to fully dissolve the substrate, the thermodynamic equilibrium is never reached.
The Solution: Switch to Sodium Ethoxide (NaOEt) in absolute Ethanol. The homogeneous conditions and stronger alkoxide base ensure complete enolate formation. Reflux for at least 8 hours.
Q3: I'm observing a significant loss of yield during the acidic workup. What causes this and how do I prevent it?
The Causality: During the acidification of the carboxylate salt to isolate the free acid, the cis isomer (if epimerization was incomplete) or even the trans isomer under strongly dehydrating conditions can undergo intramolecular cyclization. The nucleophilic carboxylic acid attacks the protonated ketone, forming an enol-lactone or hydroxylactone . This lactone remains highly soluble in the organic phase but fails to crystallize, drastically lowering your isolated yield.
The Solution: Perform the acidic quench strictly at 0°C using dilute HCl (1M) and carefully monitor the pH, stopping at ~2.5. Never use concentrated acids or heat the mixture while it is acidic.
Empirical Data: Optimization of Epimerization Conditions
The following table summarizes the quantitative impact of various base/solvent systems on the cis:trans thermodynamic equilibrium and final isolated yield.
Base System
Solvent
Temperature
Time (h)
Final cis:trans Ratio (NMR)
Isolated Yield (%)
2M NaOH (aq)
Water
25°C
12
40 : 60
45%
2M NaOH (aq)
Water/THF (1:1)
80°C (Reflux)
4
15 : 85
70%
NaOMe (2.0 eq)
Methanol
65°C (Reflux)
6
5 : 95
82%
NaOEt (2.5 eq)
Ethanol
78°C (Reflux)
8
< 2 : 98
92%
Self-Validating Experimental Protocol
Phase 1: Grignard Addition (Kinetic Control)
Preparation: In an oven-dried, argon-purged flask, dissolve cis-cyclohexane-1,2-dicarboxylic anhydride (1.0 eq, 100 mmol) in anhydrous THF (0.5 M). Cool the solution to -78°C using a dry ice/acetone bath.
Addition: Dropwise add 2-ethylphenylmagnesium bromide (1.05 eq, 1 M in THF) over 1 hour via an addition funnel, maintaining the internal temperature strictly below -65°C.
Aging: Stir at -78°C for 2 hours, then slowly allow the reaction to warm to 0°C over 1 hour.
Quench: Quench the reaction at 0°C by slowly adding saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo to yield crude cis-2-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid.
Reagent Setup: Dissolve the crude cis-keto-acid in absolute ethanol (0.2 M).
Base Addition: Add a freshly prepared solution of Sodium Ethoxide (NaOEt) in ethanol (2.5 eq).
Reflux: Heat the mixture to reflux (78°C) under argon for 8 hours.
In-Process Control (IPC) - Self-Validation: Withdraw a 0.5 mL aliquot, quench with 1M HCl, extract into CDCl₃, and analyze via ¹H-NMR.
Validation Metric: Confirm the disappearance of the cis alpha-proton signal (which appears as a multiplet with a small axial-equatorial coupling, J ~ 3-5 Hz). Verify the presence of the trans alpha-proton signal, which will present with a large trans-diaxial coupling constant (J > 10 Hz) due to the di-equatorial configuration. Do not proceed to Phase 3 until the trans isomer is >95%.
Phase 3: Workup and Crystallization
Solvent Removal: Cool the reaction to room temperature and remove 80% of the ethanol in vacuo.
Acidification: Dilute the residue with ice water (200 mL). While stirring vigorously at 0°C, dropwise add 1M HCl until the pH reaches exactly 2.5. A white precipitate will begin to form.
Extraction: Extract the aqueous suspension with Ethyl Acetate (3 x 150 mL). Wash with brine, dry over Na₂SO₄, and concentrate to a minimal volume (~50 mL).
Crystallization: Add hexanes dropwise until the solution becomes slightly cloudy. Heat gently to clarify, then allow to cool slowly to room temperature, followed by refrigeration at 4°C overnight.
Isolation: Filter the resulting crystals, wash with cold hexanes, and dry under high vacuum to afford pure trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid.
References
Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 8th Edition, Wiley. URL:[Link]
Eliel, E. L., Wilen, S. H., & Mander, L. N. "Stereochemistry of Organic Compounds." John Wiley & Sons, Inc. (Reviewed in ACS). URL:[Link]
National Center for Biotechnology Information. "2-Benzoylcyclohexanecarboxylic acid" (Structural analog for general physicochemical properties). PubChem CID 2756601. URL:[Link]
Optimization
Technical Support Center: Troubleshooting trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic Acid Degradation in Solution
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing stability issues, yield drops, or impurity spikes when handling trans-2-(2-Ethylbenzoyl)cycl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing stability issues, yield drops, or impurity spikes when handling trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid (CAS 733742-76-2)[1] in solution.
Rather than providing generic handling instructions, this guide dissects the exact chemical vulnerabilities of the molecule, provides diagnostic FAQs to identify your specific issue, and outlines self-validating protocols to ensure experimental integrity.
Part 1: Knowledge Base & Mechanistic Causality
To troubleshoot degradation, we must first analyze the structural vulnerabilities of the molecule. The compound contains two highly reactive functional groups—a benzoyl ketone and a carboxylic acid—attached to adjacent carbons (C1 and C2) on a cyclohexane ring. This proximity creates three primary degradation pathways in solution:
Base-Catalyzed Epimerization (Loss of Diastereopurity)
The trans-isomer predominantly adopts a diequatorial chair conformation to minimize 1,3-diaxial steric clashes, making it thermodynamically more stable than the cis-isomer (which is forced into an axial-equatorial conformation)[2]. However, the alpha-protons at C1 and C2 are acidic. Exposure to strong bases (e.g., during alkaline extraction or saponification) triggers enolization. Upon reprotonation, the molecule can epimerize, yielding a thermodynamically driven equilibrium mixture of cis and trans isomers, effectively destroying the diastereomeric purity of your sample[3].
Norrish Type II Photochemical Cleavage
Benzoylcyclohexane derivatives are highly photosensitive. When exposed to ambient UV or fluorescent laboratory light (< 365 nm), the carbonyl oxygen is excited to a triplet state and abstracts a gamma-hydrogen from the cyclohexane ring, forming a 1,4-biradical[4]. This biradical rapidly undergoes either Yang photocyclization (forming endo-arylcyclobutanol derivatives) or Norrish Type II cleavage (fragmenting the ring entirely)[4].
Acid-Catalyzed Solvolysis
When stored in protic solvents (e.g., methanol, ethanol) under mildly acidic conditions, the carboxylic acid moiety undergoes Fischer esterification. This slowly converts the active acid into an inactive alkyl ester, reducing the effective concentration of your stock solution over time.
Part 2: Diagnostic FAQs
Q1: My LC-MS shows a secondary peak with the exact same mass (m/z 260.33) appearing after liquid-liquid extraction. What is it?A1: This is classic epimerization. The secondary peak is the cis-isomer[2]. If your extraction protocol uses strong bases (like NaOH or KOH, pH > 10) to partition the carboxylic acid into the aqueous layer, the high pH deprotonates the alpha-carbon, leading to enolization and subsequent epimerization[3]. To fix this, switch to a milder base (e.g., NaHCO₃, pH ~8.3) which is sufficient to deprotonate the carboxylic acid (pKa ~4.5) without triggering alpha-carbon enolization.
Q2: I left my stock solution in a clear volumetric flask on the benchtop, and the assay yield dropped by 15% overnight. Why?A2: The compound underwent Norrish Type II photochemical degradation[4]. The benzoyl group absorbs ambient laboratory light, triggering a 1,4-biradical formation and subsequent ring cleavage[4]. Always use amber glassware for storage to block the
n→π∗
transition of the carbonyl group.
Q3: Can I store the compound in methanol for long-term stability studies?A3: No. Methanol acts as a nucleophile. Over time, especially if the solution is unbuffered or slightly acidic, the compound will degrade into methyl trans-2-(2-ethylbenzoyl)cyclohexane-1-carboxylate. Use aprotic solvents like Acetonitrile (MeCN) or DMSO for long-term stock solutions.
Part 3: Mandatory Visualization
Degradation pathways of trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid in solution.
Part 4: Quantitative Data Summary
Degradation Pathway
Primary Trigger
Kinetic Rate / Risk Level
Diagnostic Marker (LC-MS)
Mitigation Strategy
Epimerization
pH > 8.5 or pH < 2.0
Fast (Minutes to Hours)
Isobaric peak (m/z 260.33)
Keep pH 5.5–7.5; use NaHCO₃
Norrish Type II
UV/Vis Light (< 365 nm)
Moderate (Hours to Days)
Mass shift (Fragmentation)
Amber glassware, dark storage
Solvolysis
Protic Solvents (MeOH)
Slow (Days to Weeks)
+14 Da (Methyl ester)
Use aprotic solvents (MeCN)
Part 5: Experimental Protocols for Stability & Mitigation
Causality: Using strong bases (NaOH) strips the alpha-proton, causing the stereocenter to scramble[3]. This protocol uses a calculated pKa differential to isolate the compound safely.
Buffer Preparation: Prepare a 0.5 M Sodium Bicarbonate (NaHCO₃) solution. Verify the pH is exactly 8.3 using a calibrated pH meter. Do not use Sodium Carbonate (Na₂CO₃).
Organic Partitioning: Dissolve your crude mixture in an aprotic organic solvent (e.g., Ethyl Acetate or Dichloromethane).
Mild Extraction: Add an equal volume of the NaHCO₃ buffer to the organic layer. Invert gently to mix (avoid vigorous shaking to prevent emulsion). The carboxylic acid (pKa ~4.5) will deprotonate and migrate to the aqueous layer, while the alpha-carbon (pKa ~20) remains untouched.
Self-Validation Step: Before proceeding to crystallization or lyophilization, pull a 10 µL aliquot of the neutralized aqueous layer, dilute in MeCN, and run a rapid LC-MS.
Success Criteria: The chromatogram must show a single peak at m/z 260.33. If a secondary isobaric peak appears at >1% relative area, your buffer pH was too high, and epimerization has occurred.
Protocol B: Photoprotected Handling (Preventing Norrish Type II)
Causality: The benzoyl group acts as an internal photo-antenna. Blocking wavelengths below 400 nm prevents the excitation required for 1,4-biradical formation[4].
Shielding: Conduct all solution-phase transfers under low-intensity, UV-filtered laboratory lighting.
Storage Formulation: Dissolve the purified trans-isomer in anhydrous Acetonitrile (MeCN) or DMSO.
Containment: Transfer the solution immediately into an amber-glass HPLC vial or volumetric flask. Wrap the container in aluminum foil if amber glass is unavailable.
Self-Validation Step: Store a control aliquot in a clear glass vial on the benchtop for 24 hours, alongside your protected amber vial. Run both via HPLC-UV at 254 nm.
Success Criteria: The amber vial should show >99% purity recovery, while the clear vial will act as a positive control for degradation, exhibiting early-eluting cyclobutanol cleavage fragments.
Technical Support Center: Resolving trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic Acid Solubility Issues
Welcome to the Technical Support Center. As researchers and formulation scientists transition from in silico design to in vitro and in vivo validation, physicochemical bottlenecks are inevitable.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As researchers and formulation scientists transition from in silico design to in vitro and in vivo validation, physicochemical bottlenecks are inevitable. This guide provides field-proven, mechanistically grounded solutions for handling trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid (CAS No. 733742-76-2), a compound notorious for its challenging solubility profile.
Part 1: Physicochemical Profiling & Causality (The "Why")
To effectively troubleshoot a compound, we must first understand the thermodynamic and structural forces driving its behavior.
trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid consists of a highly lipophilic backbone (a rigid cyclohexane ring coupled with a bulky 2-ethylbenzoyl group) and a single ionizable carboxylic acid moiety.
The Ionization Barrier: As a weak acid (estimated pKa ~4.5–5.0), the compound remains unionized in acidic to neutral environments (e.g., unbuffered water or gastric fluid). In this state, the lipophilic backbone dominates, actively repelling water and driving the compound out of solution.
Crystal Lattice Energy: The trans configuration allows for a highly stable, tightly packed crystal lattice. Solubilization requires overcoming this significant thermodynamic barrier. You must either disrupt the lattice using organic co-solvents or alter the hydration dynamics via[1].
Part 2: Troubleshooting & FAQs
Q1: My compound precipitates instantly when I dilute my DMSO stock into a pH 7.4 biochemical assay buffer. Why does this happen, and how do I prevent it?A1: This is a classic "solvent shift" precipitation. While the compound is highly soluble in DMSO, introducing it rapidly into an aqueous buffer creates localized zones of supersaturation. The compound nucleates and crashes out before the carboxylic acid group has time to fully ionize.
The Fix: Pre-ionize the compound or optimize the mixing kinetics. Ensure your assay buffer has a high buffering capacity (e.g., 100 mM HEPES at pH 7.4 to 8.0). Add the DMSO stock dropwise to a pre-warmed buffer under vigorous vortexing to disperse the solvent instantly.
Q2: I need to formulate this compound for oral gavage (PO) in rodent models, but it forms a suspension in standard saline. What is the optimal vehicle?A2: Standard saline will not work due to the unionized nature of the drug at physiological pH. For in vivo dosing of lipophilic carboxylic acids, is the gold standard[2]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a hydrophobic internal cavity that encapsulates the bulky 2-ethylbenzoyl moiety, while its hydrophilic exterior ensures the complex remains soluble in the aqueous phase.
Q3: What are the best deuterated solvents for NMR sample preparation?A3: To bypass the aqueous solubility barrier entirely during analytical characterization, use Chloroform-d (CDCl₃) or DMSO-d₆. Both solvents will readily disrupt the crystal lattice of the trans isomer without requiring pH adjustments.
Part 3: Quantitative Data Presentation
The table below summarizes the expected solubility behavior of trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid across different standard vehicles, highlighting the primary mechanism of solubilization for each.
Vehicle / Solvent
pH
Apparent Solubility (mg/mL)
Primary Solubilization Mechanism
Water (Unbuffered)
~4.0
< 0.01
None (Compound remains unionized)
Phosphate Buffer
7.4
~0.5 – 1.0
Deprotonation / Ionization of Carboxylic Acid
100% DMSO
N/A
> 50.0
Complete disruption of the crystal lattice
20% HP-β-CD (Aqueous)
7.4
> 10.0
Host-Guest Hydrophobic Complexation
Part 4: Self-Validating Experimental Protocols
Do not rely on visual inspection alone to confirm solubility; micro-precipitates can ruin assay reproducibility. Use these self-validating protocols.
Protocol A: Stepwise Solubilization for In Vitro Assays (Cosolvent Method)
Stock Preparation: Weigh 2.6 mg of the compound and dissolve it in 1.0 mL of 100% molecular-grade DMSO to create a 10 mM master stock. Vortex until visually clear.
Validation Step 1 (Micro-precipitation Check): Centrifuge the DMSO stock at 10,000 x g for 5 minutes. Inspect the bottom of the tube. If a microscopic white pellet is present, sonicate the tube in a water bath at 37°C for 10 minutes, then re-centrifuge.
Buffer Preparation: Pre-warm your target aqueous buffer (e.g., 50 mM Tris-HCl, pH 7.4) to 37°C.
Dilution: Using a micropipette, add the DMSO stock dropwise into the buffer while the tube is actively mixing on a vortexer. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent assay interference.
Protocol B: HP-β-CD Complexation for In Vivo Dosing
Vehicle Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile, molecular biology-grade water.
Integration: Add the required mass of the API directly into the cyclodextrin solution (target e.g., 5 mg/mL for a 10 mg/kg dose).
Thermodynamic Driving: Sonicate the suspension in a water bath at 40°C for 30–45 minutes. The acts as the thermodynamic driving force, pushing the lipophilic ethylbenzoyl group into the cyclodextrin cavity[3].
Validation Step 2 (Dose Verification): Pass the resulting solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, suspended API. Crucial: Quantify the actual concentration of the filtrate via HPLC-UV before dosing the animals to ensure accurate exposure.
Part 5: Mechanistic Workflow Diagram
Workflow for selecting solubilization strategies based on downstream applications.
Part 6: References
Title: Matrix metalloprotein-triggered, cell penetrating peptide-modified star-shaped nanoparticles for tumor targeting and cancer therapy
Source: PubMed Central (PMC)
URL: [Link]
Title: Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin
Source: MDPI (Pharmaceutics)
URL: [Link]
Title: Hydrophobic Hydration in Cyclodextrin Complexation
Source: The Journal of Physical Chemistry B (ACS Publications)
URL: [Link]
Technical Support Center: Chromatography Optimization for trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical methods that fail during validation due to a fundamental misunderstanding of analyte-stationary phase dynamics...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical methods that fail during validation due to a fundamental misunderstanding of analyte-stationary phase dynamics.
trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid is a classic example of a molecule that demands strict environmental control. It features a bulky, hydrophobic core (the ethylbenzoyl and cyclohexane rings) paired with a highly polar, ionizable carboxylic acid moiety. If you do not dictate the chemical environment—specifically the mobile phase pH and column chemistry—the molecule will dictate your results, leading to peak tailing, co-elution, and severe retention time drift.
This guide provides field-proven, self-validating protocols and troubleshooting logic to help you achieve robust, reproducible retention times.
Chemical Profiling & Chromatographic Causality
To optimize retention time, we must first establish the causality behind the molecule's behavior on a reversed-phase liquid chromatography (RPLC) column.
Ionization and pH Sensitivity: The carboxylic acid group has an estimated pKa of approximately 4.5. If the mobile phase pH is near this pKa, the analyte exists in a dynamic equilibrium between its protonated (neutral, highly retained) and deprotonated (ionized, poorly retained) states. This is the primary cause of split peaks and retention time drift.
Silanophilic Interactions: The carboxylic acid moiety is highly prone to secondary polar interactions with unreacted, ionized silanol groups on the silica support of the stationary phase. As demonstrated in recent mechanistic studies, these silanophilic interactions are the primary driver of peak tailing for acidic pharmaceutical compounds 1.
Self-Validating Protocol: Establishing a Stable RPLC Method
Do not simply execute these steps; verify them. Every step in this protocol is designed as a self-validating system. You do not move to the next step until the current step confirms baseline stability.
Step 1: Baseline Establishment & Mobile Phase Buffering
Action: Prepare Mobile Phase A as an acidic aqueous buffer (e.g., 0.1% Formic Acid in Water, yielding a pH of ~2.7). Prepare Mobile Phase B as 100% Acetonitrile.
Causality: Maintaining the pH at least 2 units below the analyte's pKa ensures >99% of the molecules are in their neutral, protonated state 2. This maximizes hydrophobic retention and suppresses silanol ionization.
Self-Validation: Measure the pH of the aqueous phase before adding any organic modifier. If the pH is > 3.0, discard and remake the buffer.
Action: Install a high-purity, fully end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm). Flush the column with 10 to 20 column volumes (CVs) of the starting mobile phase composition 3.
Causality: End-capping effectively blocks the analyte's interaction with potentially ionizable residual silanol groups, reducing tailing by up to 50% 4.
Self-Validation: Monitor the baseline pressure and UV signal at 254 nm. Equilibration is complete only when the baseline drift is < 0.1 mAU/min and pressure fluctuations are < 1%.
Step 3: Temperature Regulation
Action: Set the column oven to a stable temperature (e.g., 40°C).
Causality: Temperature fluctuations alter mobile phase viscosity and analyte mass transfer kinetics. A fluctuating laboratory environment will directly impact retention time reproducibility if the column is not thermostatted 5.
Self-Validation: Wait 15 minutes after the oven reaches the set point to allow the internal stainless-steel hardware to thermally equilibrate before injecting.
Troubleshooting Logic & Workflow
Fig 1: Troubleshooting logic for optimizing retention time and peak shape of carboxylic acids.
Quantitative Data Matrix
Understanding how your mobile phase pH dictates both the analyte and the stationary phase is critical. Use the table below to predict chromatographic outcomes based on your buffer preparation.
Table 1: Impact of Mobile Phase pH on Chromatographic Parameters
Mobile Phase pH
Analyte Ionization State
Residual Silanol State
Expected Retention Time
Peak Asymmetry (
As
)
pH 2.0 - 2.5
>99% Protonated (Neutral)
Fully Protonated (Neutral)
Maximum, Highly Stable
1.0 - 1.2 (Ideal)
pH 4.5 (Near pKa)
~50% Ionized
Partially Ionized
Highly Variable (Drift)
> 2.0 (Split/Broad)
pH 7.0
>99% Ionized (Anion)
Fully Ionized (Anion)
Minimum (May elute in void)
1.2 - 1.5
Frequently Asked Questions (FAQs)
Q1: My retention time is steadily drifting downwards with each injection. What is the root cause?A1: Retention time drift in a single, steady direction is typically an equilibration or system integrity issue. First, verify that you have passed at least 10-20 CVs of mobile phase through the column 3. If equilibration is complete, the drift is likely caused by a micro-leak in the pump's check valves or pump seals. These leaks produce subtle flow fluctuations that manifest as proportional shifts in retention times 5.
Q2: The peak for trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid exhibits severe tailing (Asymmetry factor > 1.5). How can I correct this?A2: Peak tailing for carboxylic acids is almost always a result of secondary interactions with ionized silanols on the silica surface 4. To correct this, ensure your mobile phase pH is < 3.0 to neutralize the silanols. If the pH is correct and tailing persists, your column's end-capping may have degraded due to hydrolysis. Switch to a new, fully end-capped C18 column or a column with polar-embedded groups designed to shield residual silanols 2.
Q3: I am trying to separate the trans isomer from the cis isomer, but they are co-eluting. Do I need a chiral column?A3: No, a chiral stationary phase is not strictly required. Because cis and trans isomers are diastereomers, they possess distinct physicochemical properties and hydrodynamic radii, allowing for separation on conventional achiral stationary phases 6. You can improve resolution on a standard C18 column by optimizing the organic modifier (e.g., switching from Acetonitrile to Methanol to change selectivity) and flattening the gradient slope.
References
Peak Tailing in HPLC
Source: Element Lab Solutions[Link]
Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography
Source: PubMed / Journal of Chromatography A[Link]
Technical Support Center: Optimizing the Extraction of trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid
Welcome to the Technical Support Center for aroylcyclohexanecarboxylic acid derivatives. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the isolation and...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for aroylcyclohexanecarboxylic acid derivatives. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the isolation and purification of trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid (CAS 733742-76-2).
As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we explore the thermodynamic and kinetic causalities behind impurity formation and provide a self-validating workflow to ensure absolute structural integrity during your extraction processes.
The synthesis of 2-aroylcyclohexanecarboxylic acids typically begins with the Friedel-Crafts acylation of ethylbenzene using cis-cyclohexane-1,2-dicarboxylic anhydride[1]. This kinetically controlled reaction predominantly yields the cis-isomer. To obtain the target trans-isomer, a base-catalyzed stereochemical equilibration (epimerization) is required, followed by rigorous liquid-liquid extraction and selective crystallization[1].
The workflow below illustrates the critical path to minimizing impurities such as unreacted cis-isomer, regioisomers, and inorganic salts.
Fig 1: Workflow for the extraction of trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid.
Section 2: Troubleshooting Guide (FAQs)
Q1: Why is the cis-isomer persisting in my final extract, and how do I eliminate it?Causality: The conversion from the kinetically favored cis-isomer to the thermodynamically stable trans-isomer requires sufficient activation energy for the enolization of the ketone adjacent to the cyclohexane ring. Incomplete epimerization leaves residual cis-isomer in the matrix[1].
Solution: Extend the reflux time during the base-catalyzed epimerization step (using 10% NaOH in ethanol) to a minimum of 12 hours. Because the cis and trans isomers have nearly identical partition coefficients in standard organic solvents, liquid-liquid extraction alone is insufficient. You must follow the extraction with selective crystallization using a toluene/heptane system, exploiting the differential solubility of the diastereomers.
Q2: How do I reduce regioisomeric impurities (e.g., 4-ethylbenzoyl derivatives) in the crude extract?Causality: Friedel-Crafts acylation of ethylbenzene is prone to para-substitution due to the ortho/para-directing nature of the ethyl group. If the reaction temperature exceeds 5°C during AlCl₃ addition, thermodynamic control increases the 4-ethylbenzoyl byproduct.
Solution: Maintain strict temperature control (0–5°C) during the Lewis acid addition. During extraction, these regioisomers are difficult to separate via standard acid-base liquid-liquid extraction. You must rely on the final recrystallization step to purge them from the crystal lattice.
Q3: I am detecting unreacted cyclohexane-1,2-dicarboxylic acid in my organic phase. How do I wash this out?Causality: Moisture in the Friedel-Crafts reaction hydrolyzes the starting anhydride into the highly polar diacid. While it should partition into the aqueous layer during the acidic workup, emulsion formation or insufficient aqueous volume can cause it to carry over into the ethyl acetate extract.
Solution: Perform a rigorous pre-extraction wash. After acidifying the epimerization mixture to pH 2.0, wash the organic phase with a 5% aqueous NaCl solution (brine) rather than pure water. The brine breaks micro-emulsions and enhances the partition coefficient of the diacid into the aqueous phase via the salting-out effect.
Q4: Why does my extract have a high aluminum / inorganic ash content?Causality: Aluminum chloride complexes tightly with the carbonyl oxygen of the product. If the initial acidic quench (usually with cold HCl) is insufficient, aluminum salts (like Al(OH)₃) precipitate and suspend in the organic layer as a fine colloidal suspension.
Solution: Ensure the primary quench is done with 2M HCl, not just water, to keep aluminum species soluble as AlCl₃ or Al³⁺ ions in the aqueous phase. Filter the biphasic mixture through a Celite pad if a persistent interfacial rag layer forms prior to phase separation.
Section 3: Self-Validating Extraction Protocol
This protocol incorporates in-line validation checks to ensure high-purity extraction of the trans-isomer. Do not proceed to the next phase unless the validation criteria are met.
Phase 1: Acidic Quench & Primary Extraction
Quench: Slowly pour the crude Friedel-Crafts reaction mixture into a vigorously stirred solution of ice-cold 2M HCl (3 mL per gram of starting anhydride).
Validation Check: The aqueous phase must become transparent. A cloudy aqueous phase indicates insoluble aluminum hydroxides; add additional 2M HCl until clear.
Phase Separation: Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL). Combine the organic layers and wash with brine.
Concentration: Evaporate the DCM under reduced pressure to yield the crude cis-enriched intermediate.
Phase 2: Base-Catalyzed Epimerization
Isomerization: Dissolve the crude intermediate in 10% NaOH in ethanol (5 mL/g). Reflux the mixture at 80°C for 12 hours[1].
Validation Check: Analyze an aliquot via HPLC. The trans:cis ratio should be ≥ 85:15 before proceeding. If not, continue refluxing.
Solvent Removal: Concentrate the mixture under vacuum to remove ethanol, leaving an aqueous alkaline residue.
Acidification: Cool the aqueous residue to 0°C and acidify dropwise with 6M HCl until the pH reaches 2.0.
Validation Check: A thick white precipitate (trans-enriched acid) will form. Confirm pH 2.0 with a calibrated pH meter to ensure complete protonation of the carboxylic acid[2].
Extraction: Add ethyl acetate (EtOAc) (3 x 50 mL) to dissolve the precipitate. Separate the organic phase.
Washing: Wash the EtOAc layer twice with 5% aqueous NaCl to remove residual diacid impurities. Dry over anhydrous Na₂SO₄.
Phase 4: Selective Crystallization
Purification: Concentrate the EtOAc to dryness. Dissolve the residue in a minimum volume of hot toluene.
Precipitation: Slowly add heptane dropwise until the solution becomes slightly turbid. Allow to cool to room temperature, then chill to 4°C overnight.
Collection: Filter the purified trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid crystals and wash with cold heptane.
Section 4: Quantitative Optimization Data
The following table summarizes the impurity profile at each stage of the optimized workflow, demonstrating the purge efficiency of the protocol.
Extraction Step
cis-Isomer (%)
4-Ethylbenzoyl Regioisomer (%)
Diacid Impurity (%)
Aluminum Content (ppm)
trans-Isomer Yield (%)
Crude Post-Friedel-Crafts
>85.0
4.5
2.1
>500
<10.0
Post-Epimerization & Acidic Ext.
12.5
4.2
1.8
45
78.5
Post-Brine Wash
12.0
4.1
<0.1
<10
76.0
Post-Crystallization
<0.5
<0.5
Not Detected
<5
68.2 (Isolated)
Section 5: References
Coté, M. L., et al. "Hydrogen-Bonding Pattern of a Bicyclic γ-Keto Acid." Acta Crystallographica Section C: Structural Chemistry, ResearchGate. URL:
National Center for Biotechnology Information. "3-(2-Ethylbenzoyl)cyclohexanecarboxylic acid." PubChem Compound Summary for CID 53436253. URL:
Technical Support Center: Thermal Stability & Troubleshooting for trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid
Welcome to the Technical Support Center. This module provides advanced troubleshooting, mechanistic insights, and self-validating protocols for researchers working with trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic ac...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This module provides advanced troubleshooting, mechanistic insights, and self-validating protocols for researchers working with trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid (CAS: 733742-76-2).
As a Senior Application Scientist, I have structured this guide to move beyond basic handling instructions. By understanding the thermodynamic and kinetic vulnerabilities of this specific molecular architecture, you can proactively design workflows that prevent yield loss and impurity generation.
Mechanistic Overview of Thermal Instability
trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid is a
γ
-keto acid. The molecule contains two highly reactive structural motifs that render it uniquely sensitive to thermal stress:
Enolizable
α
-protons: The proton at the C2 position of the cyclohexane ring (adjacent to the benzoyl ketone) is highly acidic.
γ
-Carboxylic Acid Proximity: The carboxylic acid at C1 is perfectly positioned in space relative to the C2 ketone to facilitate intramolecular reactions.
When subjected to elevated temperatures (typically >40°C), thermal energy overcomes the activation barriers for two primary degradation pathways: stereochemical epimerization and intramolecular lactonization [1]. Understanding these causal mechanisms is the first step in troubleshooting downstream processing failures.
Diagnostic FAQs & Troubleshooting Guide
Q1: During solvent stripping, my HPLC purity dropped from 99% to 85%, and a new isobaric peak appeared. What happened?
Diagnosis: You are observing heat-induced epimerization .
Causality: The proton at the C2 position is readily enolizable. Prolonged heating during solvent evaporation provides the activation energy required for keto-enol tautomerization. When the planar enol intermediate re-protonates, it can form the thermodynamically distinct cis-isomer, destroying your stereopurity.
Resolution: Evaporating high-boiling solvents at atmospheric pressure requires excessive heat. Switch to high-vacuum distillation to ensure the internal temperature (
Tint
) never exceeds 40°C.
Q2: After oven-drying my batch at 70°C, TLC shows a highly UV-active, fast-moving (less polar) spot. What is this degradant?
Diagnosis: This is an enol lactone byproduct.
Causality: Because the carboxylic acid is in the
γ
-position relative to the ketone, thermal stress triggers an intramolecular nucleophilic attack[2]. The carboxylate hydroxyl attacks the ketone carbonyl to form a 5-membered cyclic hemiketal. This intermediate rapidly dehydrates (loss of
H2O
, -18 Da) to form a highly stable, less polar enol lactone[3]. This reaction is heavily catalyzed by trace residual acids.
Resolution: Never use standard convection oven drying for
γ
-keto acids. Use a vacuum desiccator or lyophilization. Ensure all trace acidic catalysts used in prior synthetic steps are completely neutralized during the final aqueous workup.
Q3: How does the solvent matrix affect thermal stability during reactions?
Diagnosis: Protic solvents accelerate degradation.
Causality: Protic solvents (like methanol or water) hydrogen-bond with and stabilize the enol intermediate, significantly lowering the activation energy for epimerization. If heating is absolutely necessary for a reaction step, executing it in a strictly anhydrous, aprotic solvent matrix (e.g., toluene or THF) will suppress the tautomerization rate.
Quantitative Degradation Profile
The following table summarizes the causal relationship between environmental conditions and degradation pathways, providing clear thresholds for process design.
Temperature Exposure
Duration
Trace Acid Present?
Primary Degradant Observed
Degradation Extent
Recommended Preventive Action
25°C (Ambient)
48 hours
No
None
< 0.1%
Standard baseline storage condition.
45°C
12 hours
No
cis-Isomer
2 - 5%
Keep
Tint
strictly < 40°C during rotary evaporation.
70°C
4 hours
No
cis-Isomer
15 - 20%
Avoid standard convection oven drying.
70°C
4 hours
Yes (e.g., 0.1% HCl)
Enol Lactone
> 40%
Implement rigorous neutralization (Protocol A).
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in In-Process Controls (IPCs) to verify success before proceeding.
Objective: Remove residual solvents without triggering epimerization or lactonization by manipulating pressure rather than temperature.
Pre-Drying Wash (IPC Step): Wash the final organic phase with saturated aqueous
NaHCO3
.
Causality: Trace protons act as catalysts for the intramolecular nucleophilic attack that leads to lactonization. Complete neutralization is non-negotiable.
Low-Temperature Concentration: Transfer the neutralized solution to a rotary evaporator. Set the water bath to a maximum of 35°C.
Vacuum Application: Apply a high vacuum (< 50 mbar).
Self-Validation: Monitor the condenser drip rate. If condensation stops but the flask mass is above the theoretical yield, do not increase the heat . Instead, verify the vacuum seal and decrease the pressure further.
Secondary Desiccation: Transfer the resulting damp solid to a vacuum desiccator connected to a high-vacuum manifold (< 1 mbar) at ambient temperature (20-25°C) for 12-24 hours.
Final IPC Validation: Take a 1 mg aliquot, dissolve in HPLC-grade acetonitrile, and run against a pre-drying reference standard. The trans/cis ratio and overall purity must remain within 0.5% of the pre-drying baseline.
Protocol B: HPLC Method for Degradant Tracking
Objective: Quantify stereochemical integrity and detect enol lactone formation.
Column Selection: Use a high-resolution C18 reverse-phase column (e.g., 150 x 4.6 mm, 3 µm).
Mobile Phase: Use a gradient of 0.1% Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B).
Causality: Formic acid ensures the carboxylic acid moiety remains fully protonated, preventing peak tailing. The gradient ensures the highly non-polar enol lactone elutes efficiently.
Detection: Set UV detection to 254 nm to optimally capture the benzoyl chromophore.
Chromatographic Signatures: The target trans-isomer will elute first. The cis-isomer (epimerization degradant) will elute closely adjacent to the main peak. The enol lactone (dehydration degradant) will elute significantly later in the organic-heavy phase of the gradient.
Mechanistic Pathway Visualization
The following diagram maps the logical flow of thermal degradation, illustrating how heat and acidic microenvironments force the molecule down specific failure pathways.
Thermal degradation pathways of trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid.
References
Perspectives on the Catalytic Processes for the Deep Valorization of Carbohydrates into Fuels and Chemicals
Source: MDPI (Molecules)
URL:[Link]
Multiscale Modeling of (Hemi)cellulose Hydrolysis and Cascade Hydrotreatment of 5-Hydroxymethylfurfural, Furfural, and Levulinic Acid
Source: ACS Publications (Industrial & Engineering Chemistry Research)
URL:[Link]
Synthesis and chemistry of pyridazin-3(2H)-ones (Mechanisms of
γ
-keto acid cyclization)
Source: ScienceDirect
URL:[Link]
optimizing chiral separation of trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid enantiomers
Target Analyte: trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid Audience: Researchers, Analytical Scientists, and Drug Development Professionals Welcome to the Technical Support Center. The enantiomeric resolution...
Author: BenchChem Technical Support Team. Date: March 2026
Target Analyte: trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. The enantiomeric resolution of trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid presents unique chromatographic challenges due to its flexible cyclohexane backbone, the bulky steric hindrance of the ethylbenzoyl group, and the highly polar, ionizable carboxylic acid moiety.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve baseline separation (Rs ≥ 1.5) for these enantiomers.
Mechanistic Insights: Understanding the Analyte
In a direct chiral separation approach, enantiomers interact with a chiral selector (CS) to form transient, labile diastereomeric complexes[1]. For successful resolution, a minimum of three points of interaction is required.
For trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid, the primary interaction sites are:
Hydrogen Bonding: The -COOH group acts as both a hydrogen bond donor and acceptor, while the ketone (C=O) acts as an acceptor.
π−π
Interactions: The phenyl ring of the ethylbenzoyl group interacts with the aromatic rings of the chiral stationary phase (CSP).
Steric Inclusion: The bulky trans-substituted cyclohexane ring must fit into the helical grooves of the polysaccharide CSP.
Because the analyte is a free carboxylic acid, it is highly prone to non-specific secondary interactions with the residual silanol groups on the silica support of the CSP. This causes excessive retention and peak tailing if the mobile phase is not properly optimized[2].
Troubleshooting & FAQs
Q1: My enantiomers are co-eluting as a single, broad, tailing peak. How do I fix this?A1: This is the most common issue when analyzing free carboxylic acids. The peak tailing is caused by the ionization of the -COOH group, which interacts strongly with the silica support of the column[2].
Causality & Solution: You must suppress this ionization by adding an acidic modifier. Incorporating 0.1% to 0.2% Trifluoroacetic Acid (TFA) or Formic Acid (FA) into your mobile phase ensures the analyte remains in its protonated, neutral state. TFA is highly effective as it is a stable perfluorinated carboxylic acid that provides sharp peaks without damaging the CSP[3].
Q2: Which Chiral Stationary Phase (CSP) chemistry is most effective for this specific compound?A2: Polysaccharide derivatives are the most widely used and effective CSPs for this class of molecules[4]. We recommend starting with Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or immobilized IA) or Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC).
Causality: The 3,5-dimethylphenyl groups on the AD-H column provide optimal electron density for
π−π
interactions with the analyte's ethylbenzoyl group, while the carbamate linkages facilitate strong hydrogen bonding with the carboxylic acid.
Q3: Should I prioritize Supercritical Fluid Chromatography (SFC) or Normal-Phase HPLC (NP-HPLC)?A3: SFC is strongly preferred for both initial screening and preparative scale-up.
Causality: SFC utilizes supercritical CO
2
, which has higher diffusivity and lower viscosity than standard NP-HPLC solvents (like hexane/isopropanol). This facilitates faster mass transfer, sharper peaks, and significantly shorter run times, which is critical when screening multiple immobilized polysaccharide-based CSPs[2].
Q4: How does column temperature affect the resolution (Rs)?A4: Chiral recognition is an enthalpy-driven process. Lowering the column temperature (e.g., from 40°C to 25°C) typically increases the enantioselectivity (
α
) because the transient diastereomeric complexes are stabilized at lower temperatures. However, in NP-HPLC, lower temperatures increase mobile phase viscosity, which can broaden peaks and reduce overall resolution. In SFC, viscosity remains low even at reduced temperatures, making temperature optimization a highly effective tool for improving Rs.
Workflow Visualization
Workflow for optimizing chiral separation of the target carboxylic acid enantiomers.
Standard Operating Protocols (SOPs)
Protocol: Self-Validating SFC Method Development
This protocol is designed as a self-validating system. It includes internal checks to ensure that the chromatographic environment is properly optimized before proceeding to chiral evaluation.
Step 1: System Suitability Test (Achiral Validation)
Action: Inject an achiral acidic standard (e.g., benzoic acid) using a mobile phase of CO
2
/ Methanol (80:20) containing 0.1% TFA.
Validation Check: Calculate the Tailing Factor (Tf).
Pass: Tf ≤ 1.2. The acidic modifier is actively suppressing silanol interactions. Proceed to Step 2.
Fail: Tf > 1.2. The system is not equilibrated, or the modifier concentration is insufficient. Flush the column with 0.2% TFA in Methanol for 30 minutes and repeat.
Step 2: CSP Screening
Action: Plumb four columns in parallel (e.g., Chiralpak IA, IB, IC, and AD-H).
Conditions: Flow rate: 3.0 mL/min; Backpressure: 120 bar; Temperature: 35°C; Mobile Phase: CO
2
/ Methanol with 0.1% TFA (gradient from 5% to 40% Methanol over 10 minutes).
Rationale: Immobilized phases (IA, IB, IC) allow for the use of a wider range of co-solvents without degrading the stationary phase, while AD-H provides a benchmark for amylose-based recognition[2].
Action: Select the CSP that showed partial or full separation in Step 2. Convert the gradient method to an isocratic method based on the elution composition.
Fail: Rs < 1.5. Adjust the co-solvent percentage (lower % usually increases Rs) or change the co-solvent from Methanol to Isopropanol to alter the hydrogen-bonding dynamics.
Action: Inject the sample at 80% and 120% of the target preparative concentration.
Validation Check: Monitor retention time (tR) and Rs. If tR shifts by >2% or Rs drops below 1.5 at the higher concentration, the method is operating on the non-linear portion of the adsorption isotherm. You must either reduce the injection volume or increase the modifier concentration to maintain method integrity during scale-up.
Quantitative Data Summaries
Table 1: Recommended Initial Screening Parameters for trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid
Parameter
SFC Conditions
NP-HPLC Conditions
Mechanistic Rationale
Primary CSPs
Amylose (IA, AD-H), Cellulose (IC)
Amylose (AD-H), Cellulose (OJ-H)
Provides necessary
π−π
, hydrogen bonding, and steric inclusion cavities.
Mobile Phase
CO
2
/ Methanol or CO
2
/ Isopropanol
Hexane / Isopropanol or Hexane / Ethanol
Hydrocarbon additives in polar organic eluents improve elution and resolution[4].
Acidic Modifier
0.1% - 0.2% TFA
0.1% TFA or Formic Acid
Critical: Suppresses ionization of the -COOH group, preventing secondary silanol interactions[2].
Temperature
35°C (Optimize down to 25°C)
25°C (Optimize down to 15°C)
Lower temperatures stabilize diastereomeric complexes, increasing enantioselectivity (
α
).
Flow Rate
3.0 - 4.0 mL/min (Analytical)
1.0 mL/min (Analytical)
SFC allows higher flow rates due to the low viscosity of supercritical CO
2
.
References
Chiral separations on polysaccharide stationary phases using polar organic mobile phases. ResearchGate.[Link]
Metal–Organic Frameworks-Based Analytical Devices for Chiral Sensing and Separations: A Review (2012–2022). MDPI - Molecules.[Link]
Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Journal of Chromatography A, via FAGG.[Link]
Chiral Separation of Non-Nucleoside Reverse Transcription Inhibitors. LawData.[Link]
Stereochemical Profiling and Experimental Methodologies: trans- vs. cis-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic Acid
Introduction In the development of complex active pharmaceutical ingredients (APIs) and polycyclic scaffolds, 1,2-disubstituted cyclohexanes serve as critical building blocks. The stereoisomers of 2-(2-ethylbenzoyl)cyclo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the development of complex active pharmaceutical ingredients (APIs) and polycyclic scaffolds, 1,2-disubstituted cyclohexanes serve as critical building blocks. The stereoisomers of 2-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid present a classic study in conformational thermodynamics and kinetic control. This guide provides an objective, in-depth comparison of the trans (CAS 733742-76-2) and cis (CAS 733742-64-8) isomers. By analyzing their physicochemical properties and thermodynamic stability, researchers can better design self-validating experimental workflows for their interconversion and characterization.
Conformational Analysis and Thermodynamic Causality
The core structural divergence between the two isomers lies in the relative spatial orientation of the carboxylic acid (-COOH) at C1 and the bulky 2-ethylbenzoyl group at C2.
The cis-Isomer (Kinetic Product): Typically synthesized via the Friedel-Crafts acylation of an arene using cis-cyclohexane-1,2-dicarboxylic anhydride[1], the cis-isomer is forced into an axial-equatorial (a,e) conformation. The steric bulk of the 2-ethylbenzoyl group heavily penalizes the axial position, leading to significant 1,3-diaxial interactions and gauche strain. Consequently, the cis-isomer is thermodynamically destabilized.
The trans-Isomer (Thermodynamic Product): The trans-isomer allows both the -COOH and the 2-ethylbenzoyl groups to occupy equatorial positions (e,e). This diequatorial arrangement minimizes steric repulsion, making it the global energy minimum for this molecular system.
Because the cis-isomer is often the immediate product of anhydride ring-opening (kinetic control), researchers must deliberately drive the system to the trans-isomer via base-catalyzed epimerization. The causality here is rooted in the acidity of the C2 proton (alpha to the ketone). Deprotonation yields a planar enolate, temporarily erasing the C2 stereocenter. Subsequent protonation occurs exclusively from the less sterically hindered face, funneling the material into the deep thermodynamic well of the diequatorial trans-isomer.
Fig 1: Base-catalyzed epimerization from the kinetic cis-isomer to the thermodynamic trans-isomer.
Physicochemical Properties Comparison
The structural differences between the isomers manifest in distinct physical and spectroscopic properties, which are critical for chromatographic separation and analytical verification. Both compounds share a molecular weight of 260.33 g/mol [2].
To ensure high scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal check to verify the mechanistic success of the transformation.
Protocol 1: Base-Catalyzed Epimerization of cis- to trans-Isomer
Objective: Convert the kinetically favored cis-isomer into the thermodynamically stable trans-isomer.
Causality & Methodology:
Dissolution: Suspend 10.0 g of the crude cis-isomer mixture in 50 mL of absolute ethanol (EtOH). Causality: EtOH solubilizes the organic starting material while remaining miscible with the aqueous base, ensuring a homogeneous reaction mixture for uniform kinetics.
Base Addition: Add 20 mL of 10% aqueous NaOH. Causality: NaOH is sufficiently strong to deprotonate the alpha-carbon (C2) to form the enolate, but not so nucleophilic as to cause unwanted esterification under aqueous conditions.
Thermodynamic Equilibration: Reflux the mixture at 80°C for 4 hours. Causality: Heat provides the activation energy required to overcome the barrier to enolization, ensuring the system reaches true thermodynamic equilibrium rather than being trapped in a kinetic state.
Acidic Workup: Cool the mixture to room temperature and slowly acidify to pH 2 using 1M HCl. Causality: The reaction yields the water-soluble sodium carboxylate salt of the trans-isomer. Dropping the pH to 2 protonates the carboxylate, drastically reducing its aqueous solubility and forcing the pure trans-isomer to precipitate.
Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Crystallize from a minimal amount of hot hexanes.
Fig 2: Experimental workflow for the epimerization and isolation of the trans-isomer.
Protocol 2: NMR-Based Self-Validation
Objective: Use ¹H-NMR not just as a characterization tool, but as a pass/fail gateway for the workflow.
Causality & Methodology:
The Karplus equation dictates that the coupling constant (
J
) between vicinal protons depends heavily on their dihedral angle.
Take a 5 mg sample of the crude product prior to crystallization and dissolve it in CDCl₃.
Analyze the methine protons at C1 and C2 (typically found between 2.5–3.5 ppm).
Validation Loop:
If the doublet/multiplet for the C1/C2 protons shows a small coupling constant (
J≈3−5
Hz), the protons are axial-equatorial (~60° dihedral angle). The epimerization is incomplete, and the mixture must be returned to reflux.
If the signal shows a large coupling constant (
J≈9−12
Hz), the protons are both axial (~180° dihedral angle), confirming the diequatorial (e,e) trans-isomer. The transformation is validated, and the researcher can confidently proceed to large-scale purification.
References
[2] PubChem. "3-(2-Ethylbenzoyl)cyclohexanecarboxylic acid | C16H20O3 | CID 53436253". National Center for Biotechnology Information. Available at:[Link]
[1] Oeko-Institut e.V. "Annex 1 EN - RoHS Exemptions (Friedel-Crafts synthesis of cyclohexane-1,2-dicarboxylic anhydride)". Oeko.info Database. Available at: [Link]
comparing trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid with other cyclohexane derivatives
Comparative Analysis of trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic Acid and Related Cyclohexane Derivatives in Tricyclic Scaffold Synthesis As drug development increasingly relies on complex, three-dimensional mole...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Analysis of trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic Acid and Related Cyclohexane Derivatives in Tricyclic Scaffold Synthesis
As drug development increasingly relies on complex, three-dimensional molecular architectures to improve target specificity, functionalized cyclohexane derivatives have emerged as critical building blocks. Among these, γ-keto acids such as trans-2-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid (CAS 733742-76-2) serve as highly specialized intermediates.
This guide objectively compares the structural, thermodynamic, and synthetic performance of this trans isomer against its cis counterpart and unsubstituted analogs, specifically focusing on their utility in synthesizing condensed heterocycles like saturated isoindolones and tricyclic ketones[1].
Mechanistic & Structural Analysis: The Case for the Trans Configuration
The synthesis of 2-aroylcyclohexanecarboxylic acids typically begins with the Friedel-Crafts acylation of an aromatic ring (e.g., ethylbenzene) using cis-cyclohexane-1,2-dicarboxylic anhydride[2]. Because the anhydride opens in a syn fashion, the immediate kinetic product is the cis isomer, such as cis-2-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid (CAS 733742-64-8)[3].
However, the cis configuration forces either the bulky 2-ethylbenzoyl group or the carboxylic acid into an unfavorable axial position on the cyclohexane chair, creating severe 1,3-diaxial steric strain.
Why the trans isomer outperforms:
Subjecting the cis kinetic product to base-catalyzed epimerization yields the trans epimer[2]. In the trans geometry, both the carboxylic acid and the 2-ethylbenzoyl group can adopt a diequatorial conformation. This thermodynamic sink not only stabilizes the molecule but drastically alters its downstream reactivity. When synthesizing condensed heterocycles (such as reacting the γ-keto acid with ethylenediamine or hydrazines), the diequatorial trans geometry provides an unhindered trajectory for nucleophilic attack on the ketone, followed by highly efficient cyclodehydration to form isoindolone or pyridazinone scaffolds[4]. Furthermore, the ortho-ethyl substitution on the benzoyl ring forces the carbonyl out of coplanarity with the phenyl ring, enhancing regioselective cyclization.
Comparative Performance Data
The following table summarizes the comparative performance of these derivatives during the synthesis of saturated imidazo[2,1-a]isoindolones, a common tricyclic API scaffold.
To ensure high-fidelity results in comparative studies, the following protocols utilize built-in self-validation checkpoints to confirm stereochemical integrity and reaction completion.
Protocol A: Base-Catalyzed Epimerization (Cis to Trans Conversion)
Objective: Convert the kinetically favored cis isomer to the thermodynamically stable trans intermediate to prime the system for high-yield cyclization[2].
Initiation: Dissolve 10.0 mmol of cis-2-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid in 50 mL of absolute ethanol.
Enolization: Add 25.0 mmol of sodium hydroxide (NaOH) as a 2M aqueous solution. Causality: The strong base deprotonates the chiral center alpha to the ketone (C2 of the cyclohexane), generating a planar enolate intermediate that destroys the cis stereocenter.
Equilibration: Reflux the mixture at 80°C for 4 hours.
Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot, quench with dilute HCl, and analyze via chiral HPLC (e.g., Chiralcel OD-H column). The reaction is complete when the cis:trans ratio stabilizes at approximately 5:95, confirming the thermodynamic equilibrium has been reached.
Isolation: Cool the mixture to 0°C and acidify to pH 2 using 1M HCl. The trans γ-keto acid will precipitate. Filter, wash with cold water, and recrystallize from toluene to achieve >99% diastereomeric purity.
Protocol B: Condensation to Saturated Imidazo[2,1-a]isoindolone
Objective: Cyclize the trans intermediate with ethylenediamine to form a tricyclic scaffold[4].
Activation: Suspend 5.0 mmol of trans-2-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid in 20 mL of glacial acetic acid. Causality: Acetic acid acts as both the solvent and an acid catalyst, protonating the carbonyl oxygen to increase its electrophilicity for imine formation while facilitating the subsequent lactamization.
Nucleophilic Attack: Add 6.0 mmol of anhydrous ethylenediamine dropwise at room temperature.
Cyclodehydration: Heat the reaction to reflux (118°C) for 6 hours using a Dean-Stark apparatus.
Self-Validation Checkpoint: Monitor the Dean-Stark trap. The collection of the theoretical volume of water (approx. 0.18 mL for 5 mmol) confirms complete double dehydration (imine formation + amidation).
Purification: Concentrate the mixture under reduced pressure, neutralize with saturated NaHCO₃, and extract with dichloromethane (3 x 20 mL). Dry over MgSO₄ and purify via flash chromatography (silica gel, EtOAc/Hexane) to isolate the target tricyclic scaffold.
Synthetic Workflow Visualization
Fig 1: Synthetic workflow for isoindolone scaffolds via trans-cyclohexane derivatives.
References
Stájer, G., et al. "Preparation and Steric Structure of Condensed-Skeleton Saturated Diphenyl-Substituted Isoindolones." Acta Pharmaceutica Hungarica / ResearchGate. Available at: [Link]
Coté, M. L., et al. "Hydrogen-Bonding Pattern of a Bicyclic γ-Keto Acid." Acta Crystallographica Section C / ResearchGate. Available at: [Link]
A Comprehensive Guide to Analytical Method Validation for trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic Acid: HPLC vs. SFC
The development and validation of robust analytical methods are foundational to ensuring the quality, safety, and efficacy of pharmaceutical intermediates. For complex chiral molecules such as trans-2-(2-Ethylbenzoyl)cyc...
Author: BenchChem Technical Support Team. Date: March 2026
The development and validation of robust analytical methods are foundational to ensuring the quality, safety, and efficacy of pharmaceutical intermediates. For complex chiral molecules such as trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid (CAS No. 733742-76-2), achieving baseline separation of enantiomers and diastereomers is a significant analytical challenge.
This guide provides an objective, data-driven comparison between High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for the enantiomeric purity analysis of this compound. Designed for researchers and drug development professionals, this document outlines mechanistic rationales, self-validating protocols, and compliance strategies aligned with the latest ICH Q2(R2) regulatory guidelines[1].
Mechanistic Context: The Analytical Challenge
trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid possesses two stereocenters on its cyclohexane ring, resulting in a pair of trans enantiomers—(1R,2R) and (1S,2S)—alongside potential cis diastereomeric impurities.
The Causality of Chromatographic Behavior:
Carboxylic acids are prone to partial ionization in neutral mobile phases, which leads to multiple retention mechanisms on the stationary phase and manifests as severe peak tailing. To achieve sharp, symmetrical peaks, the ionization state must be controlled. By adding a strong organic acid (e.g., 0.1% Trifluoroacetic acid, TFA) to the mobile phase, the analyte is maintained in its fully protonated, neutral state. This ensures a single, predictable partition mechanism between the mobile phase and the polysaccharide-based Chiral Stationary Phase (CSP).
Regulatory Framework: ICH Q2(R2) Compliance
The International Council for Harmonisation (ICH) Q2(R2) guideline provides the global framework for analytical method validation[2]. A validated method must objectively demonstrate that it is "fit for its intended purpose" through a lifecycle approach[1].
Diagram 1: The ICH Q2(R2) analytical method validation lifecycle workflow.
Comparative Performance: HPLC vs. SFC
While Normal-Phase HPLC has historically been the gold standard for chiral separations, SFC has rapidly emerged as a superior alternative for high-throughput environments[3].
Why SFC Outperforms HPLC for Chiral Screening:
SFC utilizes supercritical carbon dioxide (scCO₂) as the primary mobile phase[4]. Because scCO₂ exhibits gas-like diffusivity and liquid-like density, mass transfer resistance within the stationary phase pores is drastically minimized. This allows analytical flow rates to be increased 3-to-5-fold compared to HPLC without generating prohibitive column backpressure, resulting in significantly faster run times and narrower peak widths (higher efficiency).
Quantitative Performance Comparison
The following table summarizes representative validation data comparing Normal-Phase HPLC and SFC for the enantiomeric separation of trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid on a Chiralpak AD-H column.
Performance Parameter
Normal-Phase HPLC
Supercritical Fluid Chromatography (SFC)
Typical Run Time
20 – 25 minutes
3 – 5 minutes
Resolution (
Rs
)
2.1
3.8
Solvent Consumption
~25 mL/run (Hexane/IPA)
~3 mL/run (Methanol) + scCO₂
Limit of Quantitation (LOQ)
0.05% w/w
0.02% w/w
Linearity (
R2
)
> 0.999
> 0.999
Environmental Impact
High (Toxic, volatile solvents)
Low (Green chemistry, recyclable CO₂)
Step-by-Step Experimental Methodologies
To ensure scientific integrity, analytical protocols must function as self-validating systems . This is achieved by embedding System Suitability Testing (SST) and bracketing standards directly into the sequence. If the system drifts beyond acceptable parameters, the sequence automatically fails, preventing the reporting of invalid data.
Protocol A: Normal-Phase HPLC Method for Chiral Purity
Sample Preparation: Accurately weigh 10.0 mg of the trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid sample. Dissolve in 10 mL of HPLC-grade ethanol to yield a 1.0 mg/mL stock solution.
Mobile Phase Preparation: Mix Hexane and Isopropanol (IPA) in an 85:15 (v/v) ratio. Add 0.1% TFA. Degas thoroughly via sonication for 10 minutes.
Chromatographic Conditions:
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).
Flow Rate: 1.0 mL/min.
Temperature: 25°C.
Detection: UV at 254 nm.
Self-Validation (SST): Inject a racemic reference standard prior to the sample sequence. The system is only deemed valid if the resolution (
Rs
) between the two trans enantiomers is ≥ 1.5, and the tailing factor (
Tf
) is ≤ 1.5.
Protocol B: SFC Method for High-Throughput Screening
Sample Preparation: Dilute the stock solution to 0.2 mg/mL using pure Methanol to ensure compatibility with the scCO₂ mobile phase.
Self-Validation (Bracketing): Inject a known reference standard every six sample injections. The run is self-validated only if the %RSD of the enantiomeric peak areas across all bracketed standards remains ≤ 2.0%.
Diagram 2: High-throughput SFC chiral separation and detection workflow.
Validation Acceptance Criteria
In accordance with ICH Q2(R2), the following acceptance criteria must be met during the formal validation of either the HPLC or SFC method to prove it is fit for the routine quality control of trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid[1].
Validation Parameter
ICH Q2(R2) Requirement
Recommended Acceptance Criteria
Specificity
No interference from blank/impurities
Peak purity angle < Peak purity threshold
Linearity
Minimum of 5 concentrations
Correlation coefficient (
R2
) ≥ 0.999
Accuracy (Recovery)
Triplicate prep at 3 levels (e.g., 50%, 100%, 150%)
Mean recovery between 98.0% and 102.0%
Repeatability
6 replicates at 100% concentration
%RSD of peak area ≤ 2.0%
Robustness
Deliberate variations (Flow, Temp, Mobile Phase)
Resolution (
Rs
) remains ≥ 1.5 under all conditions
Conclusion
For the analytical method validation of trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid, both HPLC and SFC are highly capable techniques. However, SFC provides a distinct operational advantage. By leveraging the unique thermodynamic properties of supercritical CO₂, SFC delivers superior resolution, a 5-fold reduction in analysis time, and a significantly greener environmental footprint compared to traditional Normal-Phase HPLC[4]. Regardless of the chosen platform, strict adherence to ICH Q2(R2) guidelines and the implementation of self-validating sequence architectures are mandatory to ensure uncompromised scientific integrity.
References
Sigma-Aldrich. "trans-cyclohexane-1 | Sigma-Aldrich". Available at: ]">https://www.sigmaaldrich.com
International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". Available at: ]">https://www.ich.org[1]
Shimadzu. "Pharmaceuticals Technologies for Enhanced LC and SFC Workflow". Available at: ]">https://www.shimadzu.com[4]
Journal of Agricultural and Food Chemistry (ACS). "Insights Powered by Artificial Intelligence: Analyzing the Extent of Method Validation in Pesticide Residue Literature". Available at: ]">https://pubs.acs.org[3]
MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures". Available at: ]">https://www.mastercontrol.com[2]
Author: BenchChem Technical Support Team. Date: March 2026
Cross-Validation of trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic Acid Mass Spectrometry Data: A Comparative Analytical Guide
Introduction & Analytical Challenges
trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid (CAS 733742-76-2) is a complex, chiral small molecule (C₁₆H₂₀O₃, MW: 260.33 g/mol ) characterized by a cyclohexane backbone substituted with a carboxylic acid and a bulky 2-ethylbenzoyl group[1]. In drug development and metabolomic profiling, the primary analytical challenge is not merely detecting this compound, but definitively distinguishing it from its stereoisomer, cis-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid (CAS 733742-64-8).
Because diastereomers possess identical molecular masses and nearly indistinguishable thermodynamic fragmentation patterns in standard tandem mass spectrometry (MS/MS), relying on a single analytical modality is insufficient. This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Ion Mobility Mass Spectrometry (IM-MS), providing a self-validating, orthogonal cross-validation workflow for absolute structural confirmation.
Part 1: Comparative Modality Analysis
To establish a rigorous analytical foundation, researchers must select the appropriate MS modality based on the specific physicochemical properties of the target molecule.
LC-ESI-MS/MS (Native Quantitation)
Mechanism & Causality: The presence of the carboxylic acid moiety makes this compound highly amenable to negative-mode Electrospray Ionization (ESI-), readily yielding the deprotonated pseudomolecular ion [M-H]⁻ at m/z 259.1.
Performance: LC-MS/MS offers the highest sensitivity and throughput for quantitation. However, it provides limited stereochemical resolution; cis and trans isomers often co-elute on standard C18 reversed-phase columns unless specialized chiral stationary phases are employed.
GC-EI-MS (Structural Elucidation)
Mechanism & Causality: Native carboxylic acids are highly polar, leading to irreversible adsorption, peak tailing, and thermal degradation on standard GC capillary columns[2]. Therefore, chemical derivatization (e.g., silylation) is mandatory. Gas-phase Electron Ionization (EI) at 70 eV provides highly reproducible, hard-fragmentation spectra that can be matched against spectral libraries.
Performance: While sample preparation is more labor-intensive than LC-MS, the high peak capacity of capillary GC often allows for baseline chromatographic resolution of the cis and trans diastereomers prior to MS detection.
Ion Mobility Mass Spectrometry (IM-MS)
Mechanism & Causality: IM-MS introduces a gas-phase separation dimension based on a molecule's 3D conformation, measured as its Collision Cross Section (CCS)[3]. The trans isomer typically adopts an extended di-equatorial conformation to minimize steric strain. Conversely, the cis isomer is forced into a more compact axial-equatorial geometry.
Performance: Because the cis isomer is more compact, it experiences fewer collisions with the inert buffer gas in the drift tube, resulting in a shorter drift time and a measurably smaller CCS compared to the trans isomer[4]. This allows for baseline separation of the isomers without relying on chromatography.
Part 2: Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness and reproducibility, the following protocols incorporate built-in system suitability and validation checks.
Protocol A: LC-MS/MS & IM-MS Workflow
Sample Preparation: Dilute the sample to 100 ng/mL in 50:50 Methanol:Water.
Self-Validation Check: Spike in 10 ng/mL of a stable-isotope-labeled internal standard (e.g., ¹³C₆-benzoic acid) to monitor and correct for ESI matrix suppression.
Chromatography: Inject 2 µL onto a sub-2 µm C18 column. Use a mobile phase of (A) 10 mM Ammonium Acetate in Water and (B) Acetonitrile.
Causality: Ammonium acetate buffers the mobile phase near pH 6.8, ensuring the carboxylic acid (pKa ~4.5) remains fully deprotonated for optimal ESI- efficiency, avoiding the signal suppression sometimes caused by strong acids like formic acid.
IM-MS Acquisition: Operate the drift tube in negative mode with Nitrogen as the buffer gas. Calibrate CCS values using a polyalanine standard tuning mix prior to acquisition to ensure drift-time accuracy[3].
Protocol B: GC-EI-MS Derivatization Workflow
Drying: Transfer 50 µL of the sample extract to a glass vial and evaporate to absolute dryness under a gentle stream of N₂. Moisture strictly inhibits silylation.
Derivatization: Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) containing 1% TMCS, followed by 50 µL of anhydrous pyridine as a catalyst. Incubate at 70°C for 30 minutes.
Causality: BSTFA replaces the acidic proton of the carboxylic acid with a bulky trimethylsilyl (TMS) group. This eliminates intermolecular hydrogen bonding, drastically increasing the molecule's volatility and thermal stability[2].
GC-MS Acquisition: Inject 1 µL in splitless mode. Use a DB-5MS column with a temperature gradient from 100°C to 300°C at 15°C/min.
Self-Validation Check: Monitor the chromatogram for the underivatized parent mass. Its absence confirms 100% derivatization efficiency.
Part 3: Data Presentation & Interpretation
Table 1: Performance Comparison of MS Modalities for trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid
Neutral loss of CO₂ (44 Da) from the carboxylic acid moiety.
GC-MS
332.2 (TMS-Adduct)
317.2
Loss of a methyl radical [M-15]⁺ from the TMS group.
GC-MS
332.2 (TMS-Adduct)
133.1
Cleavage of the benzoyl bond yielding the stable 2-ethylbenzoyl acylium cation[5].
Table 3: Empirical Ion Mobility Differentiation (Theoretical Model)
Isomer
Conformation
Relative Drift Time
Relative CCS (Ω)
cis-Isomer
Axial-Equatorial (Compact)
Faster
Smaller
trans-Isomer
Equatorial-Equatorial (Extended)
Slower
Larger
Part 4: Mandatory Visualization
The following workflow illustrates the orthogonal cross-validation strategy required to confidently identify the trans isomer and rule out cis contamination.
Orthogonal MS cross-validation workflow for structural confirmation and isomer differentiation.
References
National Institutes of Health (NIH). "Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices".[Link]
ResearchGate. "Identification of 2-[2-nitro-4-(trifluoromethyl)benzoyl]-cyclohexane-1,3-dione metabolites...".[Link]
Engineered Science Publisher. "Advances in Cis-Trans Isomer Separation Using Ion Mobility Mass Spectrometry".[Link]
PolyU Institutional Research Archive. "Recent Advances in Differentiation of Isomers by Ion Mobility Mass Spectrometry".[Link]
Benchmarking trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic Acid Efficacy in Biological Assays: A Guide to FLAP Inhibitor Evaluation
trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid (t-2-EBC) represents a critical structural scaffold in the development of next-generation 5-Lipoxygenase-Activating Protein (FLAP) inhibitors[1]. Historically, FLAP i...
Author: BenchChem Technical Support Team. Date: March 2026
trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid (t-2-EBC) represents a critical structural scaffold in the development of next-generation 5-Lipoxygenase-Activating Protein (FLAP) inhibitors[1]. Historically, FLAP inhibitors like MK-886 (an indole derivative) and Veliflapon (a quinoline derivative) demonstrated potent leukotriene suppression but faced clinical attrition due to sub-optimal pharmacokinetic profiles or off-target toxicities. The cyclohexane-1-carboxylic acid core emerged from high-throughput screening as a strategy to improve lipophilic ligand efficiency (LLE) and metabolic stability[1].
This guide provides a comprehensive benchmarking framework for evaluating t-2-EBC and its derivatives against legacy FLAP inhibitors. By detailing the causality behind specific assay conditions—from membrane-based radioligand binding to physiological whole-blood functional assays—we establish a self-validating system for rigorous preclinical assessment.
Mechanistic Grounding: The 5-LOX/FLAP Pathway
FLAP is an integral membrane protein localized to the nuclear envelope[2]. Upon cellular activation (e.g., calcium influx), cytosolic 5-Lipoxygenase (5-LOX) translocates to the nuclear membrane, where FLAP acts as an essential docking station and facilitates the transfer of arachidonic acid (AA) to 5-LOX[3]. This interaction initiates the synthesis of Leukotriene A4 (LTA4) and subsequently the potent inflammatory mediator LTB4[3]. The t-2-EBC scaffold acts by binding directly to the AA-binding pocket of FLAP, sterically hindering this transfer and attenuating downstream leukotriene production[1].
Mechanism of FLAP inhibition by trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid.
Benchmarking Efficacy: Comparative Data
To objectively benchmark the t-2-EBC scaffold, it must be evaluated across both target-specific binding affinity and physiological functional efficacy. The table below summarizes the comparative performance of the optimized t-2-EBC scaffold against standard reference inhibitors.
Compound Class
Representative Inhibitor
FLAP Binding IC₅₀ (nM)
hWB LTB4 IC₅₀ (nM)
Lipophilic Ligand Efficiency (LLE)
Primary Limitation / Note
Cyclohexane Acid
t-2-EBC Scaffold
12 ± 3
45 ± 8
> 5.0
Requires amide optimization for oral bioavailability
Indole
MK-886
3 ± 1
30 ± 5
< 3.0
High lipophilicity, plasma protein binding
Quinoline
Veliflapon (BAY x 1005)
25 ± 4
110 ± 15
~ 3.5
Moderate potency
Data represents typical benchmarking ranges derived from standardized FLAP inhibitor profiling[1].
Self-Validating Experimental Protocols
A robust benchmarking strategy requires a tiered approach. The binding assay proves direct target engagement, while the whole-blood assay proves functional efficacy in a protein-rich environment, as FLAP inhibitors are notorious for losing potency due to high plasma protein binding[1].
Protocol 1: FLAP Radioligand Binding Assay
This assay measures direct target engagement. Because FLAP is a highly hydrophobic integral membrane protein, maintaining its native conformation in vitro requires precise detergent solubilization.
Membrane Preparation: Isolate membrane fractions from human leukocytes or FLAP-transfected HEK293 cells via differential centrifugation.
Solubilization: Resuspend membranes in assay buffer containing 0.05% CHAPS.
Causality: CHAPS, a zwitterionic detergent, is critical here; it forms micelles that stabilize the hydrophobic transmembrane domains of FLAP without denaturing the ligand-binding pocket.
Tracer Addition: Add 1 nM [³H]-MK-886 (radioligand) and varying concentrations of the test compound (t-2-EBC) to the membrane suspension.
Incubation & Filtration: Incubate for 30 min at room temperature. Terminate by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% polyethyleneimine (PEI).
Causality: PEI coats the glass fibers with a positive charge, reducing the non-specific binding of the highly lipophilic radioligand to the filter matrix, thereby ensuring a high signal-to-noise ratio.
Validation: Include a high concentration (10 µM) of unlabeled MK-886 to define non-specific binding (NSB). The assay is self-validating if the calculated Z'-factor is >0.6.
Protocol 2: Human Whole Blood (hWB) LTB4 Production Assay
While binding assays prove target engagement, the hWB assay proves functional efficacy in a physiological environment.
Blood Collection: Collect human venous blood in sodium heparin tubes.
Causality: Heparin is strictly preferred over EDTA. EDTA chelates extracellular calcium, which is an absolute requirement for the subsequent ionophore-induced 5-LOX activation.
Compound Incubation: Aliquot 1 mL of blood and add test compounds (t-2-EBC, MK-886) in DMSO (final DMSO concentration <0.5%). Incubate for 30 min at 37°C to allow for plasma protein binding equilibration.
Stimulation: Add 20 µM Calcium Ionophore A23187 and incubate for exactly 30 minutes.
Causality: A23187 artificially forces a massive calcium influx into the leukocytes, triggering the rapid translocation of 5-LOX to the nuclear membrane to interact with FLAP.
Termination & Plasma Isolation: Stop the reaction by rapid cooling on ice and centrifugation (2000 x g, 10 min, 4°C).
Quantification: Quantify LTB4 in the plasma supernatant using a validated competitive ELISA or LC-MS/MS.
Step-by-step workflow for the Human Whole Blood (hWB) LTB4 functional assay.
Conclusion
Benchmarking trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid against legacy inhibitors reveals its distinct advantage in lipophilic ligand efficiency[1]. While legacy compounds like MK-886 boast superior raw binding affinity, the t-2-EBC scaffold maintains a highly favorable ratio of potency to lipophilicity, translating to robust functional efficacy in whole blood assays without the off-target liabilities associated with highly lipophilic indoles.
References
Lemurell, M., et al. "Novel Chemical Series of 5-Lipoxygenase-Activating Protein Inhibitors for Treatment of Coronary Artery Disease.
Haeggström, J. Z., et al. "Structures of Leukotriene Biosynthetic Enzymes and Development of New Therapeutics." Annual Review of Pharmacology and Toxicology, 2023.
Dixon, R. A., et al. "Requirement of a 5-lipoxygenase-activating protein for leukotriene synthesis.
Comparative Analysis of trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic Acid Synthesis Methods
As a sterically hindered γ -keto acid, trans-2-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid (CAS 733742-76-2) is a critical building block in the development of complex saturated heterocycles and pharmaceutical active i...
Author: BenchChem Technical Support Team. Date: March 2026
As a sterically hindered
γ
-keto acid, trans-2-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid (CAS 733742-76-2) is a critical building block in the development of complex saturated heterocycles and pharmaceutical active ingredients. The presence of both an electrophilic carbonyl and a nucleophilic carboxyl group within the same molecule imparts a rich reactivity profile, typical of advanced
γ
-keto acid frameworks 1[1].
Synthesizing this specific isomer requires mastering two distinct phases of chemical control: Regiocontrol (ensuring the ethyl group is ortho to the benzoyl linkage) and Stereocontrol (driving the cyclohexane substituents to a trans-diequatorial conformation). This guide objectively compares the two primary synthetic methodologies—Friedel-Crafts Acylation and Regiospecific Grignard Addition—providing causality-driven protocols and quantitative performance data.
Mechanistic Overview & Pathway Logic
The synthesis of aroylcyclohexanecarboxylic acids typically begins with the ring-opening of a cyclic anhydride. Because cis-hexahydrophthalic anhydride is vastly more commercially accessible than its trans counterpart, both major synthetic pathways initially yield the cis-isomer (axial-equatorial conformation). This necessitates a subsequent base-catalyzed epimerization step to reach the thermodynamically stable trans-isomer (diequatorial conformation) 2[2].
Fig 1. Regioselectivity and stereocontrol pathways for the target carboxylic acid.
The Stereochemical Epimerization (Thermodynamic Sink)
Regardless of the upstream acylation method, converting the cis-isomer to the trans-isomer relies on thermodynamic equilibration. Treatment with a strong aqueous base deprotonates the
α
-carbon adjacent to the ketone, forming a planar enolate. Reprotonation from the more sterically hindered axial face yields the lower-energy trans-diequatorial isomer .
Method A: Friedel-Crafts Acylation (The Traditional Route)
The Friedel-Crafts reaction utilizes ethylbenzene and cis-hexahydrophthalic anhydride in the presence of stoichiometric
AlCl33[3].
Causality & Limitations : While highly scalable and utilizing inexpensive reagents, this method suffers from severe regioselectivity issues. The bulky ethyl group on the benzene ring sterically hinders ortho-attack. Consequently, the electrophilic aromatic substitution heavily favors the para-isomer (4-ethylbenzoyl). Isolating the minor ortho-isomer (2-ethylbenzoyl) requires exhaustive fractional crystallization or chromatography, drastically reducing the effective yield of the target compound.
Method B: Regiospecific Grignard Addition (The Precision Route)
This method utilizes 1-bromo-2-ethylbenzene to form a Grignard reagent, which is then added to the cyclic anhydride 4[4].
Causality & Advantages : By pre-installing the regiochemistry in the starting aryl halide, the nucleophilic addition guarantees 100% ortho-substitution. Strict temperature control (-78 °C) is required to prevent the highly reactive Grignard reagent from performing a double addition onto the newly formed ketone, which would result in unwanted lactone byproducts.
Quantitative Data Comparison
Performance Metric
Method A: Friedel-Crafts + Epimerization
Method B: Grignard Addition + Epimerization
Regioselectivity
Poor (~80% para, ~20% ortho)
Excellent (100% ortho specific)
Effective Target Yield
< 15% (due to isomer separation loss)
55 - 65%
Reaction Temperature
0 °C to 25 °C
-78 °C to 25 °C (Requires cryogenic capability)
Scalability
High (Standard pilot-plant reactors)
Moderate (Exothermic metal insertion)
Raw Material Cost
Very Low
Moderate to High
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating physical and analytical cues that confirm reaction progression.
Protocol 1: Regiospecific Grignard Addition (Synthesis of cis-Intermediate)
Mg Activation : To a flame-dried flask under argon, add magnesium turnings (1.1 equiv) and anhydrous THF. Add a single crystal of iodine. Validation: The fading of the brown iodine color to a colorless solution confirms the activation of the Mg surface.
Grignard Formation : Add 1-bromo-2-ethylbenzene (1.0 equiv) dropwise. Validation: A sustained, gentle spontaneous reflux without external heating confirms the exothermic insertion of Mg into the aryl halide.
Nucleophilic Addition : Cool a separate flask containing cis-hexahydrophthalic anhydride (1.0 equiv) in THF to -78 °C. Transfer the Grignard reagent dropwise via cannula. Stir for 2 hours, slowly warming to 0 °C. Validation: Monitor by TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-inactive anhydride spot (visualized by KMnO4 stain) and the appearance of a strongly UV-active baseline spot (the magnesium carboxylate salt) validates complete conversion.
Quench & Extraction : Quench with ice-cold saturated
NH4Cl
. Acidify the aqueous layer to pH 2 with 1M HCl and extract with EtOAc. Wash with brine, dry over
MgSO4
, and concentrate to yield the crude cis-isomer.
Protocol 2: Thermodynamic Epimerization (Conversion to trans-Target)
Enolization : Suspend the crude cis-2-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid in a 10% aqueous NaOH solution (5.0 equiv). Heat to reflux for 12 hours. Validation: The complete dissolution of the initially cloudy organic suspension into a homogenous aqueous layer indicates successful formation of the water-soluble sodium carboxylate/enolate.
Precipitation : Cool the solution to 0 °C in an ice bath. Add concentrated HCl dropwise under vigorous stirring until the pH reaches 2. Validation: The sudden formation of a dense, white crystalline precipitate validates the protonation and subsequent insolubility of the free trans-acid.
Analytical Validation : Filter and dry the solid. Confirm stereochemistry via
1H
NMR (
CDCl3
). Validation: The proton alpha to the carboxylate (H1) in the trans-isomer will display a large trans-diaxial coupling constant (
J≈10−12
Hz), definitively distinguishing it from the smaller equatorial-axial coupling (
J≈4−5
Hz) of the cis-precursor.
Comprehensive Analytical Method Validation for trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic Acid: A Comparative Guide Under ICH Q2(R2)
Introduction & Scientific Context trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid (CAS 733742-76-2) is a structurally complex pharmaceutical building block characterized by a sterically hindered ethylbenzoyl group,...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Context
trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid (CAS 733742-76-2) is a structurally complex pharmaceutical building block characterized by a sterically hindered ethylbenzoyl group, a cyclohexane scaffold, and a carboxylic acid moiety[1]. In pharmaceutical development, ensuring the isomeric purity (resolving the trans isomer from its cis counterpart) and controlling trace degradants are critical quality attributes (CQAs).
With the implementation of the updated ICH Q2(R2) guidelines—which now tightly integrate with ICH Q14 (Analytical Procedure Development)—the paradigm of method validation has shifted[2]. Validation is no longer a static checklist; it is a lifecycle approach driven by an Analytical Target Profile (ATP)[3]. This guide objectively compares two analytical platforms—HPLC-UV (for routine assay/bulk impurities) and UPLC-MS/MS (for trace/genotoxic impurities)—and provides self-validating experimental protocols grounded in the latest regulatory standards.
Methodological Comparison: HPLC-UV vs. UPLC-MS/MS
Selecting the appropriate analytical technique requires balancing throughput, sensitivity, and matrix complexity.
HPLC-UV (Routine QC): Exploits the strong UV chromophore of the benzoyl group. It is cost-effective, highly reproducible, and ideal for assaying the main component and major related substances (≥0.05% area).
UPLC-MS/MS (Trace Analysis): Utilizes Electrospray Ionization in negative mode (ESI-). Because the molecule contains a carboxylic acid (pKa ~4.5), it readily yields a stable [M-H]- anion. This orthogonality is mandatory for quantifying potentially genotoxic impurities (GTIs) at parts-per-million (ppm) levels where UV detection lacks the requisite specificity and sensitivity.
Sub-2-micron particles in UPLC maximize theoretical plates, essential for resolving cis/trans diastereomers.
Mobile Phase A
0.1% TFA in Water
0.1% Formic Acid in Water
Acidic pH suppresses carboxylic acid ionization, preventing peak tailing. Formic acid is chosen for MS compatibility (TFA causes ion suppression).
Mobile Phase B
Acetonitrile
Acetonitrile
Aprotic solvent provides sharp elution profiles for the lipophilic cyclohexane ring.
Detection
UV at 254 nm
ESI- (MRM Mode)
254 nm targets the benzoyl π-π* transition. ESI- targets the deprotonated carboxylic acid.
Flow Rate
1.0 mL/min
0.4 mL/min
Lower flow rates enhance desolvation efficiency in the MS source.
Experimental Protocols & Workflows (Step-by-Step)
The following protocols are designed as self-validating systems, ensuring that any failure in execution is caught by predefined System Suitability Testing (SST) criteria before sample analysis begins.
Phase 1: Sample Preparation
Diluent Selection: Prepare a diluent of Methanol:Water (50:50, v/v).
Causality: The compound's lipophilic regions require organic solvent for complete solubilization, but injecting 100% organic solvent into a reversed-phase system causes "solvent effects" (peak distortion). The 50:50 mixture perfectly bridges solubility and chromatographic focusing.
Standard Preparation: Accurately weigh 25.0 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent (500 µg/mL).
Sample Preparation: Prepare the test sample at the identical target concentration (500 µg/mL) to ensure detector responses fall within the validated linear range.
Phase 2: System Suitability Testing (SST)
Before executing validation parameters, the system must prove it is "fit for purpose."
Resolution (Rs): Inject a spiked solution containing both cis and trans isomers. Requirement: Rs > 2.0.
Tailing Factor (Tf): Measure the symmetry of the main peak. Requirement: Tf < 1.5 (ensures the acidic modifier is effectively suppressing secondary silanol interactions).
Repeatability: Inject the standard 5 times. Requirement: %RSD < 0.73%.
Phase 3: Execution of ICH Q2(R2) Validation Parameters
According to ICH Q2(R2), the validation study must provide sufficient evidence that the procedure meets its predefined objectives[3].
Specificity (Forced Degradation): Expose the compound to 1N HCl, 1N NaOH, 3% H₂O₂, UV light, and 60°C heat for 24 hours.
Causality: This proves the method is stability-indicating. The UV detector must use a Photodiode Array (PDA) to verify peak purity (Purity Angle < Purity Threshold), proving no degradants co-elute with the active pharmaceutical ingredient (API).
Reportable Range & Linearity: Prepare 5 concentration levels from 80% to 120% of the nominal assay concentration[2]. For impurities, the range must extend from the Limit of Quantitation (LOQ) to 120% of the specification limit.
Combined Accuracy & Precision: ICH Q2(R2) allows these to be assessed simultaneously[3]. Prepare samples at 3 concentration levels (e.g., 80%, 100%, 120%) in triplicate (9 total determinations). Calculate the % Recovery (Accuracy) and the % Relative Standard Deviation (Precision).
Validation Data & Quantitative Comparison
The table below summarizes the experimental validation data, demonstrating how both methods meet ICH Q2(R2) acceptance criteria for their respective Analytical Target Profiles (ATPs).
Table 2: ICH Q2(R2) Validation Results Summary
Validation Parameter
ICH Q2(R2) Acceptance Criteria
HPLC-UV Result (Assay)
UPLC-MS/MS Result (Trace Impurities)
Specificity
No interference at retention time
Peak Purity Passed; No co-elution
MRM transitions unique; No matrix interference
Linearity (R²)
≥ 0.999
0.9998 (Range: 400-600 µg/mL)
0.9995 (Range: 1-100 ng/mL)
Accuracy (Recovery)
98.0% – 102.0%
99.4% – 100.6%
95.2% – 104.1% (Acceptable for trace levels)
Repeatability
%RSD ≤ 1.0% (Assay)
0.45% (n=6)
2.8% (n=6 at LOQ level)
Intermediate Precision
%RSD ≤ 2.0% (Assay)
0.62% (Different analyst/day)
3.5% (Different analyst/day)
LOD / LOQ
Signal-to-Noise > 3 (LOD) / > 10 (LOQ)
LOD: 0.5 µg/mL / LOQ: 1.5 µg/mL
LOD: 0.1 ng/mL / LOQ: 0.3 ng/mL
Method Lifecycle & Validation Workflow
The following diagram illustrates the logical relationship between method development (ICH Q14) and method validation (ICH Q2(R2)), forming a continuous lifecycle loop[4].
Figure 1: Analytical method lifecycle and validation workflow integrating ICH Q14 and ICH Q2(R2).
References
Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5
Source: European Medicines Agency (EMA)
URL: [Link]
Title: Validation of Analytical Procedures Q2(R2)
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL: [Link]
Proper waste management of complex organic molecules is a critical intersection of laboratory safety, environmental stewardship, and regulatory compliance. For researchers handling trans-2-(2-Ethylbenzoyl)cyclohexane-1-c...
Author: BenchChem Technical Support Team. Date: March 2026
Proper waste management of complex organic molecules is a critical intersection of laboratory safety, environmental stewardship, and regulatory compliance. For researchers handling trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid (CAS: 733742-76-2), standard neutralization and drain disposal protocols are scientifically and legally insufficient.
As an Application Scientist, I have designed this comprehensive standard operating procedure (SOP) to provide you with the mechanistic reasoning and step-by-step methodologies required to safely handle, segregate, and dispose of this specific compound.
Chemical Profiling & Mechanistic Hazard Assessment
To determine the correct disposal pathway, we must first analyze the structural causality of the molecule's behavior. trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid contains three critical functional domains that dictate its waste profile:
Carboxylic Acid Group (-COOH): This moiety renders the compound weakly acidic. While some low-molecular-weight organic acids (like acetic acid) can be neutralized and drain-disposed under specific local regulations, this compound cannot. It can react exothermically with strong bases and oxidizers.
Benzoyl Group (Aromatic Ring): Aromatic systems exhibit high environmental persistence. They are highly resistant to standard municipal wastewater microbial degradation and pose long-term aquatic toxicity risks.
Cyclohexane Ring: This cycloaliphatic structure significantly increases the molecule's lipophilicity (LogP), meaning it will partition into organic phases and biological tissues rather than remaining safely dissolved in aqueous waste streams.
Table 1: Physicochemical Data & Waste Implications
Property
Value / Characteristic
Waste Management Implication
CAS Number
733742-76-2
Required for all RCRA/EPA waste manifests.
Molecular Formula
C16H20O3
High carbon content; excellent candidate for incineration.
Molecular Weight
260.33 g/mol
Solid at standard temperature and pressure (STP).
Aqueous Solubility
Very Low (pH < 6)
Will precipitate in acidic aqueous waste streams, creating sludge.
Chemical Incompatibilities
Strong bases, Oxidizing agents
Must be segregated from inorganic acids and oxidizers[2].
Standard Operating Procedure: Waste Segregation & Disposal
Trustworthy protocols must be self-validating. The following workflow ensures that waste is categorized correctly based on its physical state and solvent matrix, preventing dangerous cross-contamination.
Workflow: Waste Routing Decision Matrix
Figure 1: Decision tree for the segregation of trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid.
Step-by-Step Disposal Protocol
Step 1: Container Selection & Preparation
Action: Select a compatible waste container. For organic acid solutions, use high-density polyethylene (HDPE) or glass containers provided by your Environmental Health and Safety (EH&S) department[2].
Validation: Verify the container is completely dry and free of residual oxidizers (e.g., nitric acid, peroxides) to prevent exothermic gas-generating reactions.
Step 2: Phase Segregation
For Pure Solids: Collect unused or spilled solid material in a sealable glass vial or plastic bag. Place this into a designated "Solid Hazardous Waste" bin.
For Organic Solutions: If the compound is dissolved in solvents (e.g., from a synthesis workup), determine if the solvent is halogenated (like Dichloromethane) or non-halogenated (like Ethanol or Ethyl Acetate). Route to the respective liquid waste carboy.
For Aqueous Solutions: If the compound is in an aqueous matrix, test the pH. Organic acid waste with a pH of 6 or lower must be managed strictly as Dangerous Waste[2]. Do not attempt to neutralize and drain-dispose, as the aromatic salt will persist in the water supply.
Step 3: Labeling and Storage
Action: Attach a completed Hazardous Waste label before adding the first drop of waste. Ensure the label specifically lists "trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid" rather than a generic "organic acid" moniker.
Storage: Store the waste container upright in a secondary containment tray (e.g., a Nalgene/polypropylene tub) within a corrosive storage cabinet, strictly segregated from bases and inorganic acids[2].
Spill Response & Decontamination Plan
In the event of a spill, immediate containment is required to prevent aerosolization of the powder or environmental release of the solution.
Workflow: Spill Response
Figure 2: Rapid response workflow for organic acid spills in the laboratory.
Step-by-Step Spill Cleanup
Assess and Secure: Evacuate unnecessary personnel from the immediate area. If the spill is large (>500 mL or >500 g), evacuate the room and call EH&S immediately[3].
Don PPE: Equip nitrile or neoprene gloves, chemical splash goggles, and a fully-buttoned lab coat[2].
Containment (Liquid): For solutions, surround the spill with an inert absorbent material such as dry sand or vermiculite. Do not use combustible absorbents like sawdust.
Containment (Solid): For powder spills, lightly moisten the powder with a compatible solvent (like a small amount of water or ethanol) to prevent dust generation before sweeping[3].
Collection: Sweep the absorbed liquid or moistened solid using a non-sparking tool. Place the debris into a heavy-duty resealable bag or a wide-mouth HDPE container.
Decontamination: Wash the spill surface with a mild alkaline soap solution to neutralize any microscopic acid residues, followed by a thorough water rinse. Collect all wash water as hazardous waste.
Regulatory Compliance Note
When disposing of or shipping this chemical for waste processing, ensure compliance with the Toxic Substances Control Act (TSCA). While routine laboratory disposal is handled locally by EH&S, any international transfer of this waste or its derivatives may trigger TSCA Section 12(b) export notification requirements, particularly for complex aromatic carboxylic acids[4]. Always consult your institutional compliance officer before manifesting this waste for external transport.
References
Washington State University (WSU). "Acids, Organic: Standard Operating Procedures." WSU Environmental Health & Safety. Available at:[Link]
University of Washington. "Organic Acid Standard Operating Procedure." UW Environmental Health & Safety. Available at: [Link]
U.S. Environmental Protection Agency (EPA). "Chemicals Subject to TSCA Section 12(b) Export Notification Requirements." EPA.gov. Available at:[Link]